molecular formula C11H10O4 B1348981 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid CAS No. 69716-05-8

2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Cat. No.: B1348981
CAS No.: 69716-05-8
M. Wt: 206.19 g/mol
InChI Key: QCXJFLREQGIACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methoxy-1-benzofuran-3-yl)acetic acid (CAS 69716-05-8) is a high-purity benzofuran derivative of significant interest in chemical and pharmaceutical research. This compound serves as a versatile synthetic intermediate and a key scaffold for developing novel molecules with specialized properties. In material science, benzofuran-3-acetic acid derivatives are valuable for photophysical studies. Research indicates their potential in the design of non-linear optical materials and organic light-emitting diodes (OLEDs) due to their solvatochromic behavior, high quantum yields, and thermal stability . The solvatochromic properties allow for the determination of ground and excited-state dipole moments, which is crucial for understanding electronic distribution changes and designing advanced optical materials . In medicinal chemistry, the benzofuran core is a privileged structure found in numerous biologically active compounds . This specific acetic acid functionalized derivative is a building block for synthesizing novel compounds with potential therapeutic applications. Benzofuran derivatives are extensively investigated for a wide range of biological activities, including anticancer , antimicrobial , anti-inflammatory , and anti-enzymatic effects, with some studies focusing on targets like α-glucosidase and α-amylase relevant to type 2 diabetes mellitus . Furthermore, novel benzofuran derivatives have shown promising anti-HIV activity, acting as non-nucleotide reverse transcriptase inhibitors or HIV-1 protease inhibitors . This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methoxy-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-8-2-3-9-7(4-11(12)13)6-15-10(9)5-8/h2-3,5-6H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXJFLREQGIACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69716-05-8
Record name 6-Methoxy-3-benzofuranacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69716-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

What is 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid: A Key Scaffold in Modern Drug Discovery

Introduction

This compound is a heterocyclic organic compound that has emerged as a high-value scaffold in medicinal chemistry and drug discovery. Its structure, featuring a fused benzofuran ring system substituted with a methoxy group and an acetic acid moiety, serves as a critical pharmacophore for developing novel therapeutics.[1] The primary significance of this molecule lies in its role as a core structure for potent and selective agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1]

The activation of GPR40 on pancreatic β-cells is a key mechanism for modulating glucose-dependent insulin secretion, making it a highly attractive target for the treatment of Type 2 diabetes mellitus.[1] The development of the clinical candidate TAK-875 (Fasiglifam) from this structural class highlighted the therapeutic potential and favorable pharmacokinetic profiles that can be achieved.[1] Beyond metabolic disorders, the benzofuran nucleus is recognized as a "privileged structure," with derivatives exhibiting a broad spectrum of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties, underscoring its versatility in scientific investigation.[1][2]

This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. It covers the compound's physicochemical properties, synthetic pathways, mechanism of action, and applications, grounded in established scientific literature and field-proven insights.

Chapter 1: Physicochemical and Structural Characteristics

The biological activity and synthetic utility of this compound are intrinsically linked to its chemical and physical properties. Understanding these characteristics is the first step in its application and derivatization.

Key Identifiers and Properties

Quantitative data for the compound are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 69716-05-8[3]
Molecular Formula C₁₁H₁₀O₄[3]
Molecular Weight 206.19 g/mol [3]
Monoisotopic Mass 206.05790880 Da[3]
Canonical SMILES COC1=CC2=C(C=C1)C(=CO2)CC(=O)O[3]
InChI Key QCXJFLREQGIACT-UHFFFAOYSA-N[3]
Predicted XLogP 1.8[3]
Structural Elucidation and Analytical Considerations

The definitive identification and purity assessment of this compound and its derivatives rely on a suite of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum will characteristically show signals for the aromatic protons on the benzofuran ring, a singlet for the methoxy group protons, and signals corresponding to the methylene and carboxylic acid protons of the acetic acid side chain. For complex derivatives, 2D NMR techniques such as COSY and NOESY are crucial for assigning stereochemistry and resolving overlapping signals.[1]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.[4][5] The fragmentation pattern observed in the mass spectrum can also offer structural information.

  • X-ray Crystallography : For unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond angles and conformational details in the solid state.[1][4] Obtaining high-quality crystals is a critical prerequisite, often requiring careful selection of solvent systems (e.g., ethanol/water) and controlled evaporation conditions.[1]

Chapter 2: Synthesis and Derivatization

The synthesis of this compound is a well-established process in organic chemistry, serving as a foundation for creating a diverse library of analogs for structure-activity relationship (SAR) studies.

Core Synthetic Pathway

A common and efficient route involves a multi-step process starting from a substituted phenol. The key transformations include the formation of a benzofuranone intermediate followed by the introduction of the acetic acid side chain.[1]

  • Intermediate Formation : The synthesis typically begins with the preparation of 6-methoxybenzofuran-3-one.

  • Olefination : The ketone intermediate is then subjected to a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate reagent like triethyl phosphonoacetate. The HWE reaction is favored over the Wittig reaction in this context because it readily forms the desired α,β-unsaturated ester and the water-soluble phosphate byproducts are easily removed during workup.

  • Hydrolysis : The resulting ethyl (6-methoxy-1-benzofuran-3-yl)acetate is hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the final carboxylic acid product.

SynthesisWorkflow start Substituted Phenol intermediate 6-Methoxybenzofuran-3-one start->intermediate Cyclization olefination Ethyl (6-methoxy-1-benzofuran-3-yl)acetate intermediate->olefination Horner-Wadsworth-Emmons Reaction final_product This compound olefination->final_product Hydrolysis

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via HWE Reaction

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and specific substrate batches.

Step 1: Synthesis of Ethyl (6-methoxy-1-benzofuran-3-yl)acetate

  • To a solution of 6-methoxybenzofuran-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add triethyl phosphonoacetate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a suitable base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate to generate the reactive ylide for the HWE reaction. The anhydrous THF prevents quenching of the base.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.[1]

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

    • Self-Validation: The progress of the saponification can be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt at the baseline.

  • After completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final acid.

Chapter 3: Mechanism of Action and Biological Significance

The therapeutic interest in this scaffold is primarily driven by its interaction with GPR40, a receptor central to metabolic regulation.

Primary Target: GPR40/FFA1 Agonism

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. It is endogenously activated by medium- and long-chain free fatty acids.

  • Mechanism of Insulin Secretion : Upon agonist binding, GPR40 couples primarily through the Gαq/11 pathway. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a primary driver of insulin granule exocytosis. This entire process is glucose-dependent, meaning the insulinotropic effect is significantly amplified at high glucose levels, which reduces the risk of hypoglycemia—a major advantage over other insulin secretagogues.

GPR40_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Derivative GPR40 GPR40/FFA1 Receptor Agonist->GPR40 Binds G_Protein Gαq/11 GPR40->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Increase ↑ [Ca²⁺]i Ca_Release->Ca_Increase InsulinVesicle Insulin Granule Ca_Increase->InsulinVesicle Triggers Fusion Exocytosis Insulin Secretion InsulinVesicle->Exocytosis

Caption: GPR40/FFA1 signaling pathway leading to glucose-dependent insulin secretion.

Broader Biological Activities of Benzofurans

The benzofuran scaffold is not limited to metabolic diseases. Its rigid, planar structure and ability to participate in various non-covalent interactions make it a versatile template. Recent studies on related 6-methoxy benzofuran derivatives have demonstrated a therapeutic effect in models of senile osteoporosis.[6] The mechanism involves promoting bone formation through the upregulation of Bone Morphogenetic Protein 2 (BMP-2), highlighting the potential for this chemical class in regenerative medicine.[6]

Chapter 4: Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a foundational tool for discovery.

Role as a Core Scaffold for Lead Optimization

This compound is an ideal starting point for SAR studies. The carboxylic acid group provides a crucial interaction point with the target receptor while also serving as a chemical handle for modification to fine-tune properties like potency, selectivity, and pharmacokinetics (ADME - absorption, distribution, metabolism, excretion). The development of TAK-875 from this pharmacophore is a testament to the success of this approach.[1]

Protocol: In Vitro GPR40 Calcium Flux Assay

This protocol describes a common method to screen compounds for GPR40 agonist activity in a high-throughput format.

Objective : To measure the potency (EC₅₀) of test compounds by quantifying the increase in intracellular calcium concentration in a cell line stably expressing human GPR40.

Materials :

  • HEK293 cells stably expressing human GPR40 (or similar).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Test compounds and a reference agonist (e.g., TAK-875).

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Workflow :

  • Cell Plating : Plate GPR40-expressing HEK293 cells in 384-well plates at an appropriate density and incubate overnight to allow for attachment.

  • Dye Loading : Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove cell culture medium from the plates and add the dye loading buffer. Incubate for 1 hour at 37 °C.

    • Expertise: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye, ensuring efficient and uniform loading into the cells.

  • Compound Preparation : Prepare serial dilutions of test compounds in assay buffer in a separate compound plate.

  • Assay Measurement :

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity over time (kinetic read).

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument automatically adds the test compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.

  • Data Analysis :

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline from the peak fluorescence.

    • Plot the ΔF against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

AssayWorkflow A 1. Plate GPR40-expressing cells in 384-well plate B 2. Load cells with calcium-sensitive dye (Fluo-4 AM) A->B D 4. Measure baseline fluorescence in plate reader B->D C 3. Prepare serial dilutions of test compounds E 5. Add compounds and record kinetic fluorescence response C->E D->E F 6. Analyze data and calculate EC₅₀ E->F

Caption: Workflow for a cell-based calcium flux assay to screen GPR40 agonists.

Chapter 5: Safety, Handling, and Toxicology

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

Hazard Identification

The Globally Harmonized System (GHS) classification available in public databases provides the primary safety information.[3]

Hazard ClassHazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation
Laboratory Handling and Best Practices

This compound is intended for research purposes only and is not for human or veterinary use.[1]

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents more than just a single chemical entity; it is a gateway to a rich field of medicinal chemistry. Its role as a foundational scaffold for GPR40 agonists has cemented its importance in the pursuit of novel treatments for Type 2 diabetes. The inherent versatility of the benzofuran core, however, suggests that its potential applications extend far beyond metabolic disease, with emerging evidence in areas like osteoporosis. For the research scientist and drug developer, this compound is a validated starting point, offering a robust chemical framework and a clear biological rationale from which to innovate and discover the next generation of targeted therapeutics.

References

  • This compound | C11H10O4 | CID 736818 - PubChem. [Link]
  • This compound - PubChemLite. [Link]
  • (PDF) (2R,6′R,E)-3′-(1-Aminoethylidene)
  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid - MDPI. [Link]
  • Acetic acid, methoxy-: Human health tier II assessment. [Link]
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)
  • 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). [Link]
  • This compound | CAS 69716-05-8. [Link]
  • This compound, 97% - Chemos GmbH&Co.KG. [Link]
  • The Journal of Organic Chemistry Ahead of Print - ACS Public
  • 2-(6-Methyl-1-benzofuran-3-yl)
  • 2-[[2-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-1-benzofuran-6-yl]oxy]acetic acid. [Link]
  • Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include potential anti-tumor, antimicrobial, and anti-inflammatory properties.[3] Within this important class of molecules, 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid represents a key structural unit, sharing features with compounds that have garnered significant interest in drug discovery. This technical guide provides a comprehensive overview of the history, synthesis, and biological significance of this compound, with a focus on the chemical principles and experimental methodologies that underpin its preparation and study.

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its existence and synthesis are well-established within the broader context of research into benzofuran-3-acetic acid derivatives. The primary impetus for the synthesis of such compounds has historically been the exploration of their utility as intermediates in the creation of more complex, biologically active molecules. A notable example is the dihydro analogue, 2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid, which is a core structure for agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[3] Activation of this receptor is a promising therapeutic strategy for Type 2 diabetes, and the clinical candidate TAK-875 (Fasiglifam) was developed from this pharmacophore.[3]

This guide will illuminate the logical synthetic pathway to this compound, grounded in established organic chemistry reactions, and discuss the broader biological importance of the 6-methoxybenzofuran scaffold.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and widely applicable approach to the synthesis of this compound involves a two-stage process. The retrosynthetic analysis, depicted below, disconnects the target molecule at the double bond of the acetic acid side chain. This reveals a key intermediate, 6-methoxybenzo[b]furan-3(2H)-one, and a phosphonate reagent, which can be joined using the Horner-Wadsworth-Emmons reaction.

G Target This compound Intermediate_ester Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate Target->Intermediate_ester Hydrolysis Intermediate_ketone 6-Methoxybenzo[b]furan-3(2H)-one Intermediate_ester->Intermediate_ketone Horner-Wadsworth-Emmons Reaction Reagent Triethyl phosphonoacetate Intermediate_ester->Reagent Horner-Wadsworth-Emmons Reaction Starting_material 4-Methoxyphenol Intermediate_ketone->Starting_material Cyclization Reagent2 Chloroacetic acid Intermediate_ketone->Reagent2 Etherification G cluster_0 Synthesis of 6-Methoxybenzo[b]furan-3(2H)-one A 4-Methoxyphenol B Sodium 4-methoxyphenoxide A->B NaOH C 2-((4-Methoxyphenoxy)acetic acid B->C Chloroacetic acid, heat D 6-Methoxybenzo[b]furan-3(2H)-one C->D Polyphosphoric acid, heat

Caption: Synthetic workflow for the preparation of the key intermediate.

Step 1: Preparation of 2-((4-Methoxyphenoxy)acetic acid)

  • Reaction Setup: To a solution of sodium hydroxide (1.1 equivalents) in water, add 4-methoxyphenol (1.0 equivalent). Stir the mixture at room temperature until a clear solution of sodium 4-methoxyphenoxide is obtained.

  • Etherification: To the solution from the previous step, add a concentrated aqueous solution of chloroacetic acid (1.1 equivalents), previously neutralized with sodium carbonate.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours.

  • Workup: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. The product, 2-((4-methoxyphenoxy)acetic acid), will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA) and heat to 80-90 °C.

  • Cyclization: Slowly add 2-((4-methoxyphenoxy)acetic acid (1.0 equivalent) to the hot PPA with vigorous stirring. An exothermic reaction will occur.

  • Reaction: Maintain the temperature of the reaction mixture at 90-100 °C for 1-2 hours.

  • Workup: Pour the hot reaction mixture onto crushed ice. The product, 6-methoxybenzo[b]furan-3(2H)-one, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then wash with a cold, dilute sodium bicarbonate solution. Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Part 2: Horner-Wadsworth-Emmons Olefination and Hydrolysis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, particularly E-alkenes. [4][5]It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, allowing for reaction with a broader range of aldehydes and ketones under milder conditions. [4][5]

G cluster_1 Horner-Wadsworth-Emmons Olefination and Hydrolysis E Triethyl phosphonoacetate F Phosphonate carbanion E->F NaH, THF H Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate F->H Addition G 6-Methoxybenzo[b]furan-3(2H)-one G->H Addition I This compound H->I NaOH, H₂O/EtOH, then H⁺

Caption: Final steps in the synthesis of the target compound.

Step 3: Synthesis of Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate

  • Ylide Generation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Slowly add triethyl phosphonoacetate (1.0 equivalent) to the cooled suspension. Stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Olefination: Cool the ylide solution back to 0 °C and add a solution of 6-methoxybenzo[b]furan-3(2H)-one (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate.

Step 4: Hydrolysis to this compound

  • Reaction Setup: Dissolve ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate (1.0 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • Purification: The product, this compound, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
CAS Number 69716-05-8
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, δ) ~3.8 (s, 3H, OCH₃), ~3.9 (s, 2H, CH₂), ~6.8-7.5 (m, 4H, Ar-H), ~10.5 (br s, 1H, COOH)
¹³C NMR (CDCl₃, δ) ~31 (CH₂), ~56 (OCH₃), ~100-160 (Ar-C and C=C), ~175 (COOH)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Biological Significance and Therapeutic Potential

The benzofuran nucleus is a cornerstone in the development of new therapeutic agents. Derivatives of benzofuran have been reported to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. [1][2] The 6-methoxy substitution on the benzofuran ring appears to be a key feature for certain biological activities. For instance, recent studies have highlighted the potential of 6-methoxy benzofuran derivatives in the treatment of senile osteoporosis by promoting bone formation through the upregulation of BMP-2. [6] While specific and extensive biological studies on this compound itself are not widely published, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate or a candidate for biological screening. The acetic acid moiety provides a handle for further chemical modification, such as the formation of amides or esters, to generate a library of compounds for structure-activity relationship (SAR) studies. The unsaturated nature of the acetic acid side chain, in contrast to its dihydro analog, may confer different conformational properties and metabolic stability, potentially leading to a distinct pharmacological profile.

Conclusion

This compound, while not having a storied history of a blockbuster drug, represents a fundamentally important molecule within the landscape of medicinal chemistry. Its synthesis, achievable through a logical and efficient pathway centered around the powerful Horner-Wadsworth-Emmons reaction, provides access to a versatile scaffold. The rich biological context of the benzofuran core, and specifically 6-methoxy substituted derivatives, underscores the potential of this and related compounds in the ongoing search for novel therapeutic agents. This guide has provided the essential technical details for its synthesis and an understanding of its place within the broader field of drug discovery, serving as a valuable resource for researchers in organic and medicinal chemistry.

References

  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • ResearchGate. Reaction of 6-methoxybenzo[b]furan-3(2H)-one and benzo[b]thiophen-3(2H)-one with 2-aryl-1,1-dicyanoethylenes as a convenient synthetic route to substituted 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b. Available from: https://www.researchgate.net/publication/232776378_Reaction_of_6-methoxybenzobfuran-32H-one_and_benzobthiophen-32H-one_with_2-aryl-11-dicyanoethylenes_as_a_convenient_synthetic_route_to_substituted_2-amino-4-aryl-13-dicyano-7-methoxydibenzo
  • Google Patents. WO2023028022A1 - Synthesis routes to access mdma prodrugs by using controlled and non-controlled intermediates.
  • Indian Journal of Pharmaceutical Education and Research. 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23).
  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • YouTube. Horner-Wadsworth-Emmons Reaction.
  • PubMed. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis.
  • ResearchGate. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.
  • PubChem. This compound.
  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones.
  • National Institutes of Health. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines.
  • MDPI. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.
  • MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid.
  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.

Sources

The Multifaceted Biological Activities of 6-Methoxy-Benzofuran Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Significance of 6-Methoxy Substitution

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives are abundant in nature and have been extensively synthesized, demonstrating a wide array of pharmacological activities. The biological significance of the benzofuran core is often modulated by the nature and position of its substituents. Among these, the 6-methoxy group has emerged as a critical determinant of the therapeutic potential of these derivatives. This in-depth technical guide explores the diverse biological activities of 6-methoxy-benzofuran derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their antimicrobial, anti-inflammatory, anticancer, neuroprotective, and osteogenic properties, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 6-Methoxy-benzofuran derivatives have demonstrated significant potential in this arena, exhibiting activity against a spectrum of bacteria and fungi.

Mechanism of Action and Key Derivatives

One notable example is the synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23). This compound has shown potent antibacterial activity, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism is believed to involve the disruption of bacterial cell membrane integrity and the inhibition of biofilm formation.[1] Further studies on various benzofuran derivatives suggest that substitutions at the C-2 and C-3 positions, in conjunction with the 6-methoxy group, are crucial for their antibacterial efficacy.[3] For instance, compounds bearing a hydroxyl group at C-6 have shown excellent antibacterial activities.[3]

Quantitative Data Summary: Antimicrobial Activity
CompoundTarget OrganismActivity MetricValueReference
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23)MRSA 43300Inhibition Zone18.33±0.4 mm[1]
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23)P. aeruginosa 9027Inhibition Zone12.33±0.4 mm[1]
Benzofuran amide derivative 6bS. aureusMIC6.25 µg/ml[4]
Benzofuran amide derivative 6bE. coliMIC6.25 µg/ml[4]
Experimental Protocol: Agar Well Diffusion Assay

A standardized method to assess the antibacterial activity of 6-methoxy-benzofuran derivatives is the agar well diffusion assay.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.

  • Plate Preparation: Mueller-Hinton Agar (MHA) plates are uniformly inoculated with the bacterial suspension using a sterile swab.

  • Well Creation: Sterile wells of a defined diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A specific concentration of the 6-methoxy-benzofuran derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A negative control (solvent alone) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Anti-Inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 6-Methoxy-benzofuran derivatives have been investigated for their ability to modulate inflammatory pathways, offering a potential therapeutic avenue.

Mechanism of Action and Key Derivatives

The anti-inflammatory properties of these compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators. For instance, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23) has been shown to inhibit the expression of inflammatory cytokines like TNF-α at the transcriptional level in lipopolysaccharide (LPS)-stimulated macrophages.[1] Other derivatives have demonstrated the ability to inhibit nitric oxide (NO) production in activated macrophages.[5] The mechanism often involves the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

Quantitative Data Summary: Anti-inflammatory Activity
CompoundAssayIC50 ValueReference
Aza-benzofuran 1NO Inhibition (LPS-stimulated RAW 264.7)17.3 µM[5]
Aza-benzofuran 4NO Inhibition (LPS-stimulated RAW 264.7)16.5 µM[5]
Piperazine/benzofuran hybrid 5dNO Inhibition (LPS-stimulated RAW 264.7)52.23 ± 0.97 µM[7]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is commonly used to screen for the anti-inflammatory potential of compounds.

Step-by-Step Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the 6-methoxy-benzofuran derivative for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the control group) and incubating for 24 hours.

  • Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway Visualization

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK NFkB NF-κB MyD88->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Benzofuran 6-Methoxy- benzofuran Derivative Benzofuran->MAPK Benzofuran->NFkB

Caption: Inhibition of LPS-induced inflammatory signaling by 6-methoxy-benzofuran derivatives.

Anticancer Activity: Targeting Tumor Growth and Proliferation

The benzofuran scaffold is a recurring motif in many anticancer agents. The addition of a 6-methoxy group has been shown to enhance the cytotoxic activity of these derivatives against various cancer cell lines.

Mechanism of Action and Key Derivatives

The anticancer effects of 6-methoxy-benzofuran derivatives are diverse and can involve multiple mechanisms.[8] Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] Others function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7][10] For example, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has demonstrated significant activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cells, inducing apoptosis and cell cycle arrest.[9]

Quantitative Data Summary: Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549 (Lung Carcinoma)Not specified, but significant activity reported[9]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)HepG2 (Hepatocellular Carcinoma)Not specified, but significant activity reported[9]
Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivative 7A549 (Lung Carcinoma)15.3 ± 0.8[7]
Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivative 7HepG2 (Hepatocellular Carcinoma)12.5 ± 0.5[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the 6-methoxy-benzofuran derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Apoptosis Induction Pathway Visualization

apoptosis_pathway Benzofuran 6-Methoxy- benzofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzofuran->ROS CellCycleArrest Cell Cycle Arrest (G2/M or S phase) Benzofuran->CellCycleArrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 6-methoxy-benzofuran derivatives.

Neuroprotective and Osteogenic Potential: Emerging Therapeutic Frontiers

Beyond their well-established antimicrobial, anti-inflammatory, and anticancer activities, 6-methoxy-benzofuran derivatives are showing promise in other therapeutic areas.

Neuroprotection

Several studies have highlighted the neuroprotective effects of benzofuran derivatives.[11] While specific data on 6-methoxy derivatives is still emerging, related compounds have shown the ability to protect neurons from excitotoxicity and oxidative stress.[12][13] The mechanism is thought to involve the modulation of key signaling pathways involved in neuronal survival. For instance, some benzofuran-type stilbenes have demonstrated neuroprotective activity against glutamate-induced cell death.[14][15]

Osteogenesis

Recent research has uncovered the potential of 6-methoxy-benzofuran derivatives in promoting bone formation, offering a new approach for treating conditions like senile osteoporosis.[16][17][18] Certain derivatives have been shown to upregulate Bone Morphogenetic Protein-2 (BMP-2), a key signaling molecule in osteoblast differentiation and bone formation.[16][17][18] Structure-activity relationship studies have indicated that the 6-methoxy group on the benzofuran ring is an optimal substituent for this osteogenic activity.[17]

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The biological activity of benzofuran derivatives is highly dependent on their substitution patterns. For 6-methoxy-benzofuran derivatives, several key SAR insights have been established:

  • Position of the Methoxy Group: Studies have shown that a methoxy group at the C-6 position of the benzofuran ring often leads to higher biological activity compared to other positions, such as C-7.[19]

  • Substituents at C-2 and C-3: The nature of the substituents at the C-2 and C-3 positions significantly influences the type and potency of the biological activity. For example, in antimicrobial derivatives, phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups at the C-2 position have shown good antibacterial activity.[3]

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, to the benzofuran scaffold or its substituents can enhance cytotoxic activity against cancer cells.[9]

Conclusion and Future Directions

6-Methoxy-benzofuran derivatives represent a versatile and promising class of bioactive compounds with a broad spectrum of therapeutic potential. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents, coupled with their emerging roles in neuroprotection and osteogenesis, underscores their importance in drug discovery. The insights into their mechanisms of action and structure-activity relationships provide a solid foundation for the rational design of novel and more potent therapeutic agents. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts, conducting in-depth preclinical and clinical studies to validate their efficacy and safety, and further exploring their potential in other disease areas. The continued investigation of this fascinating class of molecules holds great promise for the development of next-generation therapeutics.

References

  • Investigating the Dual-Action Potential of (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23)
  • Efficacy, Mechanism, and Structure–Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry.
  • Efficacy, Mechanism, and Structure–Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis.
  • Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. PubMed.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives.
  • Investigating the Dual Action Potential of (Z) 6 methoxy 2 (naphthalen 1 ylmethylene) Benzofuran 3(2H) one (AU 23) A Novel Synthetic Aurone Derivative with Antibacterial and Anti Inflammatory Activ.
  • Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research. BenchChem.
  • The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. BenchChem.
  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.
  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Medi
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Medi
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Neuroprotective Effects of 6-Methoxyflavonol Deriv
  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central.
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
  • Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Compar

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid: An Allosteric Inhibitor of Farnesyl Pyrophosphate Synthase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanism of action for the compound 2-(6-methoxy-1-benzofuran-3-yl)acetic acid. Contrary to some database classifications that associate the broader benzofuran scaffold with targets such as microsomal prostaglandin E synthase-1 (mPGES-1), this document elucidates the definitive role of this specific molecule as a potent, allosteric inhibitor of Human Farnesyl Pyrophosphate Synthase (FPPS). By binding to a novel, previously uncharacterized pocket, the compound effectively modulates the isoprenoid biosynthesis pathway. This guide will detail the molecular interactions, downstream signaling consequences, and the experimental methodologies used to validate this mechanism, offering a valuable resource for researchers in oncology, inflammatory diseases, and drug development.

Introduction: Deconvoluting the Benzofuran Scaffold

The benzofuran moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Depending on the substitution pattern, these compounds have been reported to interact with various targets, including G-protein coupled receptors, enzymes in inflammatory pathways, and signaling molecules involved in bone metabolism. This chemical diversity necessitates a precise, evidence-based approach to understanding the mechanism of action for each unique analogue.

This guide focuses specifically on this compound (PubChem CID: 736818). Through crystallographic and biochemical evidence, its primary mechanism of action has been identified as the allosteric inhibition of Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway.

The Primary Target: Farnesyl Pyrophosphate Synthase (FPPS)

FPPS (EC 2.5.1.10) is a key enzyme in the isoprenoid biosynthesis pathway, catalyzing the consecutive head-to-tail condensation of two molecules of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). FPP is a pivotal metabolic intermediate, serving as the precursor for the synthesis of essential biomolecules including cholesterol, steroid hormones, dolichol, and coenzyme Q. Furthermore, FPP is required for the farnesylation and geranylgeranylation of small GTPase proteins, a post-translational modification critical for their membrane localization and function in cellular signaling.

Given its central role in cell proliferation and survival, FPPS has emerged as a significant therapeutic target, particularly in oncology and bone disorders.

The Allosteric Mechanism of Inhibition

The landmark study by Rondeau et al. (2010) in Nature Chemical Biology revealed that this compound binds to a novel, allosteric pocket on human FPPS, distinct from the active site where substrates bind. This discovery was elucidated through X-ray crystallography of the compound in complex with the enzyme, with the resulting structure deposited in the Protein Data Bank (PDB ID: 3N3L).

Binding Site and Molecular Interactions

The allosteric pocket is located at the interface of the protein dimer. The binding of this compound to this site induces a conformational change in the enzyme, which in turn prevents the binding of the substrate, thereby inhibiting its catalytic activity. This allosteric mode of inhibition offers a potential advantage over active-site inhibitors, as it may provide greater selectivity and a different resistance profile.

The specific molecular interactions within this pocket involve a combination of hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues of FPPS. The methoxy group and the acetic acid moiety of the compound are crucial for its binding affinity and inhibitory potency.

Downstream Signaling Consequences of FPPS Inhibition

Inhibition of FPPS by this compound leads to the depletion of FPP and its downstream products. This has several significant cellular consequences:

  • Inhibition of Protein Prenylation: The lack of FPP and its derivative, geranylgeranyl pyrophosphate (GGPP), prevents the post-translational modification of small GTPases like Ras, Rho, and Rac. This impairs their ability to anchor to the cell membrane and participate in critical signaling cascades that control cell growth, differentiation, and survival.

  • Disruption of Cholesterol Biosynthesis: The blockade of FPP synthesis halts the production of squalene, a direct precursor to cholesterol.

  • Induction of Apoptosis: In cancer cells, the disruption of protein prenylation and cholesterol synthesis can trigger programmed cell death.

The overall effect is a potent anti-proliferative and pro-apoptotic activity in cells that are highly dependent on the mevalonate pathway.

G cluster_pathway Isoprenoid Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects Mevalonate Mevalonate IPP IPP Mevalonate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP FPPS GPP->FPP FPPS Squalene Squalene FPP->Squalene Squalene Synthase GGPP GGPP FPP->GGPP GGPPS Protein Farnesylation Protein Farnesylation FPP->Protein Farnesylation FTase Prenylation Inhibition of Protein Prenylation (Ras, Rho, etc.) Cholesterol_block Inhibition of Cholesterol Synthesis Cholesterol Cholesterol Squalene->Cholesterol Protein Geranylgeranylation Protein Geranylgeranylation GGPP->Protein Geranylgeranylation GGTase Inhibitor This compound FPPS_node FPPS Inhibitor->FPPS_node Allosteric Binding FPPS_node->Block Inhibition Apoptosis Induction of Apoptosis Prenylation->Apoptosis Cholesterol_block->Apoptosis

Figure 1. Signaling pathway of FPPS and its inhibition.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against human FPPS was quantified by Rondeau et al. (2010). The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

CompoundTargetAssay TypeIC50 (µM)
This compoundHuman FPPSEnzymatic Assay2.3

Experimental Protocols for Mechanism Validation

The determination of this mechanism of action relies on a series of robust biochemical and structural biology techniques. The following outlines the key experimental workflows.

Protein Expression and Purification of Human FPPS
  • Gene Synthesis and Cloning: The human FPPS gene is synthesized and cloned into an E. coli expression vector (e.g., pET series) with an N-terminal polyhistidine tag for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-20°C) overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. Lysis is performed by sonication on ice.

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins. The His-tagged FPPS is eluted with an imidazole gradient.

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities, yielding highly pure and active FPPS.

FPPS Enzymatic Inhibition Assay
  • Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction buffer contains Tris-HCl, MgCl2, and a reducing agent like DTT.

  • Enzyme and Inhibitor Incubation: Purified human FPPS is pre-incubated with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a defined period at room temperature.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the substrates, [1-14C]IPP and GPP.

  • Reaction Quenching and Product Extraction: The reaction is allowed to proceed for a specific time and then quenched with an acidic solution (e.g., HCl). The radiolabeled FPP product is extracted with an organic solvent (e.g., butanol or hexane).

  • Quantification: The amount of radioactive FPP produced is quantified by liquid scintillation counting.

  • IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.

G cluster_workflow Experimental Workflow: FPPS Inhibition Assay start Start protein_prep Prepare purified human FPPS start->protein_prep compound_prep Prepare serial dilutions of This compound start->compound_prep pre_incubation Pre-incubate FPPS with compound protein_prep->pre_incubation compound_prep->pre_incubation add_substrates Initiate reaction with [14C]IPP and GPP pre_incubation->add_substrates incubation Incubate at RT add_substrates->incubation quench Quench reaction (e.g., with HCl) incubation->quench extract Extract [14C]FPP (e.g., with butanol) quench->extract scintillation Quantify [14C]FPP by scintillation counting extract->scintillation analysis Calculate % inhibition and determine IC50 scintillation->analysis end End analysis->end

Figure 2. Experimental workflow for determining FPPS inhibition.

Conclusion and Future Directions

The primary mechanism of action of this compound is the allosteric inhibition of human farnesyl pyrophosphate synthase. This is supported by robust structural and biochemical data. The discovery of a novel allosteric pocket on FPPS opens new avenues for the design of next-generation inhibitors with potentially improved selectivity and efficacy for the treatment of diseases driven by the mevalonate pathway, such as various cancers and bone disorders. Future research should focus on structure-activity relationship (SAR) studies to optimize the benzofuran scaffold for enhanced potency and pharmacokinetic properties. Furthermore, cellular and in vivo studies are warranted to fully characterize the therapeutic potential of this compound and its analogues.

References

  • Rondeau, J. M., Bitsch, F., Geiser, M., Orain, D., Tissot, M., Glickman, F., & Kott, A. (2010). Discovery of a novel, nonsubstrate pocket in human farnesyl pyrophosphate synthase for the allosteric inhibition of isoprenoid biosynthesis. Nature Chemical Biology, 6(12), 915–923. [Link]
  • Protein Data Bank (PDB). (2010). 3N3L: Human FPPS complex with FBS_03. [Link]
  • PubChem. (n.d.). Compound Summary for CID 736818, this compound.

A Technical Guide to the Therapeutic Potential of Benzofuran Acetic Acids and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzofuran nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the therapeutic potential of a specific subclass, benzofuran acetic acids, and their related derivatives. We synthesize preclinical data and mechanistic insights for drug development professionals and researchers, focusing on their applications in oncology, inflammatory disorders, and neurodegenerative diseases. This document details the underlying mechanisms of action, provides validated experimental protocols for their evaluation, and presents key structure-activity relationship data to guide future drug discovery efforts.

The Benzofuran Scaffold: A Foundation for Drug Discovery

Chemical Significance in Medicinal Chemistry

Benzofuran is a heterocyclic compound consisting of a furan ring fused to a benzene ring.[3] This aromatic, bicyclic structure provides a rigid, lipophilic framework that is amenable to functionalization at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Its structural features are present in a wide range of clinically relevant drugs, such as the antiarrhythmic agent amiodarone and the gout treatment benzbromarone, highlighting the scaffold's acceptance and versatility in drug design.[5][6] The addition of an acetic acid moiety, typically at the 2- or 3-position, introduces a key functional group that can enhance solubility and provide a critical interaction point for various biological targets.

Broad-Spectrum Biological Activity

The benzofuran scaffold is associated with a remarkable diversity of biological effects. Comprehensive reviews and numerous studies have documented its role in compounds with anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and neuroprotective properties.[1][4][6] This wide-ranging activity encourages medicinal chemists to explore the benzofuran nucleus as a starting point for developing novel therapeutics against a multitude of human diseases.[7]

Key Therapeutic Applications & Mechanisms of Action

This section explores the most promising therapeutic avenues for benzofuran acetic acids and their derivatives, grounded in recent preclinical evidence.

Oncology

Benzofuran-based compounds have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[7][8]

A key mechanism of action for benzofuran-2-acetic acid derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Studies on human breast cancer cell lines (MCF-7, T47D, and MDA-MB-231) have shown that these compounds can significantly inhibit cell growth and induce G0/G1 phase cell cycle arrest.[9] This effect is achieved, mechanistically, by transcriptionally enhancing the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1 in a p53-independent manner.[9] The upregulation of p21 leads to an increased Bax/Bcl-2 ratio and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[9] The p53-independent nature of this pathway is particularly significant, as it suggests potential efficacy in tumors where the p53 suppressor gene is mutated or inactive.

cluster_cell Cancer Cell BFA Benzofuran Acetic Acid Derivative Sp1 Sp1 Transcription Factor BFA->Sp1 Activates Apoptosis Apoptosis BFA->Apoptosis Induces via Bax/Bcl-2 ratio ↑ p21_mRNA p21 mRNA Sp1->p21_mRNA Promotes Transcription p21_Protein p21 Protein p21_mRNA->p21_Protein Translation CDK Cyclin/CDK Complexes p21_Protein->CDK Inhibits G1_S G1/S Phase Transition p21_Protein->G1_S Blocks CDK->G1_S Promotes Arrest G0/G1 Cell Cycle Arrest G1_S->Arrest

p53-independent induction of cell cycle arrest by Benzofuran Acetic Acids.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Certain 3-methylbenzofuran derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8] By blocking this receptor, these compounds can disrupt the tumor's blood supply, thereby inhibiting its growth.

Inflammatory Disorders

The anti-inflammatory properties of benzofuran derivatives are well-documented, with several mechanisms contributing to this effect.[10][11]

A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins from arachidonic acid. Some 5-acyl-3-substituted-benzofuran-2(3H)-ones have demonstrated a dual inhibitory effect, reducing the production of metabolites from both the cyclooxygenase (CO) and lipoxygenase (LO) pathways.[12] This dual action could offer a broader anti-inflammatory effect compared to selective COX inhibitors.

Recent research has identified benzofuran oxoacetic acids as a novel class of selective agonists for Exchange Protein Directly Activated by cAMP 1 (EPAC1).[13] EPAC1 is a key transducer of cAMP signals involved in inflammation and fibrosis. Selective activation of EPAC1 by these compounds has been shown to inhibit IL-6-driven JAK/STAT3 signaling and suppress the transition of fibroblasts to myofibroblasts, a key process in fibrosis. This establishes a promising, non-COX-mediated mechanism for treating inflammatory and fibrotic diseases.[13]

Neurodegenerative Diseases

The benzofuran scaffold is being actively explored for the treatment of neurodegenerative conditions, particularly Alzheimer's disease (AD).[14]

A major therapeutic strategy for AD is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme acetylcholinesterase (AChE).[15][16] Numerous benzofuran derivatives have been synthesized and evaluated as AChE inhibitors, with some showing competitive or uncompetitive inhibition and promising inhibition constant (Ki) values in the micromolar range.[15][16] The benzofuran core can act as a mimic of the indanone portion of the approved AD drug donepezil.[17]

The accumulation of amyloid-β (Aβ) plaques and oligomers is a pathological hallmark of Alzheimer's disease.[18] A specific benzofuran acetic acid derivative, YB-9 (2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid), has been identified as a potent Aβ disaggregator. In studies using the 5XFAD transgenic mouse model of AD, oral administration of YB-9 was shown to reduce Aβ oligomers and plaques in the hippocampus, leading to decreased astrogliosis and rescued synaptic dysfunction.[18]

cluster_brain Alzheimer's Disease Pathology Plaque Amyloid-β (Aβ) Plaques & Oligomers Monomer Inert Aβ Monomers Plaque->Monomer Neuron Neuronal Damage & Synaptic Dysfunction Plaque->Neuron Induces BFA YB-9 (Benzofuran Acetic Acid) BFA->Plaque Promotes Disaggregation

Mechanism of Aβ disaggregation by a benzofuran acetic acid derivative.

Preclinical Development: Methodologies and Protocols

The successful evaluation of benzofuran acetic acids requires robust and validated experimental workflows. The causality behind selecting a specific protocol is crucial; each assay is chosen to answer a precise question about the compound's biological activity.

Synthesis of Benzofuran Acetic Acid Derivatives

A common and versatile method for synthesizing benzofuran derivatives is through palladium-catalyzed reactions.[5][19]

This approach is chosen for its efficiency in constructing the benzofuran core with desired substitutions.

  • Reaction Setup: Combine the appropriate substituted o-iodophenol, a terminal alkyne, and a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand (e.g., a phosphine ligand) in a pressure-tolerant reaction vessel.

  • Solvent: Use an appropriate aprotic solvent such as toluene or DMF.

  • Carbonylation: Pressurize the vessel with carbon monoxide (CO) gas (typically 10-20 atm). The CO acts as the source for the carbonyl group in the ester functionality.

  • Heating: Heat the reaction mixture to 80-120 °C for 12-24 hours. The temperature is critical for catalytic turnover.

  • Work-up & Purification: After cooling, vent the vessel and filter the reaction mixture. The crude product is then purified using column chromatography on silica gel to yield the benzofuran-2-acetic methyl ester derivative.

  • Hydrolysis (Optional): To obtain the final acetic acid, the resulting ester can be hydrolyzed using a base like lithium hydroxide (LiOH) in a solvent mixture such as THF/water.

In Vitro Evaluation Protocols

The following is a logical workflow for the initial screening of novel benzofuran acetic acid derivatives.

cluster_workflow In Vitro Screening Workflow cluster_assays Start Synthesized Benzofuran Derivative Cytotoxicity 1. Cytotoxicity Screen (e.g., MTT Assay on Cancer & Normal Cells) Start->Cytotoxicity Decision1 Toxic to Normal Cells? Cytotoxicity->Decision1 Discard Discard or Modify Decision1->Discard Yes Proceed Selective Cytotoxicity or Non-Toxic Decision1->Proceed No Assays 2. Target-Specific Assays Proceed->Assays Data 3. Data Analysis (IC50/EC50 Determination) Assays->Data AntiInflam Anti-inflammatory (NO Production Assay) AntiInflam->Data Neuro Neuroprotection (AChE Inhibition, Aβ Aggregation) Neuro->Data Anticancer Anticancer Mechanism (Cell Cycle, Apoptosis) Anticancer->Data

Logical workflow for primary in vitro screening of benzofuran derivatives.

This assay is a first-line screen to determine a compound's effect on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzofuran derivative for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

This assay measures the ability of a compound to suppress inflammatory responses in immune cells.

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a non-stimulated control and a positive control (e.g., celecoxib).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the amount of nitrite (a stable product of NO) using the Griess reagent system.

  • Analysis: The Griess reagent reacts with nitrite to form a purple azo dye. Measure the absorbance at ~540 nm. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

This is a standard method to screen for compounds that inhibit or disaggregate amyloid fibrils.

  • Aβ Preparation: Prepare a solution of synthetic Aβ1-42 peptide in an appropriate buffer (e.g., phosphate buffer).

  • Incubation: Incubate the Aβ solution with and without the test compound at 37 °C with agitation to promote fibril formation. To test for disaggregation, add the compound to pre-formed fibrils.

  • ThT Staining: At various time points, take aliquots of the solutions and add them to a Thioflavin T (ThT) solution in a 96-well plate.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. ThT fluorescence increases significantly upon binding to amyloid fibrils.

  • Analysis: Compare the fluorescence intensity of the compound-treated samples to the control to determine the percentage of inhibition or disaggregation.

Data Synthesis and Structure-Activity Relationships (SAR)

The therapeutic efficacy of benzofuran acetic acids is highly dependent on the nature and position of substituents on the benzofuran core.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives
Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
44b Carboxylic acid derivativeMDA-MB-2312.52[8]
Doxorubicin (Reference Drug)MDA-MB-2312.36[8]
16b 3-methyl, p-methoxybenzoylA549 (Lung)1.48[8]
Staurosporine (Reference Drug)A549 (Lung)1.52[8]
6a 2-aroyl, 6-methoxy, 5-N-hydroxyacrylamideHeLa (Cervical)0.007 (7 nM)[20]
11a 2-aroyl, 6-methoxy, 5-N-hydroxypropiolamideHeLa (Cervical)0.007 (7 nM)[20]

Analysis: The data indicates that specific benzofuran carboxylic acids can achieve potency comparable to standard chemotherapeutics like doxorubicin.[8] Furthermore, strategic placement of methoxy groups and hybridization with other pharmacophores (like hydroxamic acids in compounds 6a and 11a) can lead to exceptionally potent compounds with nanomolar activity, particularly as antimicrotubule agents.[20] The presence of a methoxy group at the C-6 position appears essential for potent antiproliferative activity in the 2-aroylbenzofuran series.[20]

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives
Compound IDAssayResultReference
Compound 6b Carrageenan-induced paw edema (2h)71.10% inhibition[10]
Compound 1 LPS-stimulated NO Production (RAW 264.7)IC50 = 17.3 µM[21]
Compound 4 LPS-stimulated NO Production (RAW 264.7)IC50 = 16.5 µM[21]
Celecoxib (Reference Drug)IC50 = 32.1 µM[21]

Analysis: Benzofuran derivatives demonstrate significant anti-inflammatory activity in both in vivo and in vitro models.[10] Notably, certain compounds show superior potency in inhibiting nitric oxide production compared to the COX-2 inhibitor celecoxib, suggesting a potent mechanism of action that warrants further investigation.[21]

Conclusion and Future Directions

Benzofuran acetic acids and their related derivatives represent a highly versatile and potent class of molecules with significant therapeutic potential across oncology, inflammation, and neurodegeneration. Their ability to modulate multiple, distinct biological pathways—from p53-independent cell cycle control and Aβ disaggregation to EPAC1 agonism—underscores their value as a privileged scaffold for drug discovery.

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve bioavailability and metabolic stability. Further investigation into their off-target effects and long-term toxicity will be critical for clinical translation. The development of hybrid molecules that combine the benzofuran scaffold with other known pharmacophores is a promising strategy to enhance potency and achieve multi-targeted therapeutic effects, particularly for complex diseases like cancer and Alzheimer's.[22]

References

  • Giordano, C., Rovito, D., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. DNA Repair (Amst), 51, 20-30. [Link]
  • Journal of Pharmaceutical Research. (Date not available). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]
  • PubMed. (2024). Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. PubMed. [Link]
  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13, 11096-11120. [Link]
  • Tron, G. C., et al. (Date not available). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. [Link]
  • Akhtar, J., et al. (2024).
  • Taylor & Francis. (Date not available). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]
  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
  • Akhtar, J., et al. (2024).
  • Kim, Y. B., et al. (2021). Orally Administered Benzofuran Derivative Disaggregated Aβ Plaques and Oligomers in the Brain of 5XFAD Alzheimer Transgenic Mouse. ACS Chemical Neuroscience, 12(1), 99-108. [Link]
  • RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
  • ResearchGate. (Date not available). Some benzofuran scaffolds with neuroprotective AD bioactivities.
  • Unangst, P. C., et al. (Date not available). 5-Acyl-3-substituted-benzofuran-2(3H)
  • Feng, Y., et al. (2019).
  • Cambridge Open Engage. (2025).
  • ResearchGate. (2025). Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis.
  • Hu, G., et al. (Date not available). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
  • Kumar, P., et al. (2016).
  • Al-Ostath, A., et al. (Date not available). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
  • Feng, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Lakshminarayana, K., et al. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]
  • Mane, S. R., & Vidyadhara, S. (Date not available). Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole. Oriental Journal of Chemistry. [Link]
  • Li, G., et al. (Date not available). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
  • Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
  • Molecules. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. [Link]
  • PubMed. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PubMed. [Link]
  • PubMed. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PubMed. [Link]
  • Molecules. (Date not available). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Research of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 2-(6-methoxy-1-benzofuran-3-yl)acetic acid, a key chemical scaffold in medicinal chemistry. This document delves into its synthesis, chemical properties, and significant biological activities, with a focus on its role as a GPR40/FFA1 agonist and its potential in anti-inflammatory and antimicrobial research.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are prominent heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] The benzofuran nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, immunosuppressive, antioxidant, and antifungal agents.[1][2] this compound, in particular, has emerged as a valuable building block in the synthesis of more complex molecules, most notably as a core structure for agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[3]
Molecular Weight 206.19 g/mol [3]
IUPAC Name This compound[3]
CAS Number 69716-05-8[3]
Appearance Solid (predicted)
XLogP3 1.8[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages established organic chemistry reactions. A common and effective route involves the Horner-Wadsworth-Emmons olefination of a 6-methoxy-1-benzofuran-3(2H)-one intermediate, followed by hydrolysis of the resulting ester.[3]

Synthetic Workflow

A Starting Material: 4-Methoxyphenol B Step 1: Carboxymethylation (e.g., with chloroacetic acid and NaOH) A->B C Intermediate: (4-Methoxyphenoxy)acetic acid B->C D Step 2: Intramolecular Friedel-Crafts Acylation (e.g., with a dehydrating agent like PPA or Eaton's reagent) C->D E Intermediate: 6-Methoxy-1-benzofuran-3(2H)-one D->E F Step 3: Horner-Wadsworth-Emmons Reaction (with a phosphonate reagent like triethyl phosphonoacetate) E->F G Intermediate: Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate F->G H Step 4: Hydrolysis (e.g., with NaOH followed by acidification) G->H I Final Product: This compound H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established methodologies for analogous compounds. Researchers should optimize conditions as needed.

Step 1: Synthesis of 6-Methoxy-1-benzofuran-3(2H)-one

  • To a solution of 4-methoxyphenol, add an aqueous solution of sodium hydroxide and chloroacetic acid.

  • Heat the mixture to reflux for several hours to facilitate the carboxymethylation reaction.

  • After cooling, acidify the reaction mixture to precipitate (4-methoxyphenoxy)acetic acid.

  • Isolate the intermediate by filtration and dry thoroughly.

  • Treat the (4-methoxyphenoxy)acetic acid with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Heat the mixture to induce an intramolecular Friedel-Crafts acylation, leading to the formation of 6-methoxy-1-benzofuran-3(2H)-one.

  • Purify the product by crystallization or column chromatography.

Step 2: Horner-Wadsworth-Emmons Olefination

  • In a flame-dried flask under an inert atmosphere, prepare a solution of a suitable base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add triethyl phosphonoacetate.

  • Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.

  • Add a solution of 6-methoxy-1-benzofuran-3(2H)-one in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate, with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4][5][6]

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to reflux for several hours to hydrolyze the ester.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent to remove any unreacted starting material.

  • Acidify the aqueous layer with a mineral acid, such as hydrochloric acid, to precipitate the final product, this compound.

  • Collect the solid by filtration, wash with water, and dry to afford the pure product.

Biological Activities and Therapeutic Potential

The benzofuran scaffold is a cornerstone in the development of various therapeutic agents. This compound and its derivatives have shown promise in several key areas of drug discovery.

GPR40/FFA1 Agonism for Type 2 Diabetes

The most significant and well-documented biological activity of compounds derived from this compound is their agonist activity at the G protein-coupled receptor 40 (GPR40).[3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion in response to free fatty acids.[7]

Mechanism of Action:

  • Agonist Binding: this compound derivatives bind to and activate GPR40 on the surface of pancreatic β-cells.

  • Gq Protein Activation: This binding event activates the associated Gq alpha subunit (Gαq) of the heterotrimeric G protein.[8]

  • PLC Activation and IP₃/DAG Production: The activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8]

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[7]

  • Insulin Exocytosis: The resulting increase in intracellular calcium concentration is a key signal for the exocytosis of insulin-containing granules, but importantly, this potentiation of insulin secretion is glucose-dependent, reducing the risk of hypoglycemia.[9]

cluster_0 Pancreatic β-cell A 2-(6-Methoxy-1-benzofuran-3-yl) acetic acid derivative B GPR40/FFA1 A->B binds C Gαq B->C activates D PLC C->D activates F IP₃ D->F G DAG D->G E PIP₂ E->D hydrolyzes H Endoplasmic Reticulum F->H binds to receptor I Ca²⁺ Release H->I J ↑ [Ca²⁺]i I->J K Insulin Granule Exocytosis J->K triggers

Caption: GPR40/FFA1 signaling pathway initiated by a benzofuran derivative.

Experimental Protocol: In Vitro Calcium Mobilization Assay

This assay is a robust method to quantify the agonist activity of compounds at Gq-coupled receptors like GPR40.[8][10][11][12]

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing human GPR40 in 96-well black-walled, clear-bottom microplates.

  • Dye Loading: Wash the cells with an appropriate buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37 °C.

  • Compound Preparation: Prepare serial dilutions of this compound or its derivatives in the assay buffer.

  • Assay Execution: Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence of the cells. Inject the compound dilutions into the wells and immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Anti-inflammatory Activity

Several benzofuran derivatives have demonstrated significant anti-inflammatory properties.[13][14] The mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO).[15]

Experimental Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to reduce the production of NO, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[1][15][16]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for a specified period.

  • Inflammatory Stimulation: Add LPS to the wells (excluding the negative control) to induce an inflammatory response and NO production.

  • Nitrite Measurement (Griess Assay): After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Analysis: The formation of a purple azo dye is proportional to the amount of nitrite (a stable product of NO) in the supernatant. Measure the absorbance at approximately 540 nm and calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC₅₀ value.

Antimicrobial Activity

The benzofuran scaffold is also present in compounds with notable antimicrobial activity against a range of bacterial and fungal pathogens.[17][18][19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[17][20][21]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Perform serial dilutions of this compound or its derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature and duration) to allow for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Characterization and Analytical Data

  • ¹H NMR: Expected signals would include aromatic protons on the benzofuran ring system, a singlet for the methoxy group protons, a singlet or AB quartet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would show characteristic signals for the aromatic and furan carbons, the methoxy carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.19 g/mol ).

Conclusion and Future Directions

This compound is a molecule of significant interest to the scientific community, particularly in the field of drug discovery. Its role as a key synthetic intermediate for GPR40 agonists highlights its potential in the development of novel therapeutics for type 2 diabetes. Furthermore, the broader anti-inflammatory and antimicrobial activities associated with the benzofuran scaffold suggest that derivatives of this compound warrant further investigation. Future research should focus on the synthesis of novel derivatives, detailed structure-activity relationship (SAR) studies, and in vivo evaluation of their therapeutic efficacy and safety profiles.

References

  • ResearchGate. (n.d.). The MIC and MBIC values (µg/mL) measured for compounds 1d-f; 2a-f.
  • MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
  • (Z)-6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). (n.d.).
  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • PMC - NIH. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay.
  • Patsnap Synapse. (2024). What are GPR40 agonists and how do they work?.
  • MDPI. (n.d.). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid.
  • Oxford Academic. (n.d.). Loss-of-Function Mutation of the GPR40 Gene Associates with Abnormal Stimulated Insulin Secretion by Acting on Intracellular Calcium Mobilization.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • MDPI. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[8]-benzofuro-[2,3-c].
  • Organic Syntheses Procedure. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate.
  • NIH. (n.d.). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages.
  • ResearchGate. (2010). Nitric Oxide Modulates Pro- and Anti-inflammatory Cytokines in Lipopolysaccharide-Activated Macrophages.
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.
  • MDPI. (n.d.). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.
  • MDPI. (n.d.). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves.
  • ResearchGate. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents.
  • NIH. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • PubMed. (n.d.). Synthesis and antimicrobial evaluation of new benzofuran derivatives.
  • MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages.
  • ResearchGate. (n.d.). Dose-dependent inhibition of nitric oxide production in LPS-challenged....
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • ResearchGate. (2023). (PDF) (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.
  • MDPI. (n.d.). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters.
  • NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154).
  • IUCrData. (2016). 2-(6-Methyl-1-benzofuran-3-yl)acetic acid.
  • ResearchGate. (n.d.). H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl).
  • PMC - NIH. (n.d.). 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide.
  • ResearchGate. (2014). Novel synthesis of 2,2-bis(2-methoxy-1-oxidodiazenyl)ethylnitramines via the relative ethyl trifluoroacetate.
  • ElectronicsAndBooks. (n.d.). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic.
  • PMC - NIH. (n.d.). Crystal structure of ethyl (6-hydroxy-1-benzofuran-3-yl)acetate sesquihydrate.

Sources

An In-depth Technical Guide to the Role of 2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid in GPR40 Activation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Core: A Senior Application Scientist's Perspective on Mechanism, Application, and Protocol

Executive Summary

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes (T2D) due to its pivotal role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2] This receptor is activated by medium and long-chain free fatty acids (FFAs), linking lipid metabolism directly to glycemic control.[3] The development of synthetic agonists, particularly those based on the (benzofuran-3-yl)acetic acid scaffold, represents a significant advancement in exploiting this pathway. This guide provides a detailed examination of the mechanism by which compounds of this class, typified by the well-studied agonist TAK-875, activate GPR40. We will dissect the downstream signaling cascades, provide field-proven experimental protocols for characterizing agonist activity, and discuss the therapeutic potential and challenges associated with targeting GPR40.

Part 1: GPR40 (FFAR1) - A Key Regulator of Metabolic Homeostasis

Introduction to GPR40 as a Therapeutic Target

GPR40 is a class A GPCR predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine K and L cells of the intestine.[1][4] Its primary function is to amplify insulin secretion from β-cells, but only in the presence of elevated glucose levels.[5] This glucose-dependent mechanism is of profound therapeutic interest because it offers a pathway to enhance insulin release to control hyperglycemia without the inherent risk of hypoglycemia associated with other secretagogues like sulfonylureas.[3][6] The validation of GPR40 as a target was significantly advanced by clinical trials with the agonist TAK-875, which demonstrated robust improvements in glycemic control in T2D patients.[7][8]

Tissue Distribution and Physiological Functions
  • Pancreatic β-Cells: The highest concentration of GPR40 is found here. Activation by FFAs or synthetic agonists potentiates the second phase of insulin secretion, which is crucial for maintaining glucose homeostasis after a meal.[6][9][10]

  • Enteroendocrine Cells: In the gut, GPR40 activation stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11] These hormones further enhance insulin secretion and suppress glucagon release, contributing to the overall glucose-lowering effect.[3][4]

  • Brain: GPR40 expression has also been noted in the brain, where preliminary research suggests it may play a role in appetite regulation and neuroprotection.[3]

Part 2: The GPR40 Signaling Cascade: From Ligand Binding to Insulin Secretion

The activation of GPR40 by an agonist initiates a cascade of intracellular events that culminate in the exocytosis of insulin-containing granules. While the canonical pathway involves Gαq coupling, certain synthetic ligands can induce biased signaling through Gαs.

The Canonical Gαq Pathway

Upon agonist binding, GPR40 undergoes a conformational change that facilitates its coupling to the heterotrimeric G-protein Gαq/11.[6][12] This is the primary signaling route for both endogenous FFAs and agonists like TAK-875. The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][9]

  • IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[1][3] This rapid increase in intracellular Ca2+ is a critical signal for the fusion of insulin granules with the plasma membrane, leading to insulin secretion.[13][14]

  • DAG and Protein Kinase C/D Activation: DAG remains in the plasma membrane and, along with Ca2+, activates protein kinase C (PKC) and protein kinase D (PKD).[9] These kinases phosphorylate various downstream targets involved in the sustained phase of insulin secretion.

Agonist-Biased Gαs Signaling

Interestingly, the pharmacology of GPR40 is more complex than simple Gαq activation. A distinct class of synthetic agonists, often referred to as ago-allosteric modulators (AgoPAMs), has been shown to activate both Gαq and Gαs pathways.[15] Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[4] The resulting elevation in cAMP can further amplify insulin and, importantly, incretin secretion, potentially offering a more robust therapeutic effect.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40 Gq Gαq GPR40->Gq Activates Gs Gαs (Biased Agonists) GPR40->Gs Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates ER_Ca Ca²⁺ Store IP3->ER_Ca Triggers Release PKD PKD DAG->PKD Activates Insulin Insulin Secretion PKD->Insulin PKA PKA cAMP->PKA Activates PKA->Insulin Ca_ion Ca²⁺ Ca_ion->Insulin ER_Ca->Ca_ion Agonist Benzofuran-3-yl Acetic Acid Derivative Agonist->GPR40 Binds Gq->PLC Stimulates Gs->AC Stimulates

Caption: GPR40 signaling pathways activated by benzofuran derivatives.

Part 3: 2-(Benzofuran-3-yl)acetic Acid Derivatives as GPR40 Agonists

Chemical Profile and Structure-Activity Relationship

The (benzofuran-3-yl)acetic acid scaffold is a key pharmacophore for a class of potent, orally bioavailable GPR40 agonists.[7][16] The archetypal molecule from this class is TAK-875 (Fasiglifam). Optimization of this series focused on reducing the high lipophilicity of earlier candidates to improve pharmacokinetic properties and minimize off-target effects.[16] The addition of polar functional groups was a key strategy in developing compounds like TAK-875, which demonstrated a favorable profile with high potency and improved safety markers in preclinical studies.[16]

Mechanism of Action and Pharmacological Profile

These synthetic agonists act as orthosteric agonists, binding to the same site as endogenous fatty acids to activate the receptor.[12] Their key pharmacological characteristics are summarized below.

ParameterDescriptionTypical Values (TAK-875)Reference
Potency (EC₅₀) Concentration for 50% maximal response in functional assays (e.g., Ca²⁺ flux).14-72 nM[7]
Binding Affinity (Kᵢ) Concentration for 50% inhibition of radioligand binding.~35 nM[5]
Efficacy Maximum response relative to endogenous ligands.Full agonist[4]
Glucose-Dependency Insulinotropic effect is conditional on ambient glucose levels.Potentiates secretion at high glucose (>8mM)[1][3]
Selectivity High selectivity for GPR40 over other FFA receptors (e.g., GPR120).>100-fold[17]
Clinical Context and Challenges

TAK-875 progressed to Phase III clinical trials, where it showed efficacy comparable to the sulfonylurea glimepiride in reducing HbA1c levels, but with a significantly lower incidence of hypoglycemia.[1][6][7] However, its development was terminated due to observations of liver toxicity in a small percentage of patients.[8] The proposed mechanisms for this toxicity are multifactorial and may include the formation of reactive acyl glucuronide metabolites, inhibition of hepatobiliary transporters, or mitochondrial impairment. This outcome underscores the critical need to thoroughly evaluate the long-term safety of GPR40 agonists, and future drug design in this class must prioritize mitigating these potential liabilities.

Part 4: Experimental Protocols for Characterizing GPR40 Activation

To assess the activity of a novel compound like 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid on GPR40, a robust in vitro functional assay is required. The calcium flux assay is the industry-standard method for high-throughput screening and initial characterization of agonists for Gq-coupled receptors.[18][19]

Protocol: In Vitro Characterization using a FLIPR-Based Calcium Flux Assay

Objective: To quantify the potency and efficacy of a test compound in activating the GPR40 receptor by measuring intracellular calcium mobilization.

Principle: Cells stably expressing human GPR40 are pre-loaded with a calcium-sensitive fluorescent dye.[13] Upon agonist binding to GPR40, the Gq pathway is activated, leading to a release of intracellular calcium. The dye binds to the released calcium, resulting in a sharp increase in fluorescence intensity, which is measured in real-time using an instrument like a Fluorescence Imaging Plate Reader (FLIPR).[14][18]

Materials:

  • Cell Line: HEK293 or CHO cells stably transfected with the human GPR40 gene.

  • Assay Plates: 384-well black, clear-bottom microplates.

  • Reagents:

    • FLIPR Calcium Assay Kit (e.g., Calcium 5 or 6).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Probenecid (anion transport inhibitor to prevent dye leakage, if needed for the cell line).[14]

    • Test compound and a reference agonist (e.g., TAK-875 or linoleic acid).

  • Equipment:

    • FlexStation® 3 or FLIPR® Tetra High-Throughput Cellular Screening System.

    • CO₂ incubator, automated plate washer.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture GPR40-expressing cells to ~80-90% confluency.

    • Harvest cells and seed them into 384-well assay plates at an optimized density (e.g., 10,000 - 20,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, typically including the dye and probenecid in the assay buffer.

    • Remove the culture medium from the cell plate.

    • Add an equal volume of dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for dye de-esterification.[14]

  • Compound Plate Preparation:

    • Prepare a serial dilution of the test compound and reference agonist in assay buffer in a separate 384-well plate. A typical final concentration range would be 10 µM down to 1 pM. Include vehicle-only wells for baseline control.

  • FLIPR Assay Execution:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters: read interval (e.g., every 1-2 seconds), baseline reading time (e.g., 10-20 seconds), and post-addition reading time (e.g., 120-180 seconds).

    • The instrument will first read the baseline fluorescence of the cells, then automatically add the compounds from the source plate, and immediately continue reading the fluorescence to capture the kinetic response.

Data Analysis and Interpretation:

The primary output is the change in relative fluorescence units (RFU) over time. The response is typically quantified as the peak RFU minus the baseline RFU.

  • Plot the response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and the maximum response (efficacy).

  • Compare the test compound's EC₅₀ and maximal response to the reference agonist to determine its relative potency and efficacy.

Calcium_Flux_Workflow start Start plate_cells 1. Plate GPR40-expressing cells in 384-well plate start->plate_cells incubate_overnight 2. Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight dye_loading 3. Load cells with calcium-sensitive dye incubate_overnight->dye_loading incubate_dye 4. Incubate 1-1.5 hours (dye de-esterification) dye_loading->incubate_dye run_flipr 6. Run assay on FLIPR (Read baseline -> Add compound -> Read response) incubate_dye->run_flipr prepare_compounds 5. Prepare serial dilutions of test compounds prepare_compounds->run_flipr analyze_data 7. Analyze Data (Peak RFU - Baseline) run_flipr->analyze_data dose_response 8. Generate Dose-Response Curve analyze_data->dose_response calculate_ec50 9. Calculate EC₅₀ & Emax dose_response->calculate_ec50 end End calculate_ec50->end

Caption: Experimental workflow for a FLIPR-based calcium flux assay.

Part 5: Conclusion and Future Directions

Compounds based on the 2-(benzofuran-3-yl)acetic acid scaffold are potent and effective agonists of GPR40, capable of stimulating insulin secretion in a glucose-dependent manner. This mechanism holds significant promise for the treatment of type 2 diabetes by offering robust glycemic control with minimal hypoglycemic risk. The clinical development journey of TAK-875 has provided invaluable lessons, highlighting both the therapeutic potential of GPR40 agonism and the critical importance of addressing potential safety liabilities, particularly hepatotoxicity.[21]

Future research in this area will focus on designing new generations of GPR40 agonists that retain the potent insulinotropic and incretin-releasing effects while engineering out the structural motifs or metabolic pathways associated with liver toxicity. The exploration of biased agonism, selectively activating Gαs-mediated pathways in the gut over pancreatic Gαq signaling, may also represent a novel strategy to maximize therapeutic benefit while minimizing potential on-target side effects in the pancreas. The foundational understanding of how molecules like this compound interact with and activate GPR40 will continue to guide the rational design of safer and more effective therapies for metabolic diseases.

References

  • Sparks, M. A., et al. (2014). GPR40: A therapeutic target for mediating insulin secretion (Review). International Journal of Molecular Medicine, 34(5), 1167-1178.
  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
  • Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
  • Lu, J., et al. (2020). Molecular mechanism of fatty acid activation of FFAR1. Proceedings of the National Academy of Sciences, 117(49), 31215-31224.
  • Danner, R. L., et al. (2014). G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. Journal of Biological Chemistry, 289(23), 16325-16339.
  • Patsnap Synapse. (2024). What are GPR40 agonists and how do they work?.
  • The Physiological Society. (2011). Regulation and mechanism of action of FFAR1/GPR40.
  • Chen, Y., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9686-9705.
  • Wagner, E. J., et al. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2651-2657.
  • European Pharmaceutical Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout.
  • ION Biosciences. Gαq GPCR assays.
  • Bio-protocol. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 6(16), e1902.
  • Lin, H. V., et al. (2022). A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates. Frontiers in Endocrinology, 13, 1033285.
  • Lin, D. C., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1007328.
  • National Institutes of Health. (2013).
  • Wikipedia.
  • Fex, M., et al. (2015). Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1853(12), 3248-3257.
  • Sun, H., et al. (2018). Free Fatty Acid Receptor 1 (FFAR1) as an Emerging Therapeutic Target for Type 2 Diabetes Mellitus: Recent Progress and Prevailing Challenges. Medicinal Research Reviews, 38(2), 381-425.
  • Singh, A. B., et al. (2014). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Protein & Peptide Science, 15(7), 653-661.
  • Tsujihata, Y., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. Journal of Medicinal Chemistry, 55(8), 3960-3974.
  • da Silva, R. C., et al. (2020). Evidence for NADPH oxidase activation by GPR40 in pancreatic β-cells. Molecular and Cellular Endocrinology, 508, 110793.
  • Liou, A. P., et al. (2011). The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin. Gastroenterology, 140(3), 903-912.
  • Hara, T., et al. (2011). Novel selective ligands for free fatty acid receptors GPR120 and GPR40. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(5), 533-540.
  • Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14.
  • Edfalk, S., et al. (2008). Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion. Diabetes, 57(9), 2280-2287.
  • PubChem. 2-[[2-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-1-benzofuran-6-yl]oxy]acetic acid.
  • Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. Diabetes, Obesity and Metabolism, 17(7), 622-629.

Sources

A Technical Guide to the Anti-Tumor Potential of Benzofuran Derivatives: Mechanisms, Structure-Activity Relationships, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Oncology

Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Found in a variety of natural products and synthetic compounds, this structural motif is a cornerstone in the development of pharmacological agents due to its versatile biological activities.[2][3] While its derivatives have shown efficacy as antimicrobial, anti-inflammatory, and neuroprotective agents, their potential in oncology has garnered significant and sustained interest.[2][4][5] The unique physicochemical features of the benzofuran core allow for extensive structural modifications, leading to the synthesis of derivatives with potent and often selective anti-tumor properties.[3][6]

The pressing challenges in cancer therapy, including acquired drug resistance and the severe side effects of conventional chemotherapeutics, necessitate the exploration of novel chemical entities that can target cancer cells with greater precision and efficacy.[5][7] Benzofuran derivatives have emerged as promising candidates, demonstrating the ability to modulate a wide array of oncogenic pathways.[8] This guide provides a detailed exploration of their anti-tumor properties, focusing on the underlying molecular mechanisms, the critical relationship between chemical structure and biological activity, and the key experimental workflows required for their evaluation as potential next-generation cancer therapeutics.

Part 1: Mechanisms of Anti-Tumor Action

Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, frequently targeting multiple signaling pathways essential for cancer cell proliferation, survival, and metastasis.[1][9] This multi-targeted approach is a significant advantage, potentially overcoming resistance mechanisms that plague single-target agents.

Induction of Apoptosis (Programmed Cell Death)

A primary mechanism by which benzofuran derivatives eliminate cancer cells is the induction of apoptosis. This process is crucial for maintaining tissue homeostasis and is often dysregulated in cancer.

  • Mitochondrial-Mediated Pathway: Several benzo[b]furan derivatives have been shown to trigger the intrinsic apoptotic pathway.[10] This involves increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP).[7][11] The subsequent release of cytochrome c into the cytoplasm activates a caspase cascade (e.g., caspase-3), culminating in the execution of apoptosis, which can be observed by an increase in cleaved Poly (ADP-ribose) polymerase (PARP).[7][8][11]

  • p53-Independent Upregulation of p21: Certain benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by enhancing the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1.[11] Notably, this action occurs independently of the p53 tumor suppressor status of the cancer cells, suggesting a therapeutic window for cancers with p53 mutations.[11]

  • Upregulation of p53: In contrast, some benzofuran-isatin conjugates have been shown to inhibit cancer cell viability and migration through the upregulation of the tumor suppressor p53.[7]

cluster_0 Benzofuran Derivative Action cluster_1 Apoptotic Signaling Cascade Benzofuran Benzofuran Derivative Bax Bax Activation Benzofuran->Bax Upregulates Bcl2 Bcl-2 Inhibition Benzofuran->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzofuran derivatives.

Cell Cycle Arrest

By interfering with the cell division cycle, benzofuran derivatives can halt the uncontrolled proliferation of cancer cells. This arrest often occurs at the G1/S or G2/M checkpoints.

  • G2/M Phase Arrest: Many potent benzofuran derivatives, including tubulin polymerization inhibitors and those targeting the PI3K/Akt/mTOR pathway, induce cell cycle arrest at the G2/M phase.[10][12][13] This prevents the cell from entering mitosis, ultimately leading to cell death.

  • G0/G1 Phase Arrest: Other derivatives have been shown to cause an accumulation of cells in the G0/G1 phase.[11] This is often associated with the upregulation of CDK inhibitors like p21, which prevents the transition to the S phase where DNA replication occurs.[11][12]

Inhibition of Critical Oncogenic Signaling Pathways

Benzofurans have been designed to inhibit various protein kinases and signaling pathways that are aberrantly activated in many cancers.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism and is frequently hyperactivated in cancer. Specific benzo[b]furan derivatives have demonstrated potent inhibition of this pathway in breast cancer cells, leading to G2/M arrest and apoptosis.[10] Other derivatives have been explicitly developed as mTOR inhibitors, blocking both mTORC1 and Akt signaling, which may circumvent the resistance seen with clinical rapamycin derivatives.[14]

  • VEGFR-2 and Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in the angiogenic process.[15][16] By blocking this pathway, these compounds can effectively starve tumors of their blood supply.

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the mitotic spindle, making them a validated target for anticancer drugs. Certain benzofuran derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[12][13] These compounds often bind to the colchicine-binding site on tubulin.

  • Other Kinase Inhibition: The benzofuran scaffold has been successfully utilized to develop inhibitors for a range of other kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Cyclin-Dependent Kinase 2 (CDK2).[12][17][18]

cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Block X PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Block2 X Benzofuran Benzofuran Derivative Benzofuran->PI3K Benzofuran->mTORC1 Benzofuran->Block Benzofuran->Block2

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

Part 2: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a benzofuran derivative and its anticancer activity is paramount for rational drug design. SAR studies guide medicinal chemists in optimizing potency, selectivity, and pharmacokinetic properties.[5]

  • Substitutions at C-2 and C-3: The C-2 and C-3 positions of the benzofuran ring are crucial for cytotoxic activity.[3] Modifications at these positions, such as the introduction of ester groups, heterocyclic rings (e.g., oxadiazole, pyrazole), or benzoyl moieties, have been shown to significantly influence potency and selectivity towards cancer cells.[3][19][20]

  • Halogenation: The addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran scaffold often results in a significant increase in anticancer activity.[3][6] Halogenation can alter the electronic properties of the molecule and enhance its binding affinity to target proteins.

  • Hybrid Molecules: A highly successful strategy involves creating hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties.[3] This synergistic approach has yielded highly potent compounds.

    • Benzofuran-Chalcones: These hybrids have shown excellent activity, often acting as VEGFR-2 or tubulin polymerization inhibitors.[15][20][21]

    • Benzofuran-Piperazine: This combination has produced derivatives with potent cytotoxic activity against lung and gastric cancer cell lines.[22]

    • Benzofuran-Isatin: These conjugates have been identified as effective apoptosis inducers in colon cancer cells.[7][8]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The table below summarizes the IC₅₀ values for representative benzofuran derivatives against various human cancer cell lines, illustrating the impact of structural modifications.

Derivative Class/CompoundCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Benzofuran-Piperazine Hybrid (16) A549 (Lung)Cytotoxicity0.12[22]
Benzofuran-Piperazine Hybrid (16) SGC7901 (Gastric)Cytotoxicity2.75[22]
Benzo[b]furan Derivative (36) MCF-7 (Breast)PI3K/Akt/mTOR Inhibition0.051[10]
Benzofuran-Isatin Conjugate (5a) SW-620 (Colon)Apoptosis Induction (Bcl-2 inh.)8.7[8]
Brominated Derivative (1c) K562 (Leukemia)Cytotoxicity1.8[6]
Benzofuran-Chalcone (4g) HCC1806 (Breast)VEGFR-2 Inhibition5.93[15]
3-Amidobenzofuran (6g) MDA-MB-231 (Breast)Tubulin Polymerization Inhibition3.01[13]
Benzofuran-Nicotinonitrile (8) HePG2 (Liver)EGFR Inhibition4.17[17]

Table 1: Comparative cytotoxic activity of various benzofuran derivatives.

Part 3: Key Experimental Protocols

Rigorous and standardized experimental protocols are essential for validating the anti-tumor properties of novel benzofuran derivatives. The following section details the methodologies for core in vitro assays.

cluster_workflow Experimental Workflow for Benzofuran Derivative Evaluation cluster_mechanistic Mechanistic Studies Start Synthesized Benzofuran Derivative MTT 1. In Vitro Cytotoxicity (MTT Assay) Determine IC50 values Start->MTT Select Select Potent Compounds for Further Study MTT->Select Flow 2a. Cell Cycle Analysis (Flow Cytometry) Select->Flow Active Apoptosis 2b. Apoptosis Assay (Annexin V/PI Staining) Select->Apoptosis Western 2c. Protein Expression (Western Blot) Select->Western Data Data Analysis & SAR Conclusion Flow->Data Apoptosis->Data Western->Data

Caption: General workflow for the in vitro evaluation of novel benzofuran derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT [3-(4, 5-dimethyl-2-thiazolyl)-2, 5-diphenyl-2-H-tetrazolium bromide] assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[1][22] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Cell Cycle Analysis by Flow Cytometry

Causality: This protocol quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][10] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically intercalates with DNA. By measuring the fluorescence intensity of PI in permeabilized cells using a flow cytometer, one can determine the cellular DNA content and thus the phase of the cell cycle. This allows for the direct validation of a compound's ability to induce cell cycle arrest.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their morphology.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to eliminate RNA-derived signals).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol: Apoptosis Detection by Annexin V/PI Staining

Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7][8] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these exposed PS residues. Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the benzofuran derivative as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Viable cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells.

    • Annexin V(-) / PI(+): Necrotic cells (often due to mechanical damage).

Conclusion and Future Perspectives

The benzofuran scaffold is undeniably a highly versatile and promising platform for the development of novel anti-tumor agents. The extensive body of research highlights the ability of its derivatives to modulate a wide range of critical oncogenic pathways, including the induction of apoptosis, cell cycle arrest, and the inhibition of key protein kinases like VEGFR-2 and those in the PI3K/Akt/mTOR pathway.[10][14][15] Structure-activity relationship studies have provided a clear roadmap for medicinal chemists, emphasizing the importance of substitutions at key positions and the power of molecular hybridization to enhance potency and selectivity.[3]

Future research should focus on optimizing the drug-like properties of the most potent lead compounds, including their solubility, metabolic stability, and oral bioavailability. In vivo studies using xenograft models are a critical next step to validate the in vitro efficacy and assess the safety profiles of these derivatives.[1] Furthermore, exploring combination therapies, where benzofuran derivatives are paired with existing chemotherapeutics or immunotherapies, could unlock synergistic effects and provide new avenues for overcoming treatment resistance. The continued exploration of this remarkable scaffold holds significant promise for delivering the next generation of targeted and effective cancer therapies.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
  • Zhang, L., et al. (Year not available). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PubMed Central. [Link]
  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Catalano, S., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. DNA Repair (Amst). [Link]
  • Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
  • Abdel-Maksoud, M. S., et al. (Year not available). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
  • Al-Ostath, R., et al. (Year not available). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. [Link]
  • Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. PubMed. [Link]
  • Abdel-Maksoud, M. S., et al. (Year not available). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. PubMed Central. [Link]
  • Taha, M., et al. (Year not available). Novel benzofuran derivatives: synthesis and antitumor activity. Scilit. [Link]
  • Wietrzyk, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
  • Abdel-Maksoud, M. S., et al. (Year not available). Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
  • Wang, Y., et al. (Year not available). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors.
  • Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]
  • Kumar, A., et al. (Year not available). NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES.
  • Eldehna, W. M., et al. (Year not available). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online. [Link]
  • Zhao, P., et al. (2020).
  • Miao, Y., et al. (2019).
  • Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
  • El-Gamal, M. I., et al. (Year not available).
  • Rico-Oller, B., et al. (Year not available). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. [Link]
  • Abdel-Maksoud, M. S., et al. (Year not available). Some clinical drugs containing benzofuran scaffolds.
  • Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]
  • Abdel-Maksoud, M. S., et al. (Year not available). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase.

Sources

An In-Depth Technical Guide to the Anti-inflammatory Potential of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects. This technical guide delves into the prospective anti-inflammatory properties of a specific, yet under-investigated molecule: 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid. While direct empirical data for this compound remains nascent, this document synthesizes the extensive body of research on analogous benzofuran derivatives to construct a robust framework for its investigation. We will explore the probable mechanisms of action, centering on the inhibition of pivotal inflammatory pathways such as NF-κB, MAPK, and the cyclooxygenase (COX) enzymes. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis, in vitro characterization, and in vivo validation of the anti-inflammatory efficacy of this compound, thereby serving as a comprehensive roadmap for its future development as a potential therapeutic agent.

Introduction: The Benzofuran Core as a Potent Anti-inflammatory Pharmacophore

Benzofuran derivatives are a class of organic compounds naturally occurring in many plants and also accessible through synthetic routes.[1] Their diverse biological activities have positioned them as compounds of significant interest in drug discovery.[2] A substantial body of evidence highlights the anti-inflammatory potential of the benzofuran nucleus.[3][4] Derivatives have been shown to modulate the complex network of signaling pathways that underpin the inflammatory response, a critical component in the pathogenesis of numerous chronic diseases including arthritis, inflammatory bowel disease, and neurodegenerative disorders.

The therapeutic potential of these compounds appears to stem from their ability to interfere with key inflammatory mediators and signaling cascades.[5][6] This guide will focus on this compound, a molecule that combines the established anti-inflammatory potential of the benzofuran scaffold with an acetic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

Postulated Mechanisms of Anti-inflammatory Action

Based on extensive research into structurally related benzofuran derivatives, we can hypothesize several key mechanisms through which this compound may exert its anti-inflammatory effects.

Inhibition of the NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[6][7] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the transcription of a host of inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]

Several studies have demonstrated the capacity of benzofuran derivatives to suppress the activation of both NF-κB and MAPK pathways in inflammatory models.[6][8] It is therefore highly probable that this compound will exhibit similar inhibitory effects. The proposed mechanism involves the suppression of phosphorylation of key signaling proteins within these cascades, such as IκBα, p65 (for NF-κB) and ERK, JNK, p38 (for MAPK).[6]

G Postulated Inhibition of NF-κB and MAPK Pathways LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Inflammatory_Genes MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 (nucleus) MAPK->AP1 activates AP1->Inflammatory_Genes Compound 2-(6-Methoxy-1-benzofuran -3-yl)acetic acid Compound->IKK inhibits Compound->MAPKK inhibits

Caption: Postulated inhibitory effects on NF-κB and MAPK signaling.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

A primary mechanism of many established anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[9] Several benzofuran derivatives have been identified as potent inhibitors of COX-1 and/or COX-2.[10][11] Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX) enzymes, which produce pro-inflammatory leukotrienes.[12] The presence of the acetic acid side chain in this compound is a structural feature shared with many COX inhibitors, suggesting a high likelihood of activity against these enzymes.

Proposed Research and Development Workflow

A systematic approach is essential to validate the anti-inflammatory potential of this compound. The following workflow outlines the key stages of investigation.

G Proposed R&D Workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Preclinical Development Synthesis Chemical Synthesis InVitro_Screening In Vitro Anti-inflammatory Assays Synthesis->InVitro_Screening Mechanism_Studies Mechanism of Action (Western Blot, qPCR) InVitro_Screening->Mechanism_Studies InVivo_Models In Vivo Inflammation Models Mechanism_Studies->InVivo_Models Toxicology Toxicology & Pharmacokinetics InVivo_Models->Toxicology

Caption: A phased approach to drug discovery and development.

Detailed Experimental Protocols

The following protocols are established methods for assessing the anti-inflammatory properties of novel compounds.

Chemical Synthesis

Hypothetical Synthesis Outline:

  • Starting Material: 4-Methoxyphenol.

  • Step 1: O-alkylation. Reaction of 4-methoxyphenol with an appropriate 2-halo-acetaldehyde acetal to form an ether intermediate.

  • Step 2: Cyclization. Acid-catalyzed intramolecular cyclization (e.g., using polyphosphoric acid) to form the 6-methoxybenzofuran ring.

  • Step 3: Vilsmeier-Haack Formylation. Introduction of a formyl group at the 3-position of the benzofuran ring.

  • Step 4: Wittig or Horner-Wadsworth-Emmons Reaction. Conversion of the aldehyde to an acrylate ester.

  • Step 5: Reduction and Hydrolysis. Reduction of the double bond and hydrolysis of the ester to yield the final product, this compound.

Note: This is a generalized, hypothetical pathway. Optimization of reagents and reaction conditions would be necessary.

In Vitro Anti-inflammatory Assays
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Objective: To determine the non-toxic concentration range of the test compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Objective: To measure the inhibition of NO production, an indicator of iNOS activity.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

  • Objective: To quantify the inhibition of pro-inflammatory cytokine (TNF-α, IL-6) secretion.

  • Protocol:

    • Follow the same cell seeding, pre-treatment, and stimulation steps as the Griess assay.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

In Vitro Assay Endpoint Measured Typical Positive Control
MTT AssayCell ViabilityDoxorubicin (for toxicity)
Griess AssayNitric Oxide (NO)L-NAME
ELISATNF-α, IL-6Dexamethasone
Mechanistic Studies (Western Blot and qPCR)
  • Objective: To investigate the effect of the compound on the protein and mRNA expression of key inflammatory mediators.

  • Protocol (Western Blot):

    • Treat RAW 264.7 cells with the test compound and/or LPS.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-p65, p-IκBα, p-ERK, p-JNK, p-p38, COX-2, and iNOS.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Protocol (qPCR):

    • Treat RAW 264.7 cells with the test compound and/or LPS.

    • Isolate total RNA and synthesize cDNA.

    • Perform real-time PCR using primers for TNF-α, IL-6, COX-2, and iNOS.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
  • Objective: To evaluate the in vivo anti-inflammatory activity of the compound.[3][13]

  • Protocol:

    • Acclimatize male Wistar rats for one week.

    • Administer the test compound or vehicle orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Concluding Remarks and Future Directions

While direct experimental evidence for the anti-inflammatory effects of this compound is yet to be established, the extensive research on the benzofuran scaffold provides a strong rationale for its investigation. The proposed mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways and the modulation of COX/LOX enzymes, offer a clear direction for mechanistic studies. The detailed experimental protocols provided in this guide serve as a comprehensive framework for researchers to systematically evaluate its therapeutic potential. Future work should focus on a thorough structure-activity relationship (SAR) study to optimize the benzofuran scaffold for enhanced potency and reduced toxicity, paving the way for the development of novel and effective anti-inflammatory agents.

References

  • Choi, H. Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed.
  • BenchChem. (2025).
  • Chen, Y., et al. (2023).
  • Chen, Y., et al. (2023).
  • Kretzer, C., et al. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. PMC - NIH.
  • Ghosh, S., et al. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. PubMed.
  • Kovács, D., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.
  • Kovács, D., et al. (2023). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation...
  • El-Miligy, M. F., et al. (2017).
  • Khan, I., et al. (2022).
  • Lakshminarayana, K., et al. (2016). A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology.
  • Chen, Y., et al. (2023).
  • Abdel-Gawad, H., et al. (2023). Various benzofuran-based derivatives of promising anti-inflammatory and analgesic activity. Future Science.
  • Kovács, D., et al. (2023). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1...
  • Kumar, A., et al. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
  • Wang, J., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC - NIH.
  • de la Torre, B. G., et al. (2023).
  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis.
  • Lakshminarayana, K., et al. (2016). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology.
  • Lee, S. H., et al. (2007). Inhibitory effect of benzofuran compound on cyclooxygenase.
  • Abdel-Maksoud, M. S., et al. (2019). Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking. PubMed.
  • Mane, R. A., & Vidyadhara, S. (2017). Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole. Oriental Journal of Chemistry.
  • El-Sayed, M. A., et al. (2012).
  • Imoto, H., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. PubMed.
  • El-Sayed, M. A., et al. (2012).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(6-Methoxy-1-benzofuran-3-yl)acetic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including anti-tumor, antimicrobial, and anti-inflammatory activities. This document provides a detailed guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for adaptation and optimization.

Strategic Approach to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. A common and reliable strategy involves the formation of the benzofuran core followed by the introduction of the acetic acid side chain. This guide will focus on a primary, well-established synthetic route proceeding through a key intermediate, 6-methoxy-1-benzofuran-3(2H)-one . This intermediate provides a versatile platform for the subsequent elaboration of the C3-side chain.

An alternative and historically significant approach, the Perkin rearrangement , will also be discussed as a viable synthetic pathway.

Primary Synthetic Route: Via 6-Methoxy-1-benzofuran-3(2H)-one

This synthetic pathway is divided into three main stages:

  • Formation of the phenoxyacetic acid precursor.

  • Cyclization to form the 6-methoxy-1-benzofuran-3(2H)-one core.

  • Introduction of the acetic acid side chain via a Horner-Wadsworth-Emmons olefination followed by hydrolysis.

The overall workflow is depicted in the following diagram:

Synthetic Workflow 4-Methoxyphenol 4-Methoxyphenol 2-Bromo-4-methoxyphenol 2-Bromo-4-methoxyphenol 4-Methoxyphenol->2-Bromo-4-methoxyphenol Bromination 2-(2-Bromo-4-methoxyphenoxy)acetic acid 2-(2-Bromo-4-methoxyphenoxy)acetic acid 2-Bromo-4-methoxyphenol->2-(2-Bromo-4-methoxyphenoxy)acetic acid O-Alkylation 6-Methoxy-1-benzofuran-3(2H)-one 6-Methoxy-1-benzofuran-3(2H)-one 2-(2-Bromo-4-methoxyphenoxy)acetic acid->6-Methoxy-1-benzofuran-3(2H)-one Cyclization Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate 6-Methoxy-1-benzofuran-3(2H)-one->Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate Horner-Wadsworth-Emmons This compound This compound Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate->this compound Hydrolysis

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 6-Methoxy-1-benzofuran-3(2H)-one

The initial steps focus on constructing the core benzofuranone structure from commercially available starting materials.

Protocol 1.1: Bromination of 4-Methoxyphenol

  • Rationale: The introduction of a bromine atom ortho to the hydroxyl group is a crucial step to facilitate the subsequent intramolecular cyclization. The methoxy group is an ortho, para-director, and careful control of reaction conditions is necessary to achieve selective mono-bromination.

Reagent/SolventMolar Eq.Molecular WeightAmount
4-Methoxyphenol1.0124.14 g/mol 12.4 g
Dichloromethane--200 mL
N-Bromosuccinimide (NBS)1.05177.98 g/mol 18.7 g

Step-by-Step Procedure:

  • Dissolve 4-methoxyphenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-bromo-4-methoxyphenol.

Protocol 1.2: O-Alkylation with Ethyl Bromoacetate

  • Rationale: The Williamson ether synthesis is employed to introduce the acetate moiety onto the phenolic oxygen. This sets the stage for the subsequent intramolecular cyclization.

Reagent/SolventMolar Eq.Molecular WeightAmount
2-Bromo-4-methoxyphenol1.0203.03 g/mol 20.3 g
Acetone--250 mL
Potassium Carbonate1.5138.21 g/mol 20.7 g
Ethyl Bromoacetate1.2167.00 g/mol 20.0 g

Step-by-Step Procedure:

  • To a solution of 2-bromo-4-methoxyphenol in acetone, add potassium carbonate.

  • Heat the mixture to reflux and add ethyl bromoacetate dropwise.

  • Continue refluxing for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield ethyl 2-(2-bromo-4-methoxyphenoxy)acetate.

Protocol 1.3: Intramolecular Cyclization

  • Rationale: An intramolecular Friedel-Crafts-type acylation reaction is used to form the five-membered furanone ring. A strong acid catalyst, such as polyphosphoric acid (PPA), is typically used to promote this cyclization.

Reagent/SolventMolar Eq.Molecular WeightAmount
Ethyl 2-(2-bromo-4-methoxyphenoxy)acetate1.0289.11 g/mol 28.9 g
Polyphosphoric Acid (PPA)--150 g

Step-by-Step Procedure:

  • Heat polyphosphoric acid to 80-90 °C in a round-bottom flask.

  • Slowly add ethyl 2-(2-bromo-4-methoxyphenoxy)acetate to the hot PPA with vigorous stirring.

  • Maintain the temperature at 90-100 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 6-methoxy-1-benzofuran-3(2H)-one.

Part 2: Synthesis of this compound

With the core benzofuranone in hand, the next step is to introduce the acetic acid side chain.

Protocol 2.1: Horner-Wadsworth-Emmons Olefination

  • Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes.[1][2] In this case, it is used to convert the ketone of the benzofuranone into an ester-substituted exocyclic double bond. The use of a stabilized ylide generally favors the formation of the (E)-alkene.

HWE_Mechanism cluster_0 Ylide Formation cluster_1 Olefination Triethyl phosphonoacetate Triethyl phosphonoacetate Phosphonate ylide Phosphonate ylide Triethyl phosphonoacetate->Phosphonate ylide Base (e.g., NaH) 6-Methoxy-1-benzofuran-3(2H)-onePhosphonate ylide 6-Methoxy-1-benzofuran-3(2H)-onePhosphonate ylide Oxaphosphetane intermediate Oxaphosphetane intermediate 6-Methoxy-1-benzofuran-3(2H)-onePhosphonate ylide->Oxaphosphetane intermediate Nucleophilic attack Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate Oxaphosphetane intermediate->Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate Elimination

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Reagent/SolventMolar Eq.Molecular WeightAmount
Triethyl phosphonoacetate1.2224.16 g/mol 26.9 g
Sodium Hydride (60% dispersion in oil)1.224.00 g/mol 4.8 g
Tetrahydrofuran (THF), anhydrous--300 mL
6-Methoxy-1-benzofuran-3(2H)-one1.0164.16 g/mol 16.4 g

Step-by-Step Procedure:

  • Suspend sodium hydride in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Add triethyl phosphonoacetate dropwise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of 6-methoxy-1-benzofuran-3(2H)-one in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate.

Protocol 2.2: Saponification to the Carboxylic Acid

  • Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by saponification using a strong base followed by acidification.

Reagent/SolventMolar Eq.Molecular WeightAmount
Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate1.0234.24 g/mol 23.4 g
Ethanol--150 mL
Sodium Hydroxide3.040.00 g/mol 12.0 g
Water--50 mL
Hydrochloric Acid (concentrated)--As needed

Step-by-Step Procedure:

  • Dissolve ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate in ethanol.

  • Add a solution of sodium hydroxide in water.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Alternative Synthetic Route: Perkin Rearrangement

The Perkin rearrangement provides a classic and efficient route to benzofuran-2-carboxylic acids, which can be further elaborated to the target molecule.[3][4][5] This method involves the ring contraction of a 3-halocoumarin in the presence of a base.

Perkin_Rearrangement Substituted Salicylaldehyde Substituted Salicylaldehyde 7-Methoxycoumarin 7-Methoxycoumarin Substituted Salicylaldehyde->7-Methoxycoumarin Knoevenagel condensation 3-Bromo-7-methoxycoumarin 3-Bromo-7-methoxycoumarin 7-Methoxycoumarin->3-Bromo-7-methoxycoumarin Bromination 6-Methoxy-1-benzofuran-2-carboxylic acid 6-Methoxy-1-benzofuran-2-carboxylic acid 3-Bromo-7-methoxycoumarin->6-Methoxy-1-benzofuran-2-carboxylic acid Perkin Rearrangement This compound This compound 6-Methoxy-1-benzofuran-2-carboxylic acid->this compound Further elaboration

Caption: Perkin rearrangement approach to a benzofuran precursor.

While this route leads to a regioisomer (the 2-carboxylic acid), it is a valuable strategy for accessing substituted benzofurans. The subsequent conversion to the 3-acetic acid derivative would require additional synthetic steps, such as reduction of the carboxylic acid to an alcohol, conversion to a halide, and then a cyanide displacement followed by hydrolysis.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the formation of a 6-methoxy-1-benzofuran-3(2H)-one intermediate followed by a Horner-Wadsworth-Emmons olefination and subsequent hydrolysis. This application note provides detailed, step-by-step protocols with explanations for the rationale behind each step. The alternative Perkin rearrangement route is also presented as a viable strategy for accessing related benzofuran structures. Researchers are encouraged to use these protocols as a guide and to optimize conditions as needed for their specific laboratory settings.

References

  • Domino rhodium(I)-catalysed reactions for the efficient synthesis of substituted benzofurans and indoles. Tetrahedron.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules.
  • Synthesis of Benzofurans with Remote Bromide Functionality by Domino “Ring-Cleavage-Deprotection-Cyclization” Reactions of 2-Alkylidenetetrahydrofurans with Boron Tribromide. The Journal of Organic Chemistry.
  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Cogent Chemistry.
  • Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. ChemistryOpen.
  • The synthesis of benzofuran derivatives using o‐alkenyl phenol as starting materials. ResearchGate.
  • An Approach to the Construction of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes Using Fischer Indolization. ACS Omega.
  • An Approach to the Construction of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes Using Fischer Indolization. National Institutes of Health.
  • Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry.
  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. ResearchGate.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[6]-benzofuro-[2,3-c]. Molecules.
  • Flow Chemistry: Sonogashira Coupling. ThalesNano.
  • The Wittig Reaction. University of Pittsburgh.
  • Reaction of 6-methoxybenzo[b]furan-3(2H)-one and benzo[b]thiophen-3(2H)-one with 2-aryl-1,1-dicyanoethylenes as a convenient synthetic route to substituted 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b. ResearchGate. Available at: https://www.researchgate.net/publication/233022209_Reaction_of_6-methoxybenzobfuran-32H-one_and_benzobthiophen-32H-one_with_2-aryl-11-dicyanoethylenes_as_a_convenient_synthetic_route_to_substituted_2-amino-4-aryl-13-dicyano-7-methoxydibenzob
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health.
  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. MDPI.
  • Fischer indole synthesis. Wikipedia.
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Perkin rearrangement. Wikipedia.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University.
  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate.
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.
  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journals.
  • Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • 2-(6-Methyl-1-benzofuran-3-yl)acetic acid. ResearchGate.

Sources

Topic: Strategic Synthesis of 2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract: This document provides a comprehensive guide for the synthesis of 2-(6-methoxy-1-benzofuran-3-yl)acetic acid, a key pharmacophore in medicinal chemistry. We detail a robust and logical multi-step synthetic pathway, beginning from commercially available 4-methoxyphenol. Each protocol is presented with step-by-step instructions, and the underlying chemical principles and rationale for methodological choices are thoroughly explained. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to facilitate the reliable preparation of this important molecular scaffold and its derivatives.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic system found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of benzofuran have demonstrated potent pharmacological properties, including antitumor, antibacterial, antioxidant, anti-inflammatory, and antiviral activities.[3][4][5]

Specifically, the 2-(1-benzofuran-3-yl)acetic acid framework is of high value in drug discovery. The dihydro-analog of the title compound, for instance, serves as a core structure for agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[6] Activation of GPR40 is a promising therapeutic strategy for Type 2 diabetes, as it promotes glucose-dependent insulin secretion. The clinical candidate Fasiglifam (TAK-875) was developed from this very pharmacophore, highlighting its clinical relevance.[6] This guide provides a detailed roadmap for the synthesis of the unsaturated parent compound, this compound, which serves as a versatile precursor for a diverse library of potential therapeutic agents.

Overall Synthetic Strategy

The preparation of the target molecule is approached via a logical and convergent synthetic route. The strategy involves the initial construction of the 6-methoxy-1-benzofuran core, followed by functionalization at the C3-position to introduce and elaborate the acetic acid side chain. This multi-step process is designed for efficiency and scalability.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Side-Chain Elaboration A 4-Methoxyphenol B 2-Hydroxy-4-methoxy- benzaldehyde A->B Reimer-Tiemann Formylation C 6-Methoxy-1-benzofuran B->C Perkin-Oglialoro Cyclization D 6-Methoxy-1-benzofuran- 3-carbaldehyde C->D Vilsmeier-Haack Formylation E Ethyl (E)-2-(6-methoxy- 1-benzofuran-3-yl)acrylate D->E Wittig Reaction F Ethyl 2-(6-methoxy- 1-benzofuran-3-yl)acetate E->F Catalytic Hydrogenation G 2-(6-Methoxy-1-benzofuran- 3-yl)acetic Acid F->G Ester Hydrolysis H Derivatives (Amides, Esters) G->H Derivatization

Figure 1: High-level overview of the synthetic workflow.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of 6-Methoxy-1-benzofuran-3-carbaldehyde (Intermediate D)

This phase involves the construction of the core benzofuran ring and subsequent formylation at the electron-rich C3 position.

Part A: Synthesis of 6-Methoxy-1-benzofuran (C)

The classical approach involves the Perkin-Oglialoro reaction, which constructs the furan ring from a hydroxybenzaldehyde.[7][8]

  • Materials: 2-Hydroxy-4-methoxybenzaldehyde, Chloroacetic acid, Sodium hydroxide, Water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 eq.) in an aqueous solution of sodium hydroxide (2.5 eq.).

    • To this solution, add chloroacetic acid (1.2 eq.) portion-wise while stirring vigorously.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~2. This will precipitate the intermediate coumarin.

    • The intermediate is then heated with a base (e.g., sodium hydroxide in ethanol) to induce the Perkin rearrangement, which involves ring-opening followed by an intramolecular cyclization to form the benzofuran ring.[8][9]

    • The crude 6-methoxy-1-benzofuran is then purified by vacuum distillation or column chromatography.

Part B: Vilsmeier-Haack Formylation to Yield (D)

The Vilsmeier-Haack reaction is an effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, such as the C3 position of a benzofuran.

  • Materials: 6-Methoxy-1-benzofuran (C), N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM).

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, cool a solution of DMF (3 eq.) in DCM to 0°C.

    • Add POCl₃ (1.2 eq.) dropwise to the cooled DMF solution, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 6-methoxy-1-benzofuran (C) (1 eq.) in DCM dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

    • Cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 6-methoxy-1-benzofuran-3-carbaldehyde (D) as a solid.

Protocol 2: Synthesis of Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate (Intermediate F)

This stage extends the carbon chain from the aldehyde using a Wittig reaction, followed by reduction.

Part A: Wittig Reaction to Yield α,β-Unsaturated Ester (E)

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes with high stereoselectivity, especially when using stabilized ylides.[10] It offers a direct route to the α,β-unsaturated ester precursor.[11][12]

  • Materials: 6-Methoxy-1-benzofuran-3-carbaldehyde (D), (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide), Toluene.

  • Procedure:

    • To a solution of aldehyde (D) (1 eq.) in dry toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 eq.).

    • Heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

    • The crude product contains the desired ester and triphenylphosphine oxide as a byproduct. Purify by column chromatography (Silica gel, ethyl acetate/hexanes) to isolate Ethyl (E)-2-(6-methoxy-1-benzofuran-3-yl)acrylate (E). The use of a stabilized ylide typically favors the formation of the (E)-isomer.

Wittig_Mechanism cluster_wittig Wittig Reaction Mechanism ylide R-CHO (Aldehyde D) betaine [Intermediate Betaine] ylide->betaine Nucleophilic Attack phosphorane Ph₃P=CHCOOEt (Ylide) phosphorane->betaine oxaphosphetane [Oxaphosphetane] betaine->oxaphosphetane Ring Closure alkene R-CH=CHCOOEt (Unsaturated Ester E) oxaphosphetane->alkene Cycloreversion phosphine_oxide Ph₃P=O (Byproduct) oxaphosphetane->phosphine_oxide

Figure 2: Simplified mechanism of the Wittig reaction.

Part B: Catalytic Hydrogenation to Yield Saturated Ester (F)

Catalytic hydrogenation is the standard method for reducing the carbon-carbon double bond of an α,β-unsaturated ester without affecting the aromatic ring or the ester functionality.

  • Materials: Ethyl (E)-2-(6-methoxy-1-benzofuran-3-yl)acrylate (E), Palladium on carbon (10% Pd/C), Ethanol or Ethyl Acetate, Hydrogen gas.

  • Procedure:

    • Dissolve the unsaturated ester (E) (1 eq.) in ethanol in a hydrogenation flask.

    • Carefully add 10% Pd/C catalyst (approx. 5-10 mol% by weight).

    • Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a balloon filled with hydrogen gas.

    • Purge the flask with hydrogen gas and then maintain a positive pressure of H₂ (1-3 atm).

    • Stir the reaction vigorously at room temperature for 4-12 hours until TLC analysis shows complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate (F), which is often pure enough for the next step.

Protocol 3: Synthesis of this compound (Target G)

The final step is a simple saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.

  • Materials: Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate (F), Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the ester (F) (1 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2-3 eq.) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound (G).

StepStarting MaterialKey ReagentsProductExpected Yield
1B 6-Methoxy-1-benzofuranPOCl₃, DMF6-Methoxy-1-benzofuran-3-carbaldehyde75-85%
2A ...-3-carbaldehydePh₃P=CHCOOEtEthyl (E)-...-acrylate80-90%
2B Ethyl (E)-...-acrylateH₂, 10% Pd/CEthyl ...-acetate>95%
3 Ethyl ...-acetateLiOH or NaOHThis compound90-98%
Table 1: Summary of key reaction steps and expected outcomes.

Preparation of Derivatives

The final carboxylic acid (G) is a versatile starting point for creating a library of derivatives for structure-activity relationship (SAR) studies.

Protocol 4A: Amide Synthesis
  • Rationale: Conversion of the carboxylic acid to an activated species (like an acid chloride) followed by reaction with an amine is a standard and highly efficient method for amide bond formation.[13]

  • Procedure:

    • Suspend the acid (G) (1 eq.) in DCM containing a catalytic amount of DMF.

    • Add oxalyl chloride or thionyl chloride (1.5 eq.) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under vacuum to yield the crude acid chloride.

    • Dissolve the acid chloride in fresh DCM and add it dropwise to a cooled (0°C) solution of the desired primary or secondary amine (2.2 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.).

    • Stir for 2-4 hours, then perform a standard aqueous workup and purify by chromatography or recrystallization.

Protocol 4B: Ester Synthesis (Fischer Esterification)
  • Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[14]

  • Procedure:

    • Dissolve the acid (G) in an excess of the desired alcohol (e.g., methanol, ethanol).

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

    • Heat the mixture to reflux for 4-8 hours.

    • Cool the mixture, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution), and extract the ester product into an organic solvent.

    • Purify by column chromatography.

Characterization

The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the presence of key functional groups and the overall carbon skeleton.[13][15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition (especially with High-Resolution Mass Spectrometry, HRMS).[15]

  • Infrared (IR) Spectroscopy: Useful for identifying characteristic functional group vibrations, such as the C=O stretch of aldehydes, esters, and carboxylic acids.

CompoundIUPAC NameMolecular FormulaMW ( g/mol )
G This compoundC₁₁H₁₀O₄206.19
Table 2: Physicochemical properties of the target compound.[16][17]

Conclusion

This guide outlines a reliable and well-precedented synthetic route to this compound and its derivatives. By providing detailed protocols and explaining the chemical logic behind each step, we aim to empower researchers to synthesize these valuable compounds for applications in medicinal chemistry and drug discovery. The methodologies described are robust and adaptable, serving as a solid foundation for further exploration of this important chemical space.

References

  • El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259.
  • ACS Publications. (n.d.). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3.
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
  • PubChem. (n.d.). This compound.
  • Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References.
  • World Journal of Pharmaceutical Research. (2015). A Review on Benzofuran: A New Profile.
  • Master Organic Chemistry. (2018). The Wittig Reaction.
  • Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the 4th International Conference on Materials Engineering and Science (IConMEAS 2021).
  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26844–26860.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research.
  • DEA Diversion Control Division. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1).
  • ResearchGate. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.
  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(10), 2269.
  • MDPI. (2020). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2020(4), M1161.
  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.
  • National Institutes of Health. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 27(19), 6689.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
  • PubChemLite. (n.d.). This compound.
  • Wikipedia. (n.d.). Perkin rearrangement.
  • PubChem. (n.d.). 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde.
  • AU-23. (n.d.). Investigating the Dual-Action Potential of (Z)-6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23).
  • PubMed. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry, 26(15), 4441-4451.
  • National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1585.
  • PubChem. (n.d.). 2-[[2-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-1-benzofuran-6-yl]oxy]acetic acid.
  • ResearchGate. (2020). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid.
  • MDPI. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2023(1), M1590.
  • ResearchGate. (2016). 2-(6-Methyl-1-benzofuran-3-yl)acetic acid. IUCrData, 1(9).
  • National Institutes of Health. (2017). Crystal structure of ethyl (6-hydroxy-1-benzofuran-3-yl)acetate sesquihydrate. IUCrData, 2(1), x162095.
  • National Institutes of Health. (2017). 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide. IUCrData, 2(1), x162094.
  • ElectronicsAndBooks. (n.d.). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' sequence.

Sources

The Versatile Synthon: Harnessing 2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Within this important class of heterocycles, 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid has emerged as a particularly valuable building block for the synthesis of complex molecular architectures, most notably in the development of novel therapeutics. Its unique structural features, combining a rigid benzofuran core with a reactive carboxylic acid handle, make it an ideal starting material for the construction of diverse compound libraries.

This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on its utility in the preparation of biologically active molecules. We will delve into the key reactions this synthon undergoes, provide detailed, field-proven protocols, and discuss the mechanistic underpinnings of these transformations.

Core Application: A Gateway to GPR40/FFA1 Agonists for Type 2 Diabetes

A primary application of this compound lies in its role as a key intermediate in the synthesis of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), agonists. These agonists have garnered significant attention as potential therapeutics for the treatment of type 2 diabetes due to their ability to stimulate glucose-dependent insulin secretion. The clinical candidate TAK-875 (Fasiglifam) is a prominent example of a potent GPR40 agonist derived from a benzofuran acetic acid scaffold. The 6-methoxy substituent on the benzofuran ring is a crucial feature for potent GPR40 agonistic activity.

The synthetic strategy to access these valuable compounds typically involves the formation of an amide bond between the carboxylic acid moiety of this compound and a variety of amine-containing fragments. This modular approach allows for the rapid generation of a diverse array of analogues for structure-activity relationship (SAR) studies.

Key Synthetic Transformation: Amide Bond Formation

The conversion of the carboxylic acid group of this compound into an amide is the cornerstone of its synthetic utility. This transformation can be achieved through several reliable methods, each with its own advantages depending on the scale of the reaction and the nature of the amine coupling partner.

Method 1: Acyl Chloride Formation Followed by Amination

This classic two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then readily attacked by an amine. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose.

Protocol 1: Synthesis of 2-(6-Methoxy-1-benzofuran-3-yl)-N-(aryl)acetamide via the Acyl Chloride Intermediate

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aromatic amine (e.g., aniline, substituted anilines)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • The reaction progress can be monitored by the cessation of gas evolution.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 2-(6-methoxy-1-benzofuran-3-yl)acetyl chloride. Caution: Acyl chlorides are moisture-sensitive and corrosive. This intermediate is typically used immediately in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the aromatic amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the solution of the acyl chloride to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Method 2: Direct Amide Coupling with Peptide Coupling Reagents

For more sensitive substrates or to avoid the handling of acyl chlorides, direct coupling of the carboxylic acid with an amine using a peptide coupling reagent is the preferred method. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an activator like HOBt (Hydroxybenzotriazole) are highly effective.[4]

Protocol 2: HATU-Mediated Synthesis of 2-(6-Methoxy-1-benzofuran-3-yl)-N-(aliphatic)acetamide

Materials:

  • This compound

  • Aliphatic amine (e.g., benzylamine, piperidine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add the aliphatic amine (1.1 eq).

    • Add HATU (1.2 eq) to the solution.

    • Cool the reaction mixture to 0 °C and add DIPEA (2.0 eq) dropwise.

  • Reaction Execution:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Data Presentation

MethodCoupling ReagentBaseSolventTypical SubstrateGeneral Yield Range
1Oxalyl ChlorideTEA/DIPEADCM/THFAromatic Amines70-90%
2HATUDIPEADMFAliphatic Amines80-95%

Mechanistic Insights

The formation of an amide bond, a condensation reaction, is thermodynamically favorable but kinetically slow due to the low electrophilicity of the carboxylic acid's carbonyl carbon and the basicity of the amine, which can lead to an acid-base reaction forming an unreactive carboxylate-ammonium salt.

Acyl Chloride Pathway: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The lone pair of the amine nitrogen then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion, followed by deprotonation of the nitrogen by a base (like triethylamine), yields the stable amide product.

HATU-Mediated Coupling: HATU is a uronium-based coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the free carboxylic acid. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.

Visualization of Synthetic Workflows

Amide_Synthesis_Workflows cluster_0 Method 1: Acyl Chloride Pathway cluster_1 Method 2: Direct Coupling Pathway A1 This compound A2 Oxalyl Chloride / cat. DMF A1->A2 Activation A3 2-(6-Methoxy-1-benzofuran-3-yl)acetyl chloride A2->A3 A4 Amine, TEA A3->A4 Coupling A5 Amide Product A4->A5 B1 This compound B2 HATU, DIPEA, Amine B1->B2 One-Pot Coupling B3 Amide Product B2->B3

Caption: Synthetic strategies for amide formation from this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of heterocyclic scaffolds in modern drug discovery. Its strategic functionalization, primarily through robust and versatile amide coupling reactions, provides a reliable and efficient pathway to a multitude of complex molecules with significant therapeutic potential. The protocols and mechanistic insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this valuable building block in their pursuit of novel chemical entities. As our understanding of disease pathways continues to evolve, the demand for novel, drug-like molecules will undoubtedly grow, ensuring that synthons like this compound will remain at the forefront of organic and medicinal chemistry research.

References

  • Gündoğdu-Karaburun N, Benkli K, Tunali Y, Uçucu U, Demirayak S. Synthesis and antifungal activities of some aryl [3-(imidazol-1-yl/triazol-1-yl)... Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link]
  • Koca et al. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link]
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]
  • Flynn et al.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science, 2022. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]se/en/technical-support/amide-synthesis.html)

Sources

Application Notes and Protocols: 2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

2-(6-Methoxy-1-benzofuran-3-yl)acetic acid is a key heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid benzofuran core, substituted with a methoxy group and an acetic acid moiety, provides a unique three-dimensional structure that allows for specific interactions with a variety of biological targets. This scaffold has proven to be a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility makes it a valuable starting point for the design and discovery of novel therapeutic agents across different disease areas.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound in medicinal chemistry. It provides not only an overview of its therapeutic potential but also detailed, field-proven protocols for its evaluation.

Part 1: Core Application in Metabolic Disorders - GPR40/FFA1 Agonism

The most prominent and well-documented application of this compound is as a foundational structure for the development of GPR40 (Free Fatty Acid Receptor 1, FFA1) agonists.[1] GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. Its activation by free fatty acids leads to glucose-dependent insulin secretion, making it a promising therapeutic target for the treatment of type 2 diabetes.[1]

Mechanism of Action: GPR40-Mediated Insulin Secretion

Upon binding of an agonist, such as a derivative of this compound, GPR40 couples to Gαq/11. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels are a key signal for the exocytosis of insulin-containing granules from the pancreatic β-cells. This process is glucose-dependent, meaning insulin secretion is amplified only in the presence of high glucose levels, which reduces the risk of hypoglycemia.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative GPR40 GPR40/FFA1 Agonist->GPR40 Binds G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ Release ER->Ca2 Triggers Insulin Insulin Granule Exocytosis Ca2->Insulin Stimulates

Caption: GPR40 signaling pathway in pancreatic β-cells.

Application Note: A Scaffold for Antidiabetic Drug Discovery

The dihydro derivative of this compound, 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid, served as a critical scaffold in the development of TAK-875 (Fasiglifam), a potent and selective GPR40 agonist that reached clinical trials.[1] Researchers can utilize this compound as a starting material for the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies can be conducted by modifying the methoxy group, the acetic acid side chain, and by substituting various positions on the benzofuran ring.

Protocol: In Vitro Calcium Mobilization Assay for GPR40 Agonism

This protocol describes a common method to screen for GPR40 agonism by measuring changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

  • HEK293 cells stably expressing human GPR40 (or other suitable host cells)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Test compounds (dissolved in DMSO)

  • Reference agonist (e.g., a known GPR40 agonist)

  • 96- or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Aspirate the culture medium from the cell plates and add the loading solution. Incubate for 1 hour at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye. After the final wash, add a final volume of assay buffer to each well.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Fluorescence Measurement: Place the assay plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

  • Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Compound Addition: Use the plate reader's injector to add the compound solutions to the wells while continuously recording the fluorescence.

  • Data Acquisition: Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.

Calcium_Mobilization_Workflow A 1. Seed GPR40-expressing cells in assay plate B 2. Incubate overnight A->B C 3. Load cells with Fluo-4 AM dye B->C D 4. Wash cells to remove excess dye C->D E 5. Place plate in fluorescence plate reader D->E F 6. Record baseline fluorescence E->F G 7. Inject test compound F->G H 8. Measure fluorescence response (ΔRFU) G->H

Caption: Workflow for Calcium Mobilization Assay.

Data Analysis and Presentation

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves are generated by plotting ΔRFU against the logarithm of the compound concentration. The EC50 value (the concentration that elicits 50% of the maximal response) can then be determined using a non-linear regression analysis (e.g., four-parameter logistic fit).

CompoundEC50 (nM)Max Response (% of Reference)
Reference Agonist50100
Derivative 125110
Derivative 215095
Derivative 3>100020

Part 2: Broader Applications - Inflammation and Oncology

While the primary focus has been on metabolic diseases, the benzofuran scaffold is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] This opens up avenues for exploring derivatives of this compound in these therapeutic areas.

Application in Anti-Inflammatory Research

Application Note: The anti-inflammatory potential of novel derivatives can be assessed using standard in vitro assays. A common starting point is to investigate the ability of the compounds to suppress the production of pro-inflammatory cytokines, such as TNF-α, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol: LPS-Induced TNF-α Production in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • LPS (from E. coli)

  • Test compounds (dissolved in DMSO)

  • Dexamethasone (positive control)

  • 24-well cell culture plates

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Anti_Inflammatory_Assay_Workflow A 1. Seed RAW 264.7 cells B 2. Pre-treat with test compounds A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatants D->E F 6. Quantify TNF-α using ELISA E->F

Caption: Workflow for Anti-Inflammatory Assay.

Application in Oncology Research

Application Note: Many benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] The anti-proliferative effects of new analogs of this compound can be evaluated using a standard MTT assay.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., HeLa, K562, MOLT-4)[3]

  • Appropriate cell culture medium

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or doxorubicin for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

CompoundCell LineIC50 (µM)
DoxorubicinHeLa0.1
Derivative AHeLa5.2
Derivative BHeLa15.8
Derivative CHeLa>100

Part 3: Synthesis and Derivatization

Application Note: this compound can be synthesized through various routes. A common approach involves the reaction of a substituted phenol with an α-halo-ester followed by cyclization and subsequent functional group manipulations. This core structure is amenable to a wide range of chemical modifications, allowing for the exploration of SAR. Key positions for modification include:

  • The methoxy group at the 6-position.

  • The carboxylic acid of the acetic acid side chain (e.g., conversion to amides or esters).

  • The aromatic ring of the benzofuran scaffold (e.g., introduction of halogens or other substituents).

Synthesis_Strategy A Substituted Phenol C Intermediate A->C B α-Halo-ester B->C D Cyclization C->D E Benzofuran Ester D->E F Hydrolysis E->F G This compound F->G

Sources

Application Note & Protocol: Stereoselective Olefination of 6-methoxybenzofuran-3-one via the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of an exocyclic double bond into a core heterocyclic structure is a pivotal transformation in the synthesis of biologically active molecules and drug candidates. This application note provides a comprehensive guide to the Horner-Wadsworth-Emmons (HWE) olefination of 6-methoxybenzofuran-3-one, a key intermediate in medicinal chemistry. We present a detailed, step-by-step protocol, delve into the mechanistic underpinnings of the reaction, and offer expert insights into reagent selection, reaction optimization, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the HWE reaction for the synthesis of novel benzofuran derivatives.

Introduction: The Significance of the Horner-Wadsworth-Emmons Reaction in Drug Discovery

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds, specifically for the synthesis of alkenes from aldehydes or ketones.[1][2] In the landscape of drug discovery, the HWE reaction offers several distinct advantages over the classical Wittig reaction. The phosphonate carbanions employed in the HWE reaction are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[3][4] Furthermore, the water-soluble nature of the phosphate byproduct significantly simplifies product purification, a crucial consideration in multi-step synthetic campaigns.[2][4]

The 6-methoxybenzofuran-3-one core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[5][6] The ability to introduce an exocyclic double bond at the C3 position via the HWE reaction opens a gateway to a diverse array of novel derivatives for structure-activity relationship (SAR) studies.

This document serves as a detailed guide for performing the HWE olefination on 6-methoxybenzofuran-3-one, providing a robust starting point for the synthesis of targeted compounds.

Mechanistic Insights: The Driving Force of the HWE Reaction

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism. Understanding these steps is critical for rational troubleshooting and optimization of the reaction conditions.

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion. The acidity of this proton is enhanced by the electron-withdrawing phosphonate group and any adjacent electron-withdrawing groups (EWGs) on the carbanion.[1][7]

  • Nucleophilic Addition: The resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of the 6-methoxybenzofuran-3-one, leading to the formation of a tetrahedral intermediate.[7][8]

  • Oxaphosphetane Formation: This intermediate then undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This step is often the rate-determining step of the reaction.[3]

  • Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the desired alkene and a water-soluble dialkyl phosphate byproduct.[1]

The stereochemical outcome of the HWE reaction, predominantly favoring the formation of the (E)-alkene, is a key feature. This selectivity is generally attributed to the thermodynamic stability of the intermediates leading to the trans-alkene.[1][4]

HWE_Mechanism cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Addition cluster_2 3. Oxaphosphetane Formation cluster_3 4. Elimination Phosphonate (RO)₂P(O)CH₂R' Carbanion [(RO)₂P(O)CHR']⁻ Phosphonate->Carbanion + Base⁻ Base Base⁻ Carbanion_ref Carbanion Ketone 6-methoxybenzofuran-3-one Tetrahedral_Intermediate Tetrahedral Intermediate Tetrahedral_Intermediate_ref Tetrahedral Intermediate Carbanion_ref->Tetrahedral_Intermediate + Ketone Oxaphosphetane Oxaphosphetane Intermediate Oxaphosphetane_ref Oxaphosphetane Tetrahedral_Intermediate_ref->Oxaphosphetane Alkene Alkene Product Byproduct (RO)₂PO₂⁻ Oxaphosphetane_ref->Alkene Oxaphosphetane_ref->Byproduct

Figure 1. The mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Olefination of 6-methoxybenzofuran-3-one

This protocol provides a detailed procedure for the Horner-Wadsworth-Emmons olefination of 6-methoxybenzofuran-3-one. The choice of reagents and conditions is based on established principles of the HWE reaction and adaptations for cyclic ketones.

Reagent Selection and Rationale
Reagent Selection Rationale
Phosphonate Reagent Triethyl phosphonoacetateThis is a commonly used and commercially available phosphonate reagent that is effective for the olefination of ketones. The ethyl ester provides a good balance of reactivity and stability.
Base Sodium hydride (NaH)A strong, non-nucleophilic base that effectively deprotonates the phosphonate ester to generate the reactive carbanion.[4]
Solvent Tetrahydrofuran (THF), anhydrousAn aprotic polar solvent that is suitable for reactions involving strong bases like NaH and effectively solvates the reaction intermediates.
Temperature 0 °C to room temperatureThe reaction is initiated at a lower temperature to control the initial exothermic deprotonation and then allowed to warm to room temperature to ensure complete reaction.
Step-by-Step Procedure

Materials:

  • 6-methoxybenzofuran-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Septum

  • Syringes

  • Argon or nitrogen inlet

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents) to a dry round-bottom flask containing anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Carbanion Formation: Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension of NaH in THF. Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • Substrate Addition: Dissolve 6-methoxybenzofuran-3-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure olefination product.

HWE_Workflow start Start prep Prepare NaH suspension in THF at 0°C start->prep carbanion Add triethyl phosphonoacetate, stir for 30 min prep->carbanion substrate Add 6-methoxybenzofuran-3-one solution carbanion->substrate react Warm to RT, monitor by TLC substrate->react quench Quench with sat. aq. NH₄Cl at 0°C react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by Flash Chromatography dry->purify end_node End purify->end_node

Figure 2. Experimental workflow for the HWE olefination.

Troubleshooting and Optimization

Issue Possible Cause Suggested Solution
Low or no product yield Incomplete deprotonation of the phosphonate.Ensure the use of anhydrous solvent and fresh, reactive NaH. Consider a stronger base like LDA or KHMDS for more hindered systems.[3]
Low reactivity of the ketone.Increase the reaction temperature or prolong the reaction time.
Degradation of the starting material or product.If the substrate is base-sensitive, consider milder conditions such as LiCl/DBU.[1][4]
Formation of byproducts Self-condensation of the ketone.Add the ketone slowly to the pre-formed phosphonate carbanion.
Incomplete reaction.Ensure sufficient reaction time and appropriate temperature.
Poor (E/Z) selectivity Reaction conditions favoring the kinetic product.Higher reaction temperatures and the use of Li⁺ salts can favor the formation of the thermodynamic (E)-alkene.[1] For (Z)-selectivity, Still-Gennari conditions with bis(2,2,2-trifluoroethyl) phosphonates and KHMDS/18-crown-6 can be employed.[3][9]

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and reliable method for the olefination of 6-methoxybenzofuran-3-one. The protocol outlined in this application note provides a solid foundation for the synthesis of a variety of exocyclic alkene derivatives. By understanding the reaction mechanism and the factors influencing its outcome, researchers can effectively troubleshoot and optimize the conditions to achieve their desired synthetic targets. The mild conditions, high stereoselectivity, and ease of purification make the HWE reaction an indispensable tool in the modern synthetic chemist's arsenal for drug discovery and development.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Slideshare. Horner-Wadsworth-Emmons reaction.
  • Janicki, I., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7068.
  • The Journal of Organic Chemistry. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications.
  • ResearchGate. Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles.
  • Reddit. Question about Horner-Wadsworth-Emmons workup.
  • Taylor & Francis Online. Z- and E-selective Horner–Wadsworth–Emmons reactions.
  • ResearchGate. Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles.
  • YouTube. Horner-Wadsworth-Emmons Reaction.
  • Molecules. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Semantic Scholar. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis.
  • YouTube. Horner-Wadsworth-Emmons reaction.
  • Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE.
  • Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans.
  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Chegg.com. Solved Questions about the Horner-Wadsworth-Emmons Lab Give.
  • Royal Society of Chemistry. Chemistry of Benzofuran.
  • Chemistry LibreTexts. Horner-Wadsworth-Emmons Reaction.

Sources

Application Notes & Protocols: Strategic Acylation of Benzofurans for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Acylated Benzofurans

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2][3] The introduction of an acyl group onto the benzofuran nucleus is a pivotal synthetic transformation, as the resulting acylbenzofurans are versatile intermediates. The ketone functionality serves as a synthetic handle for further elaboration, enabling the construction of more complex molecular architectures essential for drug discovery and development programs.

This document provides a comprehensive guide to the experimental procedures for the acylation of benzofurans, with a primary focus on the Friedel-Crafts reaction. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, present detailed, field-proven protocols, and offer expert insights into troubleshooting and optimization.

Mechanistic Rationale and Regioselectivity

The most common method for the acylation of benzofurans is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution.[4][5] The success and predictability of this reaction hinge on understanding its mechanism and the factors controlling its regioselectivity.

2.1 The Acylium Ion: The Key Electrophile

The reaction is initiated by a Lewis acid catalyst, which coordinates to the acylating agent (typically an acyl chloride or acid anhydride) to generate a highly electrophilic acylium ion (R-C≡O⁺). This species is the potent electrophile that attacks the electron-rich benzofuran ring.

2.2 The Challenge of Regioselectivity: C2 vs. C3 Acylation

Benzofuran presents two primary sites for electrophilic attack: the C2 and C3 positions of the furan ring. The outcome of the acylation is a delicate balance of electronic and steric factors, often resulting in a mixture of C2 and C3 acylated products.[2]

  • Electronic Factors: Attack at the C2 position leads to a resonance-stabilized intermediate (sigma complex) where the positive charge can be delocalized onto the oxygen atom without disrupting the aromaticity of the benzene ring. Attack at C3 produces an intermediate where such stabilization is less effective. Consequently, the C2 position is generally more electronically favored for electrophilic attack.[5][6]

  • Catalyst and Solvent Effects: The choice of Lewis acid and solvent can significantly influence the C2/C3 ratio.[6] Strong Lewis acids like aluminum chloride (AlCl₃) are highly reactive and may lead to lower selectivity.[6] Milder catalysts, such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄), can offer improved control.[6] Solvents can also alter the reaction pathway through differential solvation of the reaction intermediates.[6]

The diagram below illustrates the general mechanism and the competing pathways for C2 and C3 acylation.

G cluster_activation Step 1: Acylium Ion Generation cluster_attack Step 2: Electrophilic Attack & Competing Pathways cluster_deprotonation Step 3: Rearomatization AcylHalide R-CO-Cl (Acyl Chloride) AcyliumIon R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ AcylHalide->AcyliumIon + AlCl₃ Benzofuran Benzofuran LewisAcid AlCl₃ (Lewis Acid) AcyliumIon->Benzofuran Attacks Benzofuran Ring SigmaC2 Sigma Complex (C2 Attack) (More Stable) Benzofuran->SigmaC2 Path A (Favored) SigmaC3 Sigma Complex (C3 Attack) (Less Stable) Benzofuran->SigmaC3 Path B (Disfavored) ProductC2 2-Acylbenzofuran SigmaC2->ProductC2 - H⁺ ProductC3 3-Acylbenzofuran SigmaC3->ProductC3 - H⁺

Caption: General mechanism for Friedel-Crafts acylation of benzofuran.

Experimental Protocols

Safety Precaution: Friedel-Crafts reactions are moisture-sensitive and exothermic. All glassware must be oven- or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Classical Acylation with Acetyl Chloride and Aluminum Chloride

This protocol is a robust, general procedure for the acetylation of benzofuran, typically favoring the 2-acetyl isomer.

3.1.1 Materials & Reagents

  • Benzofuran (1.0 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (1.2 - 2.5 eq)

  • Acetyl Chloride (CH₃COCl) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

3.1.2 Equipment

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with an inert gas inlet

  • Thermometer

  • Ice-water bath

  • Separatory funnel

3.1.3 Step-by-Step Procedure

  • Setup: Assemble the dry three-neck flask with a magnetic stir bar, dropping funnel, and a condenser connected to a nitrogen/argon line.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Begin stirring to form a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature at 0 °C. Stir for an additional 30 minutes to ensure complete formation of the acylium ion complex.[5]

  • Substrate Addition: Dissolve benzofuran (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the benzofuran solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[5]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl. Caution: This is an exothermic process that releases HCl gas.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to separate the regioisomers and other impurities.

Protocol 2: Milder Acylation with Acetic Anhydride and Tin(IV) Chloride

This method uses a milder Lewis acid and acylating agent, which can be beneficial for substrates with sensitive functional groups and may offer different regioselectivity.

3.2.1 Materials & Reagents

  • Benzofuran (1.0 eq)

  • Tin(IV) Chloride (SnCl₄) (1.2 eq)

  • Acetic Anhydride ((CH₃CO)₂O) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Other work-up reagents are the same as in Protocol 1.

3.2.2 Procedure

  • Setup and Cooling: In a dry, inert-atmosphere apparatus, dissolve benzofuran (1.0 eq) and acetic anhydride (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Catalyst Addition: Add SnCl₄ (1.2 eq) dropwise to the stirred solution. A color change is typically observed.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-8 hours, or until TLC indicates consumption of the starting material.

  • Quenching and Work-up: Quench the reaction by slowly adding water. Proceed with the same extraction, washing, drying, and concentration steps as described in Protocol 1.

  • Purification: Purify the crude product via flash column chromatography.

Data Summary and Expected Outcomes

The choice of reagents and conditions significantly impacts the reaction yield and isomer distribution. The following table provides a summary of expected outcomes based on literature precedents.

Benzofuran SubstrateAcylating AgentLewis AcidSolventTemp (°C)Yield (%)Major ProductReference
BenzofuranAcetyl ChlorideAlCl₃CS₂0 → RT~70%2-Acetyl[7]
BenzofuranAcetic AnhydrideSnCl₄DCM0 → RT~65-80%2-Acetyl[8]
BenzofuranAcetic AnhydrideFeCl₃DCMRTModerate2-Acetyl[6]
2,3-DimethylbenzofuranAcetic AnhydrideSnCl₄C₂H₄Cl₂RT~85%6-Acetyl[8]

Note: Yields are highly dependent on the specific substrate and reaction scale. The C2/C3 ratio can vary.

Troubleshooting and Optimization

Problem Potential Cause Solution
No or Low Conversion 1. Inactive Lewis acid (moisture contamination).2. Insufficient amount of catalyst.3. Reaction temperature too low.1. Use freshly opened or purified anhydrous Lewis acid. Ensure all glassware is perfectly dry.2. Increase catalyst loading to 1.5-2.5 equivalents.3. Allow the reaction to stir at room temperature for a longer duration or gently warm to 30-40 °C.
Poor Regioselectivity 1. Highly reactive Lewis acid (e.g., AlCl₃).2. Inappropriate solvent choice.1. Switch to a milder Lewis acid such as SnCl₄, FeCl₃, or Bi(OTf)₃.[4][6]2. Screen different solvents. Chlorinated solvents like DCM are common, but nitrobenzene has been shown to alter regioselectivity in related systems.[6]
Formation of Dark/Polymeric Byproducts 1. Reaction temperature is too high.2. Excess acylating agent or catalyst.3. Substrate is unstable to strong acid.1. Maintain strict temperature control, especially during additions.2. Use stoichiometry as close to theoretical as possible (e.g., 1.1-1.2 eq).3. Consider a milder catalyst or alternative acylation methods not requiring strong Lewis acids.

Experimental Workflow Diagram

Sources

Comprehensive Analytical Characterization of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a detailed guide for the comprehensive analytical characterization of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid. As a key intermediate or active pharmaceutical ingredient (API), its structural integrity, purity, and physicochemical properties must be rigorously established to ensure quality, safety, and efficacy in research and drug development.[1][2][3][4] This guide moves beyond simple procedural lists, offering causal explanations for methodological choices, rooted in established scientific principles and regulatory expectations. Protocols are designed to be self-validating, incorporating system suitability and method validation concepts aligned with international guidelines.[5][6][7][8] We will detail the application of modern analytical techniques, including chromatography, mass spectrometry, NMR, and thermal analysis, to build a complete analytical profile of the target molecule.

Introduction and Physicochemical Profile

This compound belongs to the benzofuran class of heterocyclic compounds, a scaffold frequently found in biologically active molecules and natural products.[2][4] The presence of multiple functional groups—a carboxylic acid, a methoxy ether, and an aromatic system—necessitates a multi-technique approach for unambiguous characterization. A precise understanding of its identity, purity, and physical properties is a prerequisite for its use in further synthesis or formulation development.

The initial step in characterization is to document the compound's fundamental physicochemical properties. This data serves as a reference for all subsequent analytical tests.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄PubChem CID: 736818[9]
Molecular Weight 206.19 g/mol PubChem CID: 736818[9]
Monoisotopic Mass 206.05790880 DaPubChem CID: 736818[9]
IUPAC Name This compoundPubChem CID: 736818[9]
Canonical SMILES COC1=CC2=C(C=C1)C(=CO2)CC(=O)OPubChem CID: 736818[9]
Predicted XLogP3 1.8PubChem CID: 736818[9]

Orthogonal Strategy for Characterization

A robust characterization relies on an orthogonal approach, where multiple, independent analytical techniques are used to assess the same quality attributes. This strategy minimizes the risk of overlooking impurities or structural ambiguities. Our approach integrates techniques that probe different molecular properties: chromatographic separation, mass-to-charge ratio, nuclear spin, infrared absorption, and thermal response.

G cluster_0 Identity & Structure cluster_1 Purity & Quantification cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR Identity_Conclusion Confirmed Structure FTIR->Identity_Conclusion HPLC HPLC-UV/PDA (Purity, Assay) qNMR qNMR (Assay) HPLC->qNMR Purity_Conclusion Purity & Strength Established qNMR->Purity_Conclusion DSC DSC (Melting Point, Polymorphism) TGA TGA (Thermal Stability) DSC->TGA PhysChem_Conclusion Thermal Profile Determined TGA->PhysChem_Conclusion Compound This compound (Test Article) Compound->NMR Compound->HPLC Compound->DSC G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column ESI ESI Source Column->ESI Eluent Analyzer Mass Analyzer (e.g., TOF) ESI->Analyzer Detector Detector Analyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Sources

Application Note: Structural Elucidation of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the structural elucidation of 2-(6-methoxy-1-benzofuran-3-yl)acetic acid using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented. This application note is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of small organic molecules. The methodologies described herein ensure a thorough and accurate structural confirmation, a critical step in pharmaceutical research and development.[1][2][3]

Introduction

This compound is a heterocyclic compound with a benzofuran core, a structure prevalent in many biologically active molecules. Accurate structural determination is paramount for understanding its chemical properties, predicting its biological activity, and ensuring its purity for any downstream applications, including drug development.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structural elucidation of organic compounds in solution.[1][5][6] This guide details the systematic application of various NMR experiments to confirm the molecular structure of the title compound.

The structure of this compound, presented below, will be systematically confirmed by analyzing the chemical shifts, coupling constants, and correlations observed in the NMR spectra.

Figure 1. Chemical structure of this compound.

Experimental Workflow

The comprehensive structural elucidation of this compound is achieved through a logical sequence of NMR experiments. The workflow is designed to build upon the information gathered at each step, from simple proton and carbon counts to detailed connectivity mapping.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_elucidation Structural Confirmation prep Dissolve 10-20 mg in 0.6 mL DMSO-d6 H1 ¹H NMR (Proton Environments & Multiplicity) prep->H1 C13 ¹³C NMR (Carbon Environments) H1->C13 DEPT DEPT-135 (CH, CH₂, CH₃ Identification) C13->DEPT COSY ¹H-¹H COSY (Proton-Proton Couplings) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC elucidate Combine all data to confirm the final structure HMBC->elucidate

Diagram 1: Workflow for NMR-based structural elucidation.

Materials and Methods

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[7][8]

Protocol:

  • Weigh approximately 10-25 mg of this compound.[9] For ¹³C NMR, a higher concentration (50-100 mg) is recommended if sample availability permits.[9]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃).[10] DMSO-d₆ is often a good choice for compounds with carboxylic acid groups as it can help in observing the exchangeable acidic proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.[11] Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.[8][11]

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Instrumentation

All NMR spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or higher instrument. A higher field strength will provide better signal dispersion, which is particularly useful for resolving complex spin systems in the aromatic region.[12]

Data Acquisition and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons through spin-spin coupling.[6][13]

Expected ¹H NMR Data (in DMSO-d₆):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2~7.8s1HProton on the furan ring
H-4~7.5d1HAromatic proton
H-7~7.1d1HAromatic proton
H-5~6.9dd1HAromatic proton
OCH₃~3.8s3HMethoxy group protons
CH₂~3.7s2HMethylene protons
COOH~12.5br s1HCarboxylic acid proton

Interpretation:

  • The aromatic region (δ 6.5-8.0 ppm) is expected to show signals for the protons on the benzofuran ring system.[13]

  • The singlet for the methoxy group protons will appear around δ 3.8 ppm.

  • The methylene protons adjacent to the benzofuran ring and the carboxylic acid group will likely appear as a singlet around δ 3.7 ppm.

  • The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm), and its presence can be confirmed by D₂O exchange.

¹³C NMR and DEPT-135 Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[14] The DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups.[15]

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Carbon Type (from DEPT-135)Assignment
~172QuaternaryCOOH
~158QuaternaryC-6
~155QuaternaryC-7a
~145CHC-2
~125QuaternaryC-3a
~122CHC-4
~119QuaternaryC-3
~112CHC-5
~96CHC-7
~56CH₃OCH₃
~30CH₂CH₂

Interpretation:

  • The DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons will be absent.

  • This information, combined with the ¹³C NMR spectrum, allows for the definitive assignment of each carbon atom.

2D NMR Spectroscopy

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms within the molecule.[16][17]

The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.[1]

Expected Correlations:

  • A cross-peak between the aromatic protons H-4 and H-5, and between H-5 and H-7, confirming their positions on the benzene ring.

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[18] This allows for the unambiguous assignment of protonated carbons.

Expected Correlations:

  • H-2 with C-2

  • H-4 with C-4

  • H-5 with C-5

  • H-7 with C-7

  • OCH₃ protons with the OCH₃ carbon

  • CH₂ protons with the CH₂ carbon

The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds.[18] This is a powerful tool for piecing together the carbon skeleton.

Expected Key Correlations:

  • H-2 to C-3, C-3a, and C-7a, which will connect the furan ring to the benzene ring.

  • CH₂ protons to C-3, C-2, and the COOH carbon, confirming the position of the acetic acid side chain.

  • OCH₃ protons to C-6, confirming the position of the methoxy group.

  • H-7 to C-5 and C-3a.

  • H-4 to C-6 and C-7a.

Conclusion

By systematically applying the suite of NMR experiments described in this application note—¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC—a complete and unambiguous structural elucidation of this compound can be achieved. The combined data from these experiments provide a detailed map of the proton and carbon environments and their connectivity, thereby confirming the molecular structure with a high degree of confidence. This rigorous approach to structural characterization is fundamental in the fields of medicinal chemistry and drug development, ensuring the identity and purity of synthesized compounds.[1][2][3]

References

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Vertex AI Search.
  • NMR Sample Preparation. (n.d.).
  • H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. (2016). YouTube.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PubMed Central.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.
  • Small molecule NMR sample preparation. (2023). Georgia Institute of Technology.
  • Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (2025).
  • NMR Sample Preparation: The Complete Guide. (n.d.).
  • Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. (2014).
  • Sample Preparation. (n.d.). University College London.
  • Structure Elucid
  • A Level Organic Chemistry – NMR Spectroscopy. (2022). Studysmarter.co.uk.
  • NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities.
  • NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps.
  • Technical Support Center: Spectroscopic Analysis of Benzofurans. (n.d.). Benchchem.
  • Structure Elucidation of Impurities by 2D NMR Part II. (2015). YouTube.
  • HMBC and HSQC data for compounds 2 and 3. (n.d.).
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PubMed Central.
  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley r
  • NMR Chemical Shifts. (n.d.). J. Org. Chem..
  • Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra Isopropyldibenzofurans and Their Structural Determin
  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (n.d.). PubMed Central.
  • 13C NMR Chemical Shifts. (n.d.).
  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility.
  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.).
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • Structure Elucidation by NMR. (n.d.). ETH Zurich NMR Service.
  • 1H NMR Chemical Shifts. (n.d.).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Google.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • NMR Solvent Data Chart. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025).
  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (n.d.). PubMed Central.
  • Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)
  • Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. (2023). J-STAGE.
  • COSY spectrum of an isolated mixture of compounds 4a and 5a in DMSO-d6... (n.d.).
  • 2,5-DIACETYL-6-METHOXY-BENZOFURAN - Optional[13C NMR] - Chemical Shifts. (n.d.). ChemSpider.
  • 2-[[2-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-1-benzofuran-6-yl]oxy]acetic acid. (n.d.). PubChem.

Sources

Application Note: Elucidating the Gas-Phase Fragmentation of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(6-Methoxy-1-benzofuran-3-yl)acetic acid is a key heterocyclic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry and drug discovery.[1] Benzofuran derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in the development of new therapeutic agents.[2][3] Understanding the structural characteristics of such molecules is paramount for metabolism studies, pharmacokinetic profiling, and quality control during synthesis.

Mass spectrometry (MS), particularly when coupled with tandem mass spectrometry (MS/MS), stands as a powerful analytical technique for the structural elucidation of small molecules.[4][5] By ionizing a compound and analyzing the mass-to-charge ratio (m/z) of the resulting precursor and fragment ions, we can deduce its elemental composition and structural features.[6] The fragmentation pattern serves as a molecular fingerprint, providing invaluable insights into the molecule's lability and connectivity.

This application note provides a detailed guide to the characteristic fragmentation pathways of this compound under various ionization conditions. We will explore the fragmentation behavior using both soft ionization (Electrospray Ionization - ESI) in positive and negative modes, and hard ionization (Electron Ionization - EI), offering a comprehensive analytical toolkit for researchers working with this compound or its analogues. The protocols and mechanistic interpretations herein are designed to be self-validating, providing a robust framework for confident structural identification.

Experimental Methodologies

Analyte & Sample Preparation

A stock solution of this compound (Molecular Formula: C₁₁H₁₀O₄, Monoisotopic Mass: 206.0579 Da[7][8]) was prepared by dissolving 1 mg of the compound in 1 mL of methanol. This stock solution was further diluted with an appropriate solvent system (as described in Protocol 1) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Protocol 1: Standard Sample Preparation for LC-MS Analysis

This protocol is optimized for achieving a clean sample suitable for ESI-MS analysis.[9][10]

  • Prepare Initial Solution: Dilute the 1 mg/mL stock solution 1:100 in a 50:50 mixture of acetonitrile and deionized water. This yields a 10 µg/mL working solution.

  • Add Modifier (Optional but Recommended):

    • For Negative Ion Mode , add 0.1% (v/v) formic acid or ammonium hydroxide to the working solution to promote the formation of [M-H]⁻ ions. Carboxylic acids generally ionize well in negative mode without additives, but modifiers can improve stability.[11][12]

    • For Positive Ion Mode , add 0.1% (v/v) formic acid to the working solution to facilitate protonation and the formation of [M+H]⁺ ions.

  • Vortex: Gently vortex the final solution for 10 seconds to ensure homogeneity.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC or MS system.

  • Transfer: Transfer the filtered solution to an autosampler vial for analysis.

Instrumentation and Analytical Conditions

Analyses were performed on a high-resolution tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, capable of accurate mass measurements and MS/MS fragmentation.

Table 1: Mass Spectrometry Instrumental Parameters
ParameterElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Mode Positive & NegativePositive
Capillary Voltage +3.5 kV (Positive) / -3.0 kV (Negative)N/A
Source Temperature 120 °C250 °C
Desolvation Gas Temp. 350 °CN/A
Desolvation Gas Flow 600 L/hr (Nitrogen)N/A
Cone Voltage 30 VN/A
Collision Energy (MS/MS) Ramped 10-40 eV (Argon)70 eV
Mass Range (m/z) 50 - 50040 - 300
Acquisition Mode Full Scan & Product Ion ScanFull Scan
Protocol 2: Tandem MS (MS/MS) Workflow for Structural Elucidation

This workflow outlines the systematic approach to generating and interpreting fragmentation data.[13][14]

  • Full Scan MS: Initially, acquire a full scan mass spectrum of the analyte to identify the precursor ion. For this compound, this will be m/z 207.0652 for [M+H]⁺ or m/z 205.0506 for [M-H]⁻ in ESI, and m/z 206.0579 for M⁺• in EI.

  • Precursor Ion Selection: Set the mass spectrometer to isolate the identified precursor ion using the first mass analyzer (e.g., quadrupole).

  • Collision-Induced Dissociation (CID): Introduce an inert collision gas (e.g., Argon) into a collision cell. The precursor ions are accelerated and collide with the gas, causing them to fragment.

  • Product Ion Scan: Scan the second mass analyzer to detect the fragment ions (product ions) produced in the collision cell.

  • Data Interpretation: Analyze the resulting product ion spectrum to propose fragmentation pathways and deduce the structure of the fragments. Accurate mass measurements are crucial for determining the elemental composition of each fragment.[2]

Results and Discussion: Fragmentation Pathways

The fragmentation of this compound is highly dependent on the ionization method employed. The presence of the carboxylic acid, the methoxy group, and the benzofuran ring system all contribute to a rich and informative fragmentation pattern.

ESI Fragmentation (Negative Ion Mode)

In negative ESI mode, the molecule readily deprotonates at the carboxylic acid group to form the precursor ion [M-H]⁻ at m/z 205.05 . This ion is the entry point for a highly characteristic fragmentation cascade.

  • Primary Fragmentation: The most facile and diagnostic fragmentation is the neutral loss of carbon dioxide (CO₂, 44.00 Da) from the carboxylate anion. This is a hallmark fragmentation for deprotonated carboxylic acids and results in a highly abundant fragment ion at m/z 161.06 .

  • Secondary Fragmentation: The resulting ion at m/z 161.06 can undergo further fragmentation. A characteristic loss for the methoxy group is the elimination of a methyl radical (•CH₃, 15.02 Da) to produce an even-electron ion at m/z 146.04 . Alternatively, the loss of formaldehyde (CH₂O, 30.01 Da) can occur, yielding a fragment at m/z 131.05 . The elimination of CH₂O is a known diagnostic fragmentation for methoxy groups on an aromatic ring.[15][16]

G cluster_main Negative ESI-MS/MS Fragmentation 205.05 [M-H]⁻ m/z 205.05 161.06 [M-H-CO₂]⁻ m/z 161.06 205.05->161.06 - CO₂ (44 Da) 146.04 [M-H-CO₂-•CH₃]⁻ m/z 146.04 161.06->146.04 - •CH₃ (15 Da) 131.05 [M-H-CO₂-CH₂O]⁻ m/z 131.05 161.06->131.05 - CH₂O (30 Da)

Proposed fragmentation of [M-H]⁻.
ESI Fragmentation (Positive Ion Mode)

In positive ESI mode, protonation occurs, likely at the carbonyl oxygen of the carboxylic acid or the furan oxygen, forming the [M+H]⁺ precursor ion at m/z 207.07 .

  • Initial Losses: The protonated molecule can readily lose a molecule of water (H₂O, 18.01 Da) to form an acylium ion at m/z 189.06 . This acylium ion can then lose carbon monoxide (CO, 28.00 Da) to yield a fragment at m/z 161.05 .

  • Side Chain Cleavage: A significant fragmentation pathway involves the cleavage of the entire acetic acid side chain (-CH₂COOH, 59.01 Da), leading to the formation of a stable 6-methoxybenzofuran-3-ylmethyl cation at m/z 148.05 .

G cluster_main Positive ESI-MS/MS Fragmentation 207.07 [M+H]⁺ m/z 207.07 189.06 [M+H-H₂O]⁺ m/z 189.06 207.07->189.06 - H₂O (18 Da) 148.05 [M+H-CH₂COOH]⁺ m/z 148.05 207.07->148.05 - C₂H₃O₂ (59 Da) 161.05 [M+H-H₂O-CO]⁺ m/z 161.05 189.06->161.05 - CO (28 Da)

Proposed fragmentation of [M+H]⁺.
Electron Ionization (EI) Fragmentation

EI is a high-energy "hard" ionization technique that produces a molecular ion (M⁺•) and extensive fragmentation, providing a detailed structural fingerprint.[17][18]

  • Molecular Ion: The molecular ion peak is observed at m/z 206.06 .

  • Alpha Cleavage: A dominant fragmentation is the cleavage of the bond between the methylene bridge and the carboxylic acid group (α-cleavage), resulting in the loss of a •COOH radical (45.00 Da). This pathway leads to the formation of a very stable resonance-stabilized cation at m/z 161.06 .

  • Side Chain Cleavage: Another major fragmentation pathway is the cleavage of the C-C bond between the benzofuran ring and the side chain. This results in the formation of the 6-methoxy-1-benzofuran-3-yl cation, which likely rearranges to a highly stable tropylium-like ion at m/z 147.04 . This is often the base peak in the EI spectrum of similar structures.

  • Methoxy Group Fragmentation: The molecular ion can also lose a methyl radical (•CH₃) from the methoxy group to form an ion at m/z 191.04 , which can subsequently lose CO to yield a fragment at m/z 163.04 .

G cluster_main Electron Ionization (EI) Fragmentation 206.06 M⁺• m/z 206.06 161.06 [M-•COOH]⁺ m/z 161.06 206.06->161.06 - •COOH (45 Da) 147.04 [C₉H₇O₂]⁺ m/z 147.04 (Base Peak) 206.06->147.04 - •CH₂COOH (59 Da) 191.04 [M-•CH₃]⁺ m/z 191.04 206.06->191.04 - •CH₃ (15 Da) 163.04 [M-•CH₃-CO]⁺ m/z 163.04 191.04->163.04 - CO (28 Da)

Proposed fragmentation under EI.
Table 2: Summary of Key Fragment Ions
Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
ESI (-) 205.05161.06CO₂[C₁₀H₉O₂]⁻
146.04CO₂ + •CH₃[C₉H₆O₂]⁻•
ESI (+) 207.07189.06H₂O[C₁₁H₉O₃]⁺
161.05H₂O + CO[C₁₀H₉O₂]⁺
148.05CH₂COOH[C₉H₈O₂]⁺
EI 206.06161.06•COOH[C₁₀H₉O₂]⁺
147.04•CH₂COOH[C₉H₇O₂]⁺
191.04•CH₃[C₁₀H₇O₄]⁺

Conclusion

The mass spectrometric fragmentation of this compound provides distinct and structurally informative patterns across different ionization techniques.

  • Negative ESI-MS is characterized by the facile loss of CO₂, a definitive marker for the carboxylic acid functionality.

  • Positive ESI-MS shows competitive losses of water and the entire acetic acid side chain.

  • EI-MS provides the most detailed fingerprint, with dominant fragments arising from α-cleavage and cleavage of the bond connecting the side chain to the benzofuran ring, leading to a stable tropylium-like ion.

The data and protocols presented in this application note offer a robust and reliable framework for the identification and structural confirmation of this compound. This information is critical for researchers in drug discovery and development, enabling confident characterization of this compound in various experimental settings, including metabolite identification studies where these characteristic fragments can be used to trace biotransformations of the parent molecule.[19][20]

References

  • Title: Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry Source: Journal of Mass Spectrometry URL:[Link]
  • Title: Rapid identification of drug metabolites with tandem mass spectrometry Source: Biomedical and Environmental Mass Spectrometry URL:[Link]
  • Title: Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies Source: Journal of Analytical & Pharmaceutical Research URL:[Link]
  • Title: Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization Source: Journal of Mass Spectrometry URL:[Link]
  • Title: 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1.
  • Title: Mass Spectrometry Protocols and Methods Source: Springer N
  • Title: Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry Source: Environmental Science & Technology URL:[Link]
  • Title: Tandem Mass Spectroscopy in Diagnosis and Clinical Research Source: International Journal of Molecular and Immuno-Oncology URL:[Link]
  • Title: Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer Source: Analytical Chemistry URL:[Link]
  • Title: Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accur
  • Title: this compound Source: PubChem URL:[Link]
  • Title: Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) Source: YouTube URL:[Link]
  • Title: Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals Source: ACS Public
  • Title: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters Source: MDPI URL:[Link]
  • Title: Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR) Source: Analytical and Bioanalytical Chemistry URL:[Link]
  • Title: Mass Spectra of 1,2-Dimethoxybenzene Deriv
  • Title: A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression Source: ResearchG
  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL:[Link]
  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL:[Link]
  • Title: 2-Substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1.
  • Title: Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry Source: University of Bristol Research Portal URL:[Link]
  • Title: Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups Source: ResearchG
  • Title: Mass Spectrometry analysis of Small molecules Source: SlideShare URL:[Link]
  • Title: this compound Source: PubChemLite URL:[Link]
  • Title: Prepping Small Molecules for Mass Spec Source: Biocompare URL:[Link]
  • Title: Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry Source: Rapid Communic
  • Title: Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry Source: YouTube URL:[Link]
  • Title: Electron-Induced (EI)
  • Title: 2-[[2-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-1-benzofuran-6-yl]oxy]acetic acid Source: PubChem URL:[Link]
  • Title: mass spectra - fragmentation p
  • Title: Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry Source: ResearchG
  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra 2.
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
  • Title: The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy Source: DEA.gov URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(6-methoxy-1-benzofuran-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and proven protocols to improve the yield and purity of this important synthetic intermediate.

The benzofuran core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] The title compound, in particular, is a key building block for various pharmacologically active molecules.[1] This guide provides practical, experience-based advice to navigate the common challenges encountered during its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Issue 1: Low Yield in the Initial Benzofuran Ring Formation

Question: My initial cyclization to form the 6-methoxy-1-benzofuran ring is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in benzofuran synthesis, particularly when starting from phenols and α-haloketones, often stem from suboptimal reaction conditions or competing side reactions.[3][4] Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Inefficient O-alkylation: The initial step of forming the ether linkage between the phenol and the α-haloketone can be slow or incomplete. This is often due to an insufficiently strong base or steric hindrance.

  • Competing C-alkylation (Friedel-Crafts): Under certain conditions, particularly with Lewis acid catalysts, direct alkylation of the aromatic ring can compete with the desired O-alkylation, leading to undesired isomers.[3][4]

  • Decomposition of Starting Materials or Product: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the degradation of the starting materials or the benzofuran product.

  • Poor Cyclization/Dehydration: The final intramolecular cyclization and dehydration step can be inefficient if the acidic or thermal conditions are not optimized.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in benzofuran ring formation.

Recommended Actions:

  • Optimize the Base and Solvent System:

    • For the O-alkylation of 4-methoxyphenol with an α-halo-ester (e.g., ethyl bromopyruvate), a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF is a standard choice. If the reaction is sluggish, consider a stronger base like sodium hydride (NaH), but be cautious of increased side reactions.

  • Control Reaction Temperature:

    • Run the O-alkylation at a moderate temperature (e.g., 50-60 °C) to ensure a reasonable reaction rate without significant decomposition. For the subsequent cyclization, if using a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid, control the temperature carefully to avoid charring.

  • Catalyst Selection for One-Pot Syntheses:

    • For a one-step synthesis from a phenol and an α-haloketone, titanium tetrachloride (TiCl₄) has been reported to promote a regioselective Friedel–Crafts-like alkylation followed by intramolecular cyclodehydration, offering good yields for certain substrates.[3][4] This approach can be advantageous by combining multiple steps.

  • Monitor Reaction Progress:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

Issue 2: Difficulty in the Hydrolysis of the Ester Intermediate

Question: I am struggling to hydrolyze the ethyl or methyl ester of this compound to the final carboxylic acid. The reaction is either incomplete or leads to decomposition. What should I do?

Answer: Hydrolysis of the ester is a critical final step that can be surprisingly challenging. The choice of conditions (acidic vs. basic) and careful control are key to success.

Root Cause Analysis:

  • Steric Hindrance: The ester group's proximity to the benzofuran ring system can create steric hindrance, slowing down the hydrolysis.

  • Ring Opening/Decomposition under Harsh Basic Conditions: Strong bases at high temperatures can potentially lead to the opening of the furan ring or other decomposition pathways.

  • Incomplete Reaction under Mild Conditions: Milder conditions may not be sufficient to drive the hydrolysis to completion, resulting in a mixture of ester and acid.

  • Decarboxylation under Acidic Conditions: Strong acidic conditions, especially at elevated temperatures, can sometimes lead to decarboxylation of the product.

Recommended Protocols for Hydrolysis:

Condition Reagents & Solvent Temperature Typical Time Pros Cons
Basic LiOH, THF/H₂ORoom Temp to 40 °C4-12 hMild, generally high yielding.Can be slow; risk of side reactions if heated too high.
Basic NaOH or KOH, EtOH/H₂OReflux2-6 hFaster than LiOH.Higher risk of decomposition.
Acidic HCl or H₂SO₄, Acetic Acid/H₂OReflux6-24 hUseful if base-sensitive groups are present.Can be slow; risk of decarboxylation.

Step-by-Step Protocol (Basic Hydrolysis with LiOH):

  • Dissolution: Dissolve the ester intermediate in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio).

  • Addition of Base: Add an excess of lithium hydroxide (LiOH) (typically 2-4 equivalents).

  • Reaction: Stir the mixture at room temperature or warm gently to 40 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding 1M HCl until the pH is acidic (pH ~2-3).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 3: Impurities and Purification Challenges

Question: My final product is contaminated with impurities that are difficult to remove by column chromatography. What are these impurities likely to be and how can I improve the purification?

Answer: Persistent impurities often arise from side reactions during the synthesis. Understanding their origin is key to effective removal.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Isomeric Byproducts: C-alkylation instead of O-alkylation can lead to isomeric benzofuran derivatives.

  • Over-alkylation Products: If a di-halo reagent is used, or under certain conditions, multiple alkylations can occur.

  • Hydrolysis Intermediates: Incomplete hydrolysis will leave the ester in the final product.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final carboxylic acid product.

    • Recommended Solvent Systems: Ethanol/water, ethyl acetate/hexanes, or toluene.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Acid-Base Extraction: This can be a powerful technique to separate the acidic product from neutral or basic impurities before final purification.

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its sodium salt. Separate the layers, and then re-acidify the aqueous layer with HCl to precipitate the pure product. Filter and dry the solid.

  • Optimized Column Chromatography:

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid to keep the carboxylic acid protonated and prevent tailing on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective route involves the O-alkylation of 4-methoxyphenol with an α-halo-ester (like ethyl 4-chloroacetoacetate), followed by an intramolecular cyclization/dehydration, and finally, hydrolysis of the resulting ester.[1]

Q2: Are there any one-pot methods available?

Yes, one-pot syntheses of benzofurans from phenols and α-haloketones have been developed, often using a Lewis acid like titanium tetrachloride to promote both the initial alkylation and the subsequent cyclization.[3][4] These methods can be more efficient by reducing the number of steps and workups.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for qualitative monitoring. For more quantitative analysis and to check for the presence of intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Product Characterization:

    • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure of the final product and intermediates.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups like the carboxylic acid C=O and O-H stretches.

Q4: What are the key safety precautions for this synthesis?

  • α-Haloketones/Esters: These are lachrymators and should be handled in a well-ventilated fume hood.

  • Strong Acids and Bases: Reagents like polyphosphoric acid, sulfuric acid, and sodium hydride require careful handling with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Use flammable solvents in a fume hood and away from ignition sources.

References

  • Wang, B., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2229.
  • ResearchGate. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones.
  • Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents. Synthesis, 44(08), 1171-1177.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • PubChem. This compound.
  • Kolanowski, J. L., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551.

Sources

Technical Support Center: Purification of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid. The methodologies and advice presented herein are synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Understanding the Chemistry of Purification

This compound is a carboxylic acid, a crucial chemical property that governs many of the purification strategies discussed. Its synthesis commonly proceeds through a Horner-Wadsworth-Emmons (HWE) reaction of 6-methoxybenzofuran-3-one with an appropriate phosphonate reagent to yield an ester (e.g., ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate), followed by hydrolysis to the desired carboxylic acid.[1] This synthetic route informs the potential impurity profile, which is critical for selecting an appropriate purification method.

Common Potential Impurities:

  • Unreacted Starting Materials: 6-methoxybenzofuran-3-one.

  • HWE Byproducts: Unreacted phosphonate reagents and their byproducts.

  • Incomplete Hydrolysis: Residual ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate.

  • Side-Reaction Products: Small amounts of other benzofuran derivatives.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, and any remaining acids or bases from the hydrolysis step.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Recrystallization Issues

Question 1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[2][3] This is often due to a high concentration of impurities, which can depress the melting point of the solid, or if the melting point of the compound is lower than the temperature of the solution.[4][5] An oil is undesirable as it can trap impurities.[2]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[4]

  • Change the Solvent System: If the issue persists, the chosen solvent system may not be ideal. For aromatic carboxylic acids, consider mixtures like ethanol/water, ethyl acetate/hexane, or toluene.[1] Experiment with different solvent ratios to find the optimal balance of solubility at high temperatures and insolubility at low temperatures.

  • Lower the Cooling Temperature: Cool the solution to a lower temperature, as the oil may eventually solidify. The resulting solid will likely still contain impurities and should be considered for a second recrystallization.[5]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: Add a few seed crystals of the pure compound to the cooled solution to initiate crystallization.[3][4]

Question 2: I have a low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery can result from using too much solvent, cooling the solution too quickly, or premature filtration.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes the amount of product that crystallizes out of solution.

  • Concentrate the Mother Liquor: The filtrate (mother liquor) after the first filtration may still contain a significant amount of dissolved product.[4] You can recover a "second crop" of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that the purity of the second crop is generally lower than the first.

Chromatography Issues

Question 1: My compound is streaking or tailing on the silica gel TLC plate. How can I get a clean spot?

Answer: Carboxylic acids are notorious for streaking on silica gel TLC plates. This is due to the acidic nature of the carboxyl group interacting strongly with the slightly acidic silica gel.

Solution:

  • Add an Acidic Modifier: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., hexane/ethyl acetate). This will keep the carboxylic acid fully protonated, reducing its interaction with the silica gel and resulting in a more defined spot.

Question 2: I'm not getting good separation between my product and an impurity during column chromatography. What can I do?

Answer: Poor separation can be due to an inappropriate solvent system or column parameters.

Solutions:

  • Optimize the Solvent System:

    • Fine-tune Polarity: Systematically vary the ratio of your solvents. For a hexane/ethyl acetate system, try small, incremental increases in the more polar ethyl acetate.[6]

    • Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the chromatography run. This will help to separate compounds with similar polarities.

  • Column Parameters:

    • Use a Longer, Narrower Column: This increases the surface area of the stationary phase and can improve resolution.

    • Ensure Proper Packing: A well-packed column is crucial for good separation. Avoid air bubbles and channels.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a reverse-phase (C18) silica gel.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial purification method for a crude sample of this compound?

A1: For a crude sample, acid-base extraction is an excellent first step. This method is highly effective at separating the acidic product from neutral impurities (like the ethyl ester precursor) and any basic impurities. The process involves dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and extracting with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.

Q2: When should I choose recrystallization over column chromatography?

A2: The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is often preferred for larger scale purifications (>1 gram) if a suitable solvent system can be found and the impurities have different solubility profiles from the product. It is generally a more cost-effective and less labor-intensive method for bulk purification.

  • Column chromatography is ideal for smaller scale purifications or when dealing with impurities that have very similar polarities to the product, making them difficult to separate by recrystallization. It offers a higher degree of purification for challenging separations.

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: A common and effective solvent system is a mixture of hexanes and ethyl acetate .[1] A good starting point for a gradient elution would be 10-20% ethyl acetate in hexanes, gradually increasing to 50-60% ethyl acetate. Remember to add 0.5-1% acetic acid to the eluent to prevent streaking. Always optimize the solvent system with TLC before running the column.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

IV. Experimental Protocols & Data

Protocol 1: Acid-Base Extraction
  • Dissolve the crude this compound in ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times. Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2, check with litmus paper). The product will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Recrystallization

Note: An optimal solvent system for this specific compound is not widely reported. The following is a general procedure to be adapted based on experimental trials.

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).

  • Heat the mixture with gentle swirling until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Table 1: Solvent Selection for Recrystallization

Solvent/MixturePolarityBoiling Point (°C)Notes
Ethanol/WaterPolarVariableGood for many organic acids. Add water dropwise to the hot ethanol solution until cloudy, then add a drop of ethanol to clarify before cooling.
Ethyl Acetate/HexaneMedium/Non-polarVariableA common choice for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane until persistent cloudiness is observed.
TolueneNon-polar111Can be effective for aromatic compounds.
Acetic AcidPolar, Protic118Sometimes used for difficult-to-crystallize carboxylic acids. Residual acetic acid can be challenging to remove.

V. Visual Workflows

Purification Decision Workflow

Purification_Decision_Workflow start Crude this compound acid_base Perform Acid-Base Extraction start->acid_base check_purity Assess Purity (TLC, NMR) acid_base->check_purity is_pure Is Purity >95%? check_purity->is_pure end Pure Product is_pure->end Yes recrystallize Recrystallization is_pure->recrystallize No, Solid chromatography Column Chromatography is_pure->chromatography No, Oily or Complex Mixture recheck_purity1 Re-assess Purity recrystallize->recheck_purity1 recheck_purity2 Re-assess Purity chromatography->recheck_purity2 recheck_purity1->is_pure recheck_purity2->is_pure

Caption: Decision workflow for purifying the target compound.

Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting start Product 'Oils Out' During Recrystallization reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Collect Pure Crystals check_crystals->success Yes induce Induce Crystallization (Scratch/Seed) check_crystals->induce No induce->check_crystals change_solvent Change Solvent System induce->change_solvent Still No Crystals

Caption: Troubleshooting steps for when a product oils out.

VI. References

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]

  • Reddit. Recrystallization (help meeeeee). Available at: [Link]

  • University of California, Los Angeles. 5. Thin Layer Chromatography. Available at: [Link]

Sources

Technical Support Center: Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzofurans. As a foundational scaffold in medicinal chemistry and materials science, the benzofuran nucleus is of immense interest.[1][2][3] However, its synthesis is often fraught with challenges ranging from low yields to poor regioselectivity and difficult purifications.[4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: What are the primary modern strategies for synthesizing the benzofuran core?

A1: The construction of the benzofuran ring system relies on the formation of key C-C and C-O bonds, typically through cyclization reactions. The most prevalent and versatile strategies include:

  • Palladium-Catalyzed Reactions: This is a dominant methodology. A common and powerful approach is the coupling of o-iodophenols with terminal alkynes (a Sonogashira coupling) followed by an intramolecular cyclization to form the furan ring.[5][6][7] Other variations include Heck-type reactions and oxidative C-H functionalization.[8][9]

  • Copper-Catalyzed Synthesis: Copper catalysts are gaining traction as a more economical and sustainable alternative to palladium.[3][5] These methods are often employed in one-pot syntheses, for example, by reacting o-hydroxy aldehydes, amines, and alkynes to build the benzofuran skeleton in a single step.[3][5]

  • Metal-Free Cyclizations: To avoid transition metal contaminants, metal-free methods are highly valuable. These include acid-catalyzed cyclizations of various precursors and oxidative cyclizations of substrates like ortho-hydroxystilbenes using hypervalent iodine reagents.[10][11][12]

  • Classical Methods: Traditional routes, such as the reaction of salicylaldehydes with α-haloketones (Perkin rearrangement), remain useful for specific substitution patterns.[13]

Q2: How do the electronic properties of my starting materials impact the reaction outcome?

A2: The electronic nature of substituents on your aromatic precursors is critical and significantly influences reaction efficiency and regioselectivity.

  • For Phenolic Precursors: In reactions like palladium-catalyzed couplings or acid-catalyzed cyclizations, electron-donating groups (e.g., -OMe, -Me) on the phenol ring generally increase the nucleophilicity of the phenolic oxygen and the ring itself. This often accelerates C-O bond formation and can lead to higher yields.[3][5] Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) can deactivate the system, requiring more forcing conditions.

  • For Alkyne/Alkene Partners: In coupling reactions, the electronics of the alkyne or alkene component also play a role. For instance, in Sonogashira couplings, both electron-rich and electron-poor alkynes can be effective, but reaction kinetics may vary.

  • Regioselectivity: In cases where multiple cyclization sites are available, electronic effects are a key determinant of the final product distribution.[7][14] For intramolecular Friedel-Crafts-type cyclizations, the reaction will preferentially occur at the more electron-rich ortho position.[14]

Q3: I'm struggling to purify my substituted benzofuran. What are the common pitfalls?

A3: Purification is a well-known bottleneck in benzofuran chemistry.[4] Key challenges include:

  • Separation of Regioisomers: Constitutional isomers of substituted benzofurans frequently have very similar polarities, making their separation by standard silica gel chromatography extremely difficult.[4][15][16]

  • Co-eluting Impurities: Synthetic byproducts, such as homocoupled alkynes from Sonogashira reactions (Glaser coupling), can co-elute with the desired product.[7]

  • Thermal Instability: Some highly functionalized benzofurans can be thermally labile, leading to decomposition during solvent evaporation at elevated temperatures.[15]

  • Solubility Issues: Products may exhibit poor solubility in common chromatography solvents, complicating column loading and elution.[15]

Troubleshooting Guides

This section provides specific, actionable advice for common experimental failures in a direct question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction of an o-iodophenol with a terminal alkyne is giving less than 10% yield. I'm using Pd(OAc)₂, a phosphine ligand, and a base in DMF. What's going wrong?

Answer: This is a classic challenge in benzofuran synthesis.[7] The problem often lies in one of four areas: the catalyst's health, the reagents' purity, the reaction conditions, or competing side reactions.

Troubleshooting Workflow

G cluster_catalyst cluster_reagents cluster_conditions cluster_sidereactions Start Low/No Yield Catalyst 1. Check Catalyst System Start->Catalyst Reagents 2. Verify Reagents Start->Reagents Conditions 3. Optimize Conditions Start->Conditions SideReactions 4. Identify Side Reactions Start->SideReactions Catalyst_Inactive Inactive Pd Source? (Use fresh catalyst) Catalyst->Catalyst_Inactive Activity Catalyst_Ligand Ligand Degradation? Catalyst->Catalyst_Ligand Stability Catalyst_Cu Cu(I) Co-catalyst Needed? (Add 5 mol% CuI) Catalyst->Catalyst_Cu Efficiency Reagents_Purity Impure Starting Materials? (Re-purify/verify by NMR) Reagents->Reagents_Purity Reagents_Oxygen Oxygen Present? (Degas solvent thoroughly) Reagents->Reagents_Oxygen Reagents_Stoich Incorrect Stoichiometry? Reagents->Reagents_Stoich Conditions_Base Ineffective Base? (Switch NaHCO3 to Cs2CO3/Et3N) Conditions->Conditions_Base Conditions_Temp Temperature Too Low/High? Conditions->Conditions_Temp Conditions_Solvent Solvent Choice? Conditions->Conditions_Solvent Side_Glaser Alkyne Homocoupling? (Add alkyne slowly) SideReactions->Side_Glaser Side_Dehalogenation Protodehalogenation? SideReactions->Side_Dehalogenation

Caption: A workflow for troubleshooting low-yield benzofuran synthesis.

Detailed Breakdown:

  • Catalyst System Integrity:

    • Cause: The palladium catalyst may be inactive. Pd(OAc)₂ and phosphine ligands can degrade upon prolonged storage, especially if exposed to air.

    • Solution: Use a freshly opened bottle of the palladium catalyst and ligand. Ensure all catalysts are stored under an inert atmosphere.[7]

    • Pro-Tip: For Sonogashira-type couplings, the addition of a copper(I) co-catalyst (e.g., 5 mol% CuI) is often crucial for facilitating the C-C bond formation and can dramatically improve yields.[3][5][6] Some protocols fail completely without it.[3][5]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials or the presence of dissolved oxygen can poison the catalyst.

    • Solution: Ensure the o-iodophenol and alkyne are pure. Crucially, the solvent (e.g., DMF, toluene, dioxane) must be thoroughly degassed via sparging with nitrogen or argon for 15-30 minutes prior to use.[7] Oxygen is a potent inhibitor of many palladium catalytic cycles.

  • Reaction Conditions:

    • Cause: The choice of base and temperature are critical. A weak or inappropriate base can halt the reaction. For instance, sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which interferes with the catalytic cycle.[6]

    • Solution: Switch to a more robust organic base like triethylamine (Et₃N) or an inorganic base like cesium carbonate (Cs₂CO₃).[6] Screen temperatures systematically, for example, from 60 °C to 100 °C. Excessively high temperatures can lead to catalyst decomposition.[7]

  • Competing Side Reactions:

    • Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a very common side reaction, especially when a copper co-catalyst is used.[7] This consumes the alkyne, reducing the yield of the desired product.

    • Solution: Try adding the terminal alkyne slowly to the reaction mixture via syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[7]

Optimized Protocol Example: Palladium/Copper-Catalyzed Synthesis [6]

Parameter Recommended Condition Rationale
Palladium Source Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ (2-5 mol%) Robust and commercially available catalysts.
Ligand PPh₃ or other phosphine ligands Stabilizes the palladium center.
Co-catalyst CuI (5-10 mol%) Essential for activating the terminal alkyne.[3][5]
Base Et₃N or Cs₂CO₃ (1.5-2.0 equiv.) Neutralizes HI formed and prevents catalyst poisoning.
Solvent DMF, Acetonitrile, or Toluene (Degassed) Common solvents for cross-coupling reactions.
Temperature 70-100 °C Balances reaction rate against catalyst stability.

| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation of the catalyst.[7] |

Issue 2: Poor Regioselectivity in Acid-Catalyzed Cyclization

Question: My acid-catalyzed cyclization of a substituted aryl ether is producing a nearly 1:1 mixture of regioisomers. How can I favor the isomer I need?

Answer: Achieving regiocontrol is a significant challenge when multiple reactive sites are present on the aromatic ring.[11][14] The outcome is a delicate balance of steric hindrance and electronic effects, which are dictated by the reaction mechanism.

Mechanistic Considerations Under acidic conditions (e.g., polyphosphoric acid (PPA) or Lewis acids), the reaction typically proceeds through an electrophilic attack on the aromatic ring.[11] The regioselectivity is determined by the relative stability of the cationic intermediates formed during this step.

G Start Substituted Aryl Ether Protonation Protonation/ Lewis Acid Activation Start->Protonation Oxonium Oxonium Ion Intermediate Protonation->Oxonium CyclizationA Cyclization (Path A) Oxonium->CyclizationA Site 'a' (Electron-poor or sterically hindered) CyclizationB Cyclization (Path B) Oxonium->CyclizationB Site 'b' (Electron-rich or less hindered) IntermediateA Cationic Intermediate A (Less Stable) CyclizationA->IntermediateA IntermediateB Cationic Intermediate B (More Stable) CyclizationB->IntermediateB ProductA Product A (Minor Regioisomer) IntermediateA->ProductA ProductB Product B (Major Regioisomer) IntermediateB->ProductB

Caption: Regioselectivity in acid-catalyzed benzofuran synthesis.

Strategies for Control:

  • Exploit Electronic Effects:

    • Cause: Cyclization preferentially occurs at the aromatic carbon that is most nucleophilic (electron-rich) and can best stabilize the positive charge of the transition state.

    • Solution: If you can design your precursor, place strong electron-donating groups (-ortho or -para to the desired cyclization site) and electron-withdrawing groups away from it. This creates a strong electronic bias. For example, a methoxy group will strongly direct the cyclization to its ortho position.[14]

  • Utilize Steric Hindrance:

    • Cause: Bulky substituents near a potential reaction site will sterically hinder the approach of the electrophile, disfavoring cyclization at that position.

    • Solution: Introduce a sterically demanding group (e.g., tert-butyl) adjacent to the undesired cyclization site. This can act as a "directing group" by physically blocking one pathway, thereby favoring the alternative, less hindered site.[14]

  • Modify the Catalyst/Acid:

    • Cause: The size and nature of the acid catalyst can influence selectivity. A very bulky Lewis acid might show greater sensitivity to steric hindrance on the substrate.

    • Solution: Screen a variety of Brønsted acids (PPA, MsOH) and Lewis acids (BF₃·OEt₂, AlCl₃, Sc(OTf)₃).[5][10] Sometimes, a milder acid at a lower temperature can provide higher selectivity, even if the reaction is slower.

Experimental Protocols
Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling and Cyclization

This protocol is adapted from established methods for synthesizing 2-substituted benzofurans.[6][17][18]

Materials:

  • o-Iodophenol (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask, evacuate, and backfill with inert gas (repeat 3 times).

  • Under a positive pressure of inert gas, add the degassed solvent via cannula or syringe.

  • Add triethylamine, followed by the terminal alkyne, via syringe.

  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude residue by silica gel column chromatography to yield the pure substituted benzofuran.[6][18]

References
  • Borges, F., et al. (2022).
  • Semantic Scholar. (n.d.).
  • Batra, A., et al. (2024).
  • ResearchGate. (2024).
  • Batra, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Batra, A., et al. (2024).
  • Batra, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update.
  • D'auria, M. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • ResearchGate. (n.d.).
  • WuXi Biology. (n.d.).
  • Elsevier. (n.d.).
  • ACS Publications. (n.d.). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry.
  • Beaudry, C. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
  • Sipos, G., et al. (2022).
  • BenchChem. (2025).

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzofuran Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the acylation of benzofurans. The following information is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the acylation of benzofurans?

The most prevalent and well-established method for the acylation of benzofurans is the Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves reacting the benzofuran with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. Common Lewis acids employed for this transformation include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃).[2][3][4] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzofuran ring.

Q2: I am struggling with poor regioselectivity in my benzofuran acylation. How can I control whether the acyl group adds to the C2 or C3 position?

Controlling regioselectivity between the C2 and C3 positions is a common challenge in benzofuran acylation, as Friedel-Crafts acylations can often result in low C2/C3 selectivity.[5][6] The outcome is influenced by a combination of factors including the substitution pattern of the benzofuran, the choice of Lewis acid, the acylating agent, and the reaction conditions.

  • For 2-Acylbenzofurans:

    • TFAA-mediated acylation: A method using trifluoroacetic anhydride (TFAA) with a carboxylic acid as the acylating agent has been shown to be highly regioselective for the 2-position and does not require a Lewis acid catalyst.[7]

    • Catalyst and Temperature Control: In some systems, the choice of a specific Lewis acid and lower reaction temperatures can favor the formation of the 2-acyl isomer.[8]

  • For 3-Acylbenzofurans:

    • Alternative Synthetic Routes: Direct acylation at the C3 position can be challenging. Alternative methods, such as those involving the rearrangement of 2-hydroxychalcones or the cyclization of α-aryloxyketones, have been developed for the selective synthesis of 3-acylbenzofurans.[5][6][9]

    • Wittig Reaction Conditions: An intramolecular Wittig reaction approach has been reported for the synthesis of 2-phenyl-3-benzoylbenzofurans, which can be advantageous for introducing electron-withdrawing groups that are difficult to install via direct acylation.[10]

The following diagram illustrates the general challenge of regioselectivity in benzofuran acylation:

G cluster_products Potential Products Benzofuran Benzofuran 2-Acylbenzofuran 2-Acylbenzofuran Benzofuran->2-Acylbenzofuran C2-Acylation 3-Acylbenzofuran 3-Acylbenzofuran Benzofuran->3-Acylbenzofuran C3-Acylation AcylatingAgent Acylating Agent (e.g., RCOCl, (RCO)2O) AcylatingAgent->Benzofuran Friedel-Crafts Acylation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Benzofuran G Start Low Yield Observed CheckMoisture Verify Anhydrous Conditions (Dry Glassware, Inert Atmosphere) Start->CheckMoisture CheckReagents Confirm Purity of Starting Materials CheckMoisture->CheckReagents OptimizeConditions Systematically Vary: - Temperature - Reaction Time - Stoichiometry CheckReagents->OptimizeConditions OptimizePurification Refine Work-up and Purification Protocol OptimizeConditions->OptimizePurification SuccessfulReaction Improved Yield OptimizePurification->SuccessfulReaction

Sources

Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. As one of the most reliable methods for constructing carbon-carbon double bonds, the HWE reaction is a cornerstone of modern organic synthesis.[1][2] Its advantages, particularly the excellent (E)-stereoselectivity and the ease of removing its water-soluble phosphate byproduct, make it a preferred alternative to the classical Wittig reaction.[3][4][5][6]

However, like any powerful synthetic tool, the HWE reaction is not without its nuances. Suboptimal conditions can lead to a host of byproducts, incomplete reactions, and poor stereoselectivity. This guide is designed to provide you, the research scientist, with practical, field-proven insights to troubleshoot common issues and optimize your reaction outcomes. We will delve into the causality behind experimental choices, empowering you to move beyond simple protocol recitation and toward rational reaction design.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most frequent challenges encountered during the HWE reaction. The table below summarizes these issues, their probable causes, and actionable solutions grounded in reaction mechanism principles.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Low or No Product Yield / Incomplete Reaction A. Ineffective Deprotonation: The base is not strong enough to deprotonate the phosphonate ester. This is common with sterically hindered phosphonates or those with electron-donating groups that reduce the acidity of the α-proton.[7]Solution: Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH), n-Butyllithium (n-BuLi), or Lithium Hexamethyldisilazide (LiHMDS).[7] Rationale: The reaction begins with the formation of the phosphonate carbanion, which is the rate-limiting step in many cases.[4] A sufficiently strong base is required to generate the nucleophilic carbanion in high concentration.
B. Steric Hindrance: The aldehyde/ketone or the phosphonate reagent is sterically bulky, impeding the nucleophilic attack.Solution: Increase the reaction temperature and/or reaction time. Consider using a less hindered phosphonate reagent if possible. Rationale: Providing more thermal energy can help overcome the activation barrier associated with sterically demanding substrates.
C. Decomposition of Reactants: The aldehyde or ketone substrate contains base-sensitive functional groups (e.g., epoxides, esters, or sensitive stereocenters).Solution: Employ milder, non-nucleophilic base conditions, such as the Masamune-Roush conditions (LiCl with an amine base like DBU or DIPEA).[6][7] Rationale: LiCl acts as a Lewis acid, coordinating to the phosphonate and increasing the acidity of the α-proton, allowing for deprotonation with a weaker, less aggressive base.[6]
2. Poor (E/Z)-Stereoselectivity A. Suboptimal Cation/Solvent: The choice of base cation and solvent significantly influences the stereochemical outcome. Potassium bases can sometimes favor the (Z)-isomer.[7]Solution: For high (E)-selectivity, use sodium (e.g., NaH) or lithium (e.g., n-BuLi, LiHMDS) bases in an aprotic solvent like THF.[7] Rationale: The geometry of the oxaphosphetane intermediate determines the final alkene stereochemistry. Lithium and sodium cations effectively chelate the intermediate, favoring the formation of a thermodynamically stable transition state that leads to the (E)-alkene.[8]
B. Non-equilibrating Conditions: Low reaction temperatures can trap a kinetically favored intermediate that may lead to the (Z)-isomer.Solution: Increase the reaction temperature (e.g., from -78 °C to 0 °C or room temperature) to allow the intermediates to equilibrate to the more stable trans-oxaphosphetane.[7] Rationale: Higher temperatures promote the reversibility of the initial addition step, allowing the system to reach thermodynamic equilibrium, which favors the (E)-product.[7]
3. Formation of β-Hydroxyphosphonate Byproduct A. Lack of an α-Electron-Withdrawing Group (EWG): The phosphonate reagent lacks a stabilizing group (e.g., -CO₂R, -CN) at the α-position.Solution: This byproduct is the expected product in the absence of an EWG. To form the alkene, the isolated β-hydroxyphosphonate can be treated with a reagent like diisopropylcarbodiimide (DIC) or subjected to other elimination conditions. Rationale: The α-EWG is crucial for weakening the P-C bond and facilitating the final elimination step from the oxaphosphetane intermediate. Without it, the reaction stalls at the β-hydroxyphosphonate stage.[4]
4. Difficulty Removing Phosphate Byproduct A. Incomplete Hydrolysis/Extraction: The dialkyl phosphate salt byproduct has not been effectively partitioned into the aqueous phase during workup.Solution: Ensure a thorough aqueous wash. The dialkylphosphate salt is easily removed by aqueous extraction.[4][5] Add a sufficient volume of water during the workup and perform multiple extractions. For stubborn emulsions, a brine wash can be effective. Rationale: Unlike the triphenylphosphine oxide from a Wittig reaction, the dialkyl phosphate byproduct of the HWE is designed to be water-soluble, which is a primary advantage of this method.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the correct base for my HWE reaction?

The choice of base is critical and depends on the pKa of your phosphonate reagent and the stability of your substrates.

  • For standard, stabilized phosphonates (e.g., triethyl phosphonoacetate): Sodium hydride (NaH) is a common and effective choice.[5][7] It is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonate.

  • For less acidic or sterically hindered phosphonates: A stronger base like n-butyllithium (n-BuLi) or lithium/sodium hexamethyldisilazide (LHMDS/NaHMDS) may be necessary.

  • For substrates with base-sensitive functional groups: The Masamune-Roush conditions (LiCl and DBU or DIPEA) are ideal.[6] This avoids the use of harsh, nucleophilic bases that could cause side reactions.

Q2: My goal is to synthesize the (Z)-alkene. How can I reverse the reaction's natural (E)-selectivity?

While the standard HWE reaction strongly favors (E)-alkenes, you can achieve high (Z)-selectivity by modifying the phosphonate reagent. This is known as the Still-Gennari modification .

  • Method: Use a phosphonate reagent with electron-withdrawing groups on the phosphorus-bound oxygen atoms, such as bis(2,2,2-trifluoroethyl) or diaryl esters.[6][9]

  • Mechanism: These electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate.[10] This rapid, irreversible elimination occurs from the kinetically favored cis-oxaphosphetane before it can equilibrate to the more stable trans intermediate, thus yielding the (Z)-alkene.[10]

Q3: What is the mechanistic role of temperature in the HWE reaction?

Temperature is a key lever for controlling both reaction rate and stereoselectivity.

  • Rate: As with most reactions, higher temperatures increase the reaction rate. If a reaction is sluggish at low temperatures, gradually increasing it can improve conversion.[7]

  • Selectivity: Higher temperatures generally lead to increased (E)-selectivity. This is because the formation of the key oxaphosphetane intermediates is reversible. At higher temperatures, the system has enough energy to overcome the barriers to interconversion, allowing the intermediates to equilibrate to the most thermodynamically stable conformation, which leads to the (E)-alkene.[7]

Q4: How can I effectively purify my product away from unreacted starting materials and byproducts?

One of the major advantages of the HWE reaction is the ease of purification.

  • Aqueous Workup: The primary byproduct, a dialkyl phosphate salt, is water-soluble and should be removed with a simple water or brine wash during the extractive workup.[4][5][6]

  • Column Chromatography: If unreacted aldehyde or phosphonate remains, purification by flash column chromatography is typically straightforward. The non-polar alkene product will usually elute much faster than the highly polar phosphonate starting material.[7]

  • Recrystallization/Distillation: For highly pure, crystalline products, recrystallization can be an effective final step.[11] If the product is a volatile liquid, distillation can be used, though care must be taken to avoid thermal decomposition.

Visualized Workflows & Mechanisms

To better illustrate the core concepts, the following diagrams outline the HWE reaction mechanism and a logical troubleshooting workflow.

HWE_Mechanism cluster_main Main (E)-Selective Pathway cluster_byproduct Byproduct Formation Phosphonate R¹-CH₂-P(O)(OR²)₂ Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) Base->Phosphonate Deprotonation Oxaphosphetane Trans-Oxaphosphetane (Thermodynamically Favored) Carbanion->Oxaphosphetane Aldehyde R³-CHO Aldehyde->Carbanion Nucleophilic Attack E_Alkene (E)-Alkene Oxaphosphetane->E_Alkene Elimination Phosphate Dialkyl Phosphate Byproduct (Water Soluble) Oxaphosphetane->Phosphate No_EWG Phosphonate (No α-EWG) Hydroxyphosphonate β-Hydroxyphosphonate (Stable Byproduct) No_EWG->Hydroxyphosphonate Reaction Stalls

Caption: Simplified HWE reaction mechanism leading to the desired (E)-alkene and the formation of the β-hydroxyphosphonate byproduct when no α-EWG is present.

HWE_Troubleshooting Start HWE Reaction Issue LowYield Low / No Yield Start->LowYield PoorSelectivity Poor E/Z Selectivity Start->PoorSelectivity Byproducts Other Byproducts Start->Byproducts CheckBase Is base strong enough? LowYield->CheckBase CheckCation Using K⁺ base? PoorSelectivity->CheckCation CheckTemp Is temperature too low? CheckBase->CheckTemp Yes UseStrongerBase Use stronger base (NaH, n-BuLi) CheckBase->UseStrongerBase No CheckSubstrate Is substrate base-sensitive? CheckTemp->CheckSubstrate No IncreaseTemp Increase temp / time CheckTemp->IncreaseTemp Yes UseMasamuneRoush Use Masamune-Roush (LiCl / DBU) CheckSubstrate->UseMasamuneRoush Yes SwitchCation Switch to Na⁺ or Li⁺ base CheckCation->SwitchCation Yes CheckEq Reaction at low temp? CheckCation->CheckEq No IncreaseTempSelectivity Increase temp for thermodynamic control CheckEq->IncreaseTempSelectivity Yes

Sources

Technical Support Center: Single Crystal Growth of 2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid for X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the single crystal growth of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals suitable for X-ray diffraction analysis. Here, we synthesize fundamental principles with practical, field-proven insights to empower you to troubleshoot and optimize your crystallization experiments effectively.

Part 1: Foundational Knowledge - The "Why" Behind Crystal Growth

Successful crystallization is often perceived as an art, but it is fundamentally governed by the principles of thermodynamics and kinetics. The goal is to guide a solution from a state of solubility to supersaturation in a slow and controlled manner, allowing molecules to self-assemble into a well-ordered, three-dimensional lattice. For this compound, a polar organic molecule with hydrogen bonding capabilities, understanding its intermolecular interactions is key.

The molecular structure features a planar benzofuran ring system, a methoxy group which can act as a hydrogen bond acceptor, and a carboxylic acid group, which is a strong hydrogen bond donor and acceptor. These functional groups will dictate the solvent choice and the potential for forming well-ordered crystal packing, often through hydrogen-bonded dimers.[1]

Key Physicochemical Properties:
PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[2]
Molecular Weight 206.19 g/mol [2]
Predicted XLogP3 1.8[2]

A critical, yet often overlooked, aspect is the purity of the starting material. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to the growth of poor-quality crystals or amorphous precipitates.[3][4][5][6][7] Therefore, purification of the crude product before attempting crystallization is paramount.

Part 2: Experimental Protocols for Single Crystal Growth

There is no universal method for growing single crystals; success often comes from systematically exploring various techniques and solvent systems. Below are detailed protocols for the most common and effective methods for small organic molecules like this compound.

A. Slow Evaporation

This is often the simplest and most successful method.[8] It relies on gradually increasing the concentration of the solute as the solvent evaporates.

Protocol:

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. Based on the polarity of the target molecule and successful crystallization of similar compounds, good starting points include:

    • Ethanol

    • Ethyl acetate

    • Acetone

    • A mixture of a more polar solvent (like ethanol or ethyl acetate) and a less polar co-solvent (like hexane or petroleum ether).[5][9][10]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure the compound is fully dissolved. If any particulate matter remains, filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel.

  • Crystallization Vessel: A small, clean vial or test tube is ideal. The opening of the vessel will control the rate of evaporation.

  • Evaporation Control: Cover the vessel with parafilm and pierce a few small holes with a needle. A slower evaporation rate generally yields better crystals.

  • Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

B. Vapor Diffusion

This technique is excellent for small quantities of material and allows for a very slow approach to supersaturation.[11]

Protocol:

  • Solvent System: Select a solvent in which your compound is soluble (the "inner solvent") and a more volatile "anti-solvent" in which your compound is insoluble (the "outer solvent"). The two solvents must be miscible. Common pairs include:

    • Inner: Dichloromethane or Chloroform / Outer: Pentane or Hexane

    • Inner: Methanol or Ethanol / Outer: Diethyl ether or Hexane[10]

  • Setup:

    • Dissolve your compound (a few milligrams) in a minimal amount of the inner solvent in a small, open vial.

    • Place this small vial inside a larger, sealable jar or beaker.

    • Add a larger volume of the outer solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer container. The more volatile anti-solvent will slowly diffuse into the inner vial, decreasing the solubility of your compound and inducing crystallization.

  • Incubation: Leave the setup undisturbed in a stable environment.

C. Liquid-Liquid Diffusion (Layering)

This method involves the slow diffusion of an anti-solvent into a solution of the compound.[9]

Protocol:

  • Solvent System: Choose a solvent in which your compound is soluble and a miscible, less dense anti-solvent in which it is insoluble. Successful combinations often include dichloromethane/ethanol or chloroform/diethyl ether.[9]

  • Layering:

    • Dissolve your compound in the denser solvent in a narrow tube (e.g., an NMR tube).

    • Carefully and slowly layer the less dense anti-solvent on top, minimizing mixing at the interface. A syringe or pipette can be used to gently run the anti-solvent down the side of the tube.

  • Diffusion and Crystallization: Allow the solvents to slowly diffuse into one another. Crystals often form at the interface.

  • Incubation: Keep the tube in a vibration-free location.

Part 3: Troubleshooting and FAQs

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound precipitates as an amorphous solid or oil. What should I do?

A1: This is a common problem indicating that the solution has become supersaturated too quickly.

  • Causality: Rapid supersaturation favors nucleation over slow crystal growth, leading to a disordered solid or liquid phase. The carboxylic acid and methoxy groups can lead to strong solute-solvent interactions, and if the solvent is removed too quickly, the molecules do not have time to orient themselves into a crystal lattice.

  • Troubleshooting Steps:

    • Reduce the Rate of Supersaturation:

      • Slow Evaporation: Use a vessel with a smaller opening or fewer perforations in the parafilm to slow down solvent evaporation.

      • Vapor/Liquid Diffusion: Choose an anti-solvent that is less volatile or has a smaller diffusion coefficient.

      • Cooling: If using a cooling method, decrease the rate of cooling. Place the crystallization vessel in a Dewar flask with a warm solvent to ensure slow cooling.

    • Re-dissolve and Dilute: Re-dissolve the oil or amorphous solid in the solvent and add a slightly larger volume of solvent than before to start from a more dilute solution.

    • Change the Solvent System: The current solvent may be too good. Try a solvent in which the compound has slightly lower solubility. For carboxylic acids, sometimes a small amount of a non-polar co-solvent can help.

Q2: I am getting a powder or very small microcrystals. How can I grow larger crystals?

A2: The formation of many small crystals suggests that the nucleation rate is too high.

  • Causality: Too many nucleation sites lead to the growth of numerous small crystals instead of a few large ones. This can be caused by impurities, dust particles, or scratches on the glassware.

  • Troubleshooting Steps:

    • Ensure Purity: Re-purify your compound. Even trace impurities can act as nucleation sites.[3][5]

    • Use Clean Glassware: Use new or meticulously cleaned glassware to minimize nucleation sites. Filtering the solution before setting up the crystallization is crucial.

    • Reduce Concentration: Start with a more dilute solution. This will require a longer time to reach supersaturation, which can favor the growth of fewer, larger crystals.

    • Control Temperature: For slow evaporation, consider placing the experiment in a slightly cooler, temperature-stable environment to slow down the process.

Q3: No crystals have formed after several weeks. What can I do to induce crystallization?

A3: This indicates that the solution has not reached a sufficient level of supersaturation.

  • Causality: The compound may be too soluble in the chosen solvent, or the rate of solvent evaporation/anti-solvent diffusion is too slow.

  • Troubleshooting Steps:

    • Increase the Rate of Supersaturation:

      • Vapor Diffusion: Ensure the outer chamber is well-sealed and that there is a sufficient vapor pressure difference between the two solvents.

    • Introduce a Nucleation Site:

      • Scratching: Gently scratch the inside of the vessel at the surface of the solution with a clean glass rod. The microscopic imperfections can serve as nucleation sites.

      • Seeding: If you have a small crystal from a previous attempt, add it to the solution to act as a template for further growth.

    • Concentrate the Solution: Gently warm the solution to evaporate some of the solvent and then allow it to cool slowly.

Q4: The crystals that form are of poor quality (e.g., twinned, dendritic, or opaque). How can I improve their quality?

A4: Poor crystal quality is often a result of growth that is too rapid or the presence of impurities that interfere with the crystal lattice.

  • Causality: Rapid growth can lead to defects and the incorporation of solvent or impurities into the crystal lattice. Twinning occurs when two or more crystals intergrow in a symmetrical manner.

  • Troubleshooting Steps:

    • Slow Down the Crystallization Process: Use the methods described in A1 and A2 to reduce the rate of supersaturation.

    • Change the Solvent: The solvent can influence the crystal habit. Experiment with different solvents or solvent mixtures. For instance, a more viscous solvent can slow down diffusion and lead to better-quality crystals. Sometimes, switching from a protic to an aprotic solvent (or vice-versa) can have a significant impact due to different hydrogen bonding interactions.

    • Consider pH: For a carboxylic acid, the pH of the solution can be critical.[3][6] Ensure the solution is not basic, as this will deprotonate the carboxylic acid, forming a salt which will have very different solubility and crystallization properties. Traces of base in the starting material or glassware can be a hidden issue.

Workflow for Troubleshooting Crystal Growth

Caption: A decision-making workflow for troubleshooting common crystallization outcomes.

References

  • Gao, Y., et al. (2023). Impact of impurities on crystal growth. Nature Physics.
  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.
  • How the impurities in the solute can affect the induction time during crystallization. (2016). ResearchGate.
  • Impact of impurities on crystal growth. (2023). ResearchGate.
  • How Do Impurities Affect Crystal Structures? (2023). YouTube.
  • PubChem. Benzofuran. National Center for Biotechnology Information.
  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), 245–259.
  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • El-Sayed, M. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 33.
  • How to grow crystals for X-ray crystallography. (2024). IUCr.
  • Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich.
  • Crystal Growing Tips. (2015). University of Florida, Center for X-ray Crystallography.
  • Single-crystal X-ray Diffraction. (2007). SERC Carleton.
  • Single Crystal Growth Techniques Guide. Scribd.
  • Choi, H. D., et al. (2011). 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3112.
  • Method for the synthesis of 4-benzofuran-carboxylic acid. (2009). Google Patents.
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Preparation of benzofuran derivatives. (1964). Google Patents.
  • Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Wang, Y., et al. (2023). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 28(15), 5821.
  • Harish Kumar, D. R., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of ChemTech Research, 6(1), 637-643.
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28015.
  • PubChem. This compound. National Center for Biotechnology Information.
  • 2-[[2-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-1-benzofuran-6-yl]oxy]acetic acid. PubChem.
  • Ramprasad, N., et al. (2016). 2-(6-Methyl-1-benzofuran-3-yl)acetic acid. IUCrData, 1(6), x161434.

Sources

Technical Support Center: A Guide to the Stability and Degradation of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid (Compound M). This document is intended for researchers, scientists, and drug development professionals who are working with this compound. As a key intermediate in medicinal chemistry, understanding its stability profile is critical for ensuring experimental reproducibility, developing robust analytical methods, and maintaining the integrity of your research.[1]

This guide provides a comprehensive overview of the potential stability challenges, offering field-proven insights in a direct question-and-answer format. We will delve into the causality behind experimental choices and provide self-validating protocols to help you navigate potential issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of Compound M.

Q1: What are the recommended storage conditions for solid this compound?

A: For long-term storage, solid Compound M should be stored in a tightly sealed, opaque container at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen). For short-term use (weeks), storage at 2-8°C is acceptable. The key is to minimize exposure to light, moisture, and atmospheric oxygen.

  • Rationale: The benzofuran core can be susceptible to oxidation and photodegradation.[2] The methoxy group and the acetic acid moiety can increase the molecule's hygroscopicity. Low temperatures and an inert atmosphere slow down potential degradation reactions.

Q2: How stable is this compound in common organic solvents?

A: Solutions are generally less stable than the solid material. For stock solutions, use anhydrous, high-purity solvents like DMSO, DMF, or acetonitrile. Prepare solutions fresh whenever possible. If storage is necessary, store small aliquots in tightly sealed vials at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

  • Scientist's Note: Protic solvents like methanol or ethanol are generally suitable for immediate use but may participate in long-term degradation (e.g., esterification of the carboxylic acid group, especially under acidic conditions). Always run a solvent blank in your analytical method to monitor for solvent-related artifacts.

Q3: Is this compound sensitive to pH?

A: Yes. The carboxylic acid functional group makes the molecule's solubility and stability pH-dependent. In basic conditions (pH > 8), the carboxylate form is more soluble in aqueous media but may be more susceptible to oxidation. In strongly acidic conditions (pH < 2), the methoxy group on the benzofuran ring could be susceptible to hydrolysis.

Q4: My solution of the compound has turned slightly yellow over time. What does this indicate?

A: A color change from colorless to yellow is often an indication of degradation. This is typically caused by oxidation or photodegradation of the benzofuran ring system, leading to the formation of conjugated chromophores. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Problem: I'm seeing a new, unexpected peak in my HPLC chromatogram after leaving my sample in the autosampler overnight.

  • Possible Cause 1: On-instrument degradation. The compound may be degrading in the dissolution solvent at room temperature.

  • Troubleshooting Steps:

    • Cool the Autosampler: Set your autosampler temperature to a lower value (e.g., 4°C) to slow down potential degradation kinetics.

    • Time-Course Study: Inject the same sample at different time points (e.g., t=0, 2h, 4h, 8h, 24h) while it sits in the autosampler. If the area of the new peak increases while the main peak area decreases, this confirms on-instrument instability.

    • Solvent Evaluation: The choice of solvent can impact stability. If you are using a reactive solvent or a mobile phase with an extreme pH, consider switching to a more inert solvent for sample dissolution (e.g., acetonitrile/water).

Problem: My biological assay results are inconsistent and show a decreasing trend when I repeat the experiment.

  • Possible Cause: Degradation in aqueous assay buffer. The compound may be unstable under the pH and temperature conditions of your biological assay. Benzofuran derivatives can undergo metabolic degradation in cellular systems, and similar pathways can be mimicked by in vitro conditions.[3][4]

  • Troubleshooting Steps:

    • Protocol Workflow Diagram: Visualize your experimental workflow to identify potential instability points.

      G A Prepare Stock Solution (e.g., in DMSO) B Dilute in Assay Buffer (Aqueous, pH 7.4) A->B Dilution C Pre-incubation Step? (e.g., 37°C) B->C Potential Degradation Point 1 D Add to Cells/Protein C->D Experiment Start E Incubation Period (Time, Temp) D->E Potential Degradation Point 2 F Assay Readout E->F Data Collection

    • Incubation Stability Test: Incubate the compound in your assay buffer under the exact experimental conditions (temperature, time) but without the cells or target protein. Analyze the sample by HPLC or LC-MS at the beginning and end of the incubation period to quantify any degradation.

    • Fresh Preparations: Always prepare the final dilutions in aqueous buffer immediately before adding them to the assay. Avoid preparing large batches of diluted compound that will sit for extended periods.

Part 3: In-Depth Technical Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method. This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, use a sample concentration of approximately 100 µg/mL. Include a control sample (stored at 4°C in the dark) for comparison.

Stress ConditionReagent/ConditionTimeRationale
Acid Hydrolysis 0.1 M HCl, heated at 80°C24 hoursTo test the stability of the ether linkage and potential ring opening under acidic conditions.
Base Hydrolysis 0.1 M NaOH, heated at 80°C4 hoursTo assess susceptibility to base-catalyzed degradation, such as hydrolysis of the furan ring.
Oxidation 3% H₂O₂, at room temperature24 hoursThe electron-rich benzofuran ring is a likely target for oxidation.
Thermal Solid compound heated at 105°C48 hoursTo evaluate solid-state thermal stability. Furan rings can degrade under thermal stress. [5][6][7]
Photolytic Solution exposed to ICH-compliant light source (UV/Vis)7 daysTo assess light sensitivity, which is common for aromatic heterocyclic compounds.
  • Sample Analysis:

    • After exposure, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

    • Use a PDA/DAD detector to assess peak purity and identify the emergence of new chromophores. LC-MS can be used for structural elucidation of degradants.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate quantification of the API.

Instrumentation: HPLC with a PDA/DAD detector.

Method Parameters:

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as an ion suppressor for the carboxylic acid, improving peak shape.
Gradient Start at 30% B, ramp to 90% B over 20 min, hold for 5 min, return to 30% B over 1 minA gradient is necessary to elute both the parent compound and potential degradation products of varying polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmMonitor at multiple wavelengths to ensure detection of degradants that may have different UV maxima.
Injection Vol. 10 µL
Column Temp. 30°CTo ensure reproducible retention times.

System Suitability: Before analysis, inject a standard solution five times. The %RSD for peak area and retention time should be <2.0%. The theoretical plates should be >2000, and the tailing factor should be <1.5.

Part 4: Potential Degradation Pathway Analysis

Based on the chemical structure of this compound and general knowledge of related compounds, we can hypothesize several degradation pathways. The results from the forced degradation study would be used to confirm these proposals.

G cluster_0 Stress Conditions cluster_1 Potential Degradation Products Acid Acid (HCl) Demethylation Demethylation Product (6-Hydroxy derivative) Acid->Demethylation Base Base (NaOH) RingOpening Furan Ring-Opened Product Base->RingOpening Oxidation Oxidant (H₂O₂) Oxidation->RingOpening Oxidized Oxidized Benzofuran Oxidation->Oxidized Light Light (hν) Light->Oxidized Heat Heat (Δ) Decarboxylation Decarboxylation Product Heat->Decarboxylation Parent This compound

Caption: Hypothesized degradation pathways for Compound M.

  • Acid Hydrolysis: The ether linkage of the methoxy group is a potential target, leading to the formation of the corresponding 6-hydroxy derivative.

  • Oxidative Degradation: The electron-rich furan ring is susceptible to oxidation, which could lead to various ring-opened products.

  • Thermal Degradation: The acetic acid side chain may undergo thermal decarboxylation, yielding 3-methyl-6-methoxy-1-benzofuran. [7][8]* Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive radical species that can cause a variety of degradation products, often through complex oxidative pathways.

By understanding these potential liabilities, you can design more robust experiments, interpret unexpected results, and ensure the quality and integrity of your work with this compound.

References

  • Lim, S. et al. (2015). Furan in Thermally Processed Foods - A Review. Journal of Food Science, 80(5), R929-R941.
  • Stynen, K. et al. (2012). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biomass and Bioenergy, 47, 428-438.
  • Vranová, J., & Ciesarová, Z. (2009). Furan in Food. Czech Journal of Food Sciences, 27(1), 1-14. (Referenced in a ResearchGate diagram on furan formation pathways).
  • Delatour, T. et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406.
  • Delatour, T. et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [PubMed Link].
  • Hammer, E. et al. (1999). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 65(10), 4589-4594.
  • DEA Microgram Journal. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov.
  • Gai, Z. et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Applied Microbiology and Biotechnology, 84(5), 959-968. [PubMed Link].
  • National Center for Biotechnology Information. (n.d.). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. NIH National Library of Medicine.
  • Jadhav, S. D. et al. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5).
  • National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 736818.
  • ResearchGate. (n.d.). Decrease of dibenzofuran concentration (A) and formation of the major... ResearchGate.
  • Chemos GmbH & Co. KG. (n.d.). This compound, 97%. Chemos.de.
  • ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print. pubs.acs.org.
  • ResearchGate. (2016). 2-(6-Methyl-1-benzofuran-3-yl)acetic acid. ResearchGate.
  • National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 736818.
  • Sharma, P. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • National Center for Biotechnology Information. (2024). 2-[[2-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-1-benzofuran-6-yl]oxy]acetic acid. PubChem Compound Summary for CID 78333406.
  • ResearchGate. (2014). Reactivity of Benzofuran Derivatives. ResearchGate.
  • van der Walt, M. M. et al. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry, 94, 103459. [PubMed Link].
  • Molecules. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
  • MDPI. (2020). 9-Methoxynaphtho[1,2-b]benzofuran. MDPI.
  • Wang, L. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27366-27383.
  • Wikipedia. (n.d.). Substituted benzofuran. Wikipedia.
  • ResearchGate. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate.
  • ResearchGate. (n.d.). 2-(5,7Dimethyl3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. ResearchGate.
  • ResearchGate. (2018). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. ResearchGate.

Sources

Technical Support Center: Troubleshooting Common Issues in Handling Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with benzofuran compounds. This resource is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, characterization, and handling of this important class of heterocyclic compounds. Our guidance is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experimental work.

Benzofuran and its derivatives are prevalent scaffolds in numerous natural products and pharmacologically active molecules, making their effective handling crucial for advancing chemical and pharmaceutical research.[1][2][3][4] This guide is structured to walk you through the typical workflow, anticipating the hurdles you may face and providing robust solutions.

Section 1: Synthesis of Benzofuran Derivatives

The construction of the benzofuran core is a pivotal step that can be fraught with challenges, from low yields to undesired side reactions.[1][2][5] This section addresses the most common synthetic roadblocks.

FAQ 1: My palladium-catalyzed synthesis of a 2-substituted benzofuran is giving a low yield. What are the likely causes and how can I troubleshoot it?

Answer:

Low yields in palladium-catalyzed reactions, such as Sonogashira or Heck couplings followed by cyclization, are a frequent issue.[6] The problem often stems from one or more of the following factors: catalyst activity, reagent quality, reaction conditions, or competing side reactions.

Causality and Troubleshooting Workflow:

A systematic approach is crucial for diagnosing the root cause. The following workflow, illustrated in the diagram below, outlines the key areas to investigate.

G cluster_start Problem cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Low/No Product Yield Catalyst 1. Verify Catalyst Activity Start->Catalyst Reagents 2. Assess Reagent & Solvent Quality Catalyst->Reagents FreshCatalyst Use fresh/highly active Pd source Screen different ligands Catalyst->FreshCatalyst Conditions 3. Optimize Reaction Conditions Reagents->Conditions PurifyReagents Purify starting materials Use anhydrous & degassed solvents Verify stoichiometry Reagents->PurifyReagents SideReactions 4. Investigate Side Reactions Conditions->SideReactions ScreenConditions Systematically vary: - Temperature - Solvent - Base Conditions->ScreenConditions MinimizeSideReactions Consider copper-free Sonogashira Slow addition of alkyne SideReactions->MinimizeSideReactions G cluster_handling Handling cluster_storage Storage Inert Use Inert Atmosphere (N₂ or Ar) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Dark Store in Amber Vials (Protect from Light) Cold Refrigerate or Freeze (Protect from Heat) Sealed Tightly Sealed Containers Benzofuran Benzofuran Compound Benzofuran->Inert Benzofuran->PPE Benzofuran->Dark Benzofuran->Cold Benzofuran->Sealed

Sources

Technical Support Center: Scale-Up Synthesis of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the scale-up synthesis of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common issues with in-depth, field-proven insights and provide practical, step-by-step guidance to ensure a robust and efficient scale-up process.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific experimental problems you may encounter during the scale-up synthesis of this compound.

Question 1: We are observing a significant drop in yield and an increase in impurities when scaling up the synthesis from 4-(bromomethyl)-6-methoxycoumarin. What are the likely causes and how can we mitigate this?

Answer: This is a common issue when transitioning from small to large-scale synthesis. The primary culprits are often related to inefficient heat transfer, localized concentration gradients, and prolonged reaction times.

  • Causality: At a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat dissipation.[1] The hydrolysis of the coumarin intermediate is an exothermic process, and inadequate temperature control can lead to the formation of undesired side-products. Furthermore, inefficient mixing in a large reactor can create "hot spots" where the concentration of sodium hydroxide is locally high, promoting side reactions.

  • Step-by-Step Troubleshooting and Optimization:

    • Controlled Reagent Addition: Instead of adding the sodium hydroxide solution all at once, implement a controlled, slow addition using a metering pump. This will help manage the exotherm and maintain a more uniform reaction temperature.

    • Enhanced Mixing: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to ensure efficient mixing and prevent localized high concentrations of reactants.

    • Temperature Monitoring: Utilize multiple temperature probes within the reactor to get an accurate reading of the internal temperature and identify any potential hot spots.

    • Solvent Selection: While water is the common solvent for this hydrolysis, consider a co-solvent system (e.g., with a water-miscible organic solvent) to improve the solubility of the starting material and intermediates, which can sometimes lead to a cleaner reaction profile.

Question 2: During the Horner-Wadsworth-Emmons (HWE) route, we are struggling with inconsistent yields and the formation of a significant amount of a dimeric impurity. How can we improve the consistency and selectivity of this reaction at scale?

Answer: The Horner-Wadsworth-Emmons reaction is a powerful tool, but its scale-up requires careful control of the deprotonation and olefination steps.[2] Inconsistent yields and dimer formation often point to issues with the base addition and reaction temperature.

  • Causality: The formation of the phosphonate carbanion is a critical step. If the base is added too quickly or at a suboptimal temperature, side reactions, including self-condensation of the aldehyde or decomposition of the carbanion, can occur. The formation of dimeric impurities can be a result of side reactions involving the aldehyde starting material.

  • Step-by-Step Troubleshooting and Optimization:

    • Base Selection and Addition: Sodium hydride (NaH) is a common base for this reaction. Ensure it is of high quality and free from clumps. A slow, portion-wise addition of the NaH to the phosphonate solution at a controlled temperature (typically 0-5 °C) is crucial to manage the exotherm from both the reaction and the quenching of any residual moisture.

    • Temperature Control: Maintain a consistent low temperature during the formation of the carbanion and the subsequent addition of the 6-methoxybenzofuran-3-one. This will minimize side reactions and favor the desired olefination.

    • Reaction Quenching: Once the reaction is complete, quench it carefully by slowly adding a proton source (e.g., saturated aqueous ammonium chloride) while maintaining a low temperature. This will prevent any uncontrolled reactions during workup.

Question 3: We are facing difficulties with the purification of the final product at a multi-kilogram scale. Column chromatography is not practical, and direct crystallization gives a product with unacceptable purity. What are our options?

Answer: Large-scale purification requires a shift in strategy from chromatography-based methods to crystallization and extraction-based techniques.[3][4]

  • Causality: At scale, the volume of solvents and silica gel required for chromatography becomes prohibitive in terms of cost and time. Direct crystallization may trap impurities if the crude product is not of sufficient initial purity.

  • Step-by-Step Purification Strategy:

    • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid product. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). This will transfer the desired product into the aqueous layer, leaving many neutral and basic impurities behind in the organic layer.

    • Back-Extraction and pH Adjustment: Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities. Then, carefully acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to precipitate the purified this compound.

    • Recrystallization: The precipitated solid can then be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/heptane). Perform small-scale solubility tests to identify the optimal solvent system for your specific impurity profile.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of the synthesis of this compound?

A1: The most critical parameters are:

  • Temperature: Due to the exothermic nature of several steps, precise temperature control is paramount to prevent side reactions and ensure safety.

  • Addition Rate of Reagents: Controlled addition of strong bases (like NaOH or NaH) and reactive intermediates is crucial for managing reaction exotherms and maintaining optimal concentration profiles.

  • Mixing Efficiency: Homogeneous mixing is essential to avoid localized "hot spots" and ensure consistent reaction progress throughout the vessel.

  • Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction or heating.

Q2: What are the potential safety hazards associated with the scale-up of this synthesis?

A2: Key safety hazards include:

  • Exothermic Reactions: Uncontrolled exotherms can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially leading to vessel rupture.[1]

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure proper grounding of equipment and use of inert atmospheres (e.g., nitrogen) to prevent ignition sources.

  • Corrosive Reagents: Strong acids and bases are used in the synthesis and workup. Use appropriate personal protective equipment (PPE) and handle these reagents in well-ventilated areas.

  • Hydrogen Gas Evolution: The use of sodium hydride in the HWE route will generate hydrogen gas, which is highly flammable. The reactor must be properly vented to a safe area.

Q3: What are the expected major impurities in the final product, and how can they be minimized?

A3: The impurity profile can vary depending on the synthetic route.

  • From the Coumarin Route: Unreacted starting material (4-(bromomethyl)-6-methoxycoumarin) and potential over-hydrolysis or rearrangement byproducts. These can be minimized by optimizing reaction time and temperature.

  • From the HWE Route: Unreacted 6-methoxybenzofuran-3-one and phosphonate starting materials. Dimeric byproducts can also form. These can be minimized by precise stoichiometric control and low-temperature reaction conditions.

  • General Impurities: Residual solvents and reagents from the workup and purification steps. These can be minimized by efficient drying and purification procedures.

III. Experimental Protocols & Data

Protocol 1: Scale-Up Synthesis via the Coumarin Route

A detailed, step-by-step methodology for the synthesis starting from 4-(bromomethyl)-6-methoxycoumarin.

StepParameterRecommended RangeRationale
1Starting Material4-(bromomethyl)-6-methoxycoumarinReadily available precursor.
2Reagent2-4 M Sodium Hydroxide (aq)Sufficient concentration for hydrolysis.
3Stoichiometry3-5 equivalents of NaOHEnsures complete reaction.
4Temperature90-100 °COptimal for hydrolysis.
5Reaction Time2-4 hoursMonitor by TLC/HPLC for completion.
6WorkupAcidification with HCl to pH 2-3Precipitates the acidic product.
Protocol 2: Scale-Up Synthesis via the Horner-Wadsworth-Emmons Route

A detailed, step-by-step methodology for the synthesis starting from 6-methoxybenzofuran-3-one.

StepParameterRecommended RangeRationale
1ReagentsTriethyl phosphonoacetate, Sodium HydrideStandard HWE reagents.
2SolventAnhydrous THF or DMFAprotic solvent required.
3Deprotonation Temp.0-5 °CControls exotherm of carbanion formation.
4Aldehyde AdditionSlow addition at 0-5 °CMinimizes side reactions.
5Reaction Time1-3 hoursMonitor by TLC/HPLC for completion.
6HydrolysisLiOH or NaOH in THF/WaterSaponification of the ester intermediate.

IV. Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Coumarin Route cluster_1 HWE Route 4-(bromomethyl)-6-methoxycoumarin 4-(bromomethyl)-6-methoxycoumarin Intermediate_1 Intermediate_1 4-(bromomethyl)-6-methoxycoumarin->Intermediate_1 NaOH, H2O Reflux Product This compound Intermediate_1->Product Acidification (HCl) 6-methoxybenzofuran-3-one 6-methoxybenzofuran-3-one Ester_Intermediate Ester_Intermediate 6-methoxybenzofuran-3-one->Ester_Intermediate Triethyl phosphonoacetate NaH, THF Ester_Intermediate->Product Hydrolysis (LiOH) Troubleshooting_Workflow Start Low Yield or High Impurities Check_Temp Review Temperature Control Data Start->Check_Temp Check_Mixing Evaluate Mixing Efficiency Check_Temp->Check_Mixing Temp OK Optimize_Addition Implement Controlled Reagent Addition Check_Temp->Optimize_Addition Exotherm Detected Check_Reagents Verify Reagent Quality and Stoichiometry Check_Mixing->Check_Reagents Mixing OK Improve Agitation Improve Agitation Check_Mixing->Improve Agitation Inefficient Mixing Optimize_Purification Develop Crystallization/Extraction Protocol Check_Reagents->Optimize_Purification Reagents OK Source New Reagents Source New Reagents Check_Reagents->Source New Reagents Impure Reagents Success Improved Yield and Purity Optimize_Addition->Success Optimize_Purification->Success Improve Agitation->Success Source New Reagents->Success

Caption: A logical workflow for troubleshooting common scale-up issues.

V. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.

  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Benzofuran Synthesis. BenchChem.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • What are the emerging technologies for pharmaceutical intermediate purification?. (2025). Retrieved from [Link]

  • CatScI Ltd. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting HPLC Separation of Benzofuran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the chromatographic separation of benzofuran isomers. As a Senior Application Scientist, I understand that resolving structurally similar molecules like regioisomers and enantiomers of the benzofuran scaffold is a significant analytical challenge. These compounds are pivotal in medicinal chemistry and materials science, making their robust separation and purification essential.[1][2] This guide is structured to address the specific, practical issues you encounter in the lab, moving beyond generic advice to provide causal explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the HPLC analysis of benzofuran isomers.

Q1: Why is the separation of my benzofuran regioisomers so difficult? I'm seeing poor resolution or complete co-elution.

This is the most fundamental challenge. Regioisomers of substituted benzofurans often possess nearly identical physicochemical properties, such as polarity, molecular size, and pKa.[3] This similarity leads to very close retention times on standard reversed-phase columns (like C18), which primarily separate based on hydrophobicity.[4] If the distribution of hydrophobic groups across the isomers is similar, a C18 column will struggle to differentiate between them.

Core Directive: To resolve regioisomers, you must exploit more subtle differences in their structure by introducing alternative separation mechanisms beyond simple hydrophobicity. This involves strategic selection of both the stationary phase and the mobile phase.

Q2: I have some separation, but my peaks are tailing significantly. What's causing this and how do I fix it?

Peak tailing is a common problem that compromises resolution and quantification. The ideal chromatographic peak is Gaussian and symmetrical; tailing indicates a secondary, undesirable interaction is occurring.[5]

Common Causes & Solutions:

  • Secondary Silanol Interactions: This is the most frequent cause, especially for benzofurans with polar or basic functional groups.[6] Free silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with your analyte via hydrogen bonding, delaying a fraction of the molecules from eluting and causing a "tail".[6]

    • Solution 1: Use an End-Capped Column: Modern, high-quality columns are "end-capped," meaning most residual silanols are chemically deactivated. Ensure your column is well-maintained and from a reputable manufacturer.

    • Solution 2: Mobile Phase Modifiers: Add a competitive agent to the mobile phase to block the silanol sites. For basic benzofurans, adding a small amount of an amine like triethylamine (TEA) (e.g., 0.1%) can dramatically improve peak shape.[7] For acidic or neutral compounds exhibiting tailing, adding an acid like 0.1% formic acid or trifluoroacetic acid (TFA) can suppress silanol activity and sharpen peaks.[8]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong solvent (volume overload) can saturate the stationary phase at the column inlet, leading to peak distortion.[9]

    • Solution: Systematically reduce your injection concentration and/or volume. If peak shape improves, overload was the issue. Always aim to dissolve your sample in the mobile phase or a weaker solvent whenever possible.[10]

  • Inappropriate Mobile Phase pH: If your benzofuran isomer has an ionizable group (acidic or basic), operating near its pKa will result in the compound existing as a mixture of ionized and non-ionized forms, which can cause severe tailing or split peaks.[10]

    • Solution: Use a buffered mobile phase to control the pH. A general rule is to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure it exists in a single, stable ionic form.[10]

  • Physical Column Issues: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing tailing for all peaks in the chromatogram.[6] This is often accompanied by a sudden drop in backpressure (void) or an increase in backpressure (blockage).

    • Solution: Use guard columns to protect your analytical column from particulates.[11] If a void is suspected, the column may need to be replaced.

Q3: How do I choose the right column for separating benzofuran regioisomers?

Moving beyond a standard C18 is often essential for isomer separation. The goal is to introduce different interaction mechanisms.

Recommended Column Chemistries for Regioisomers:

Stationary PhasePrimary Interaction Mechanism(s)Ideal for Benzofuran Isomers...
C18 (Standard) HydrophobicAs a starting point for initial screening. Often insufficient for closely related isomers.[4]
Phenyl-Hexyl Hydrophobic, π-π InteractionsThat differ in the position of substituents on the aromatic rings. The phenyl groups on the stationary phase can interact differently with the electron clouds of the isomers.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Shape SelectivityThis is a highly versatile and powerful phase for isomers. It's particularly effective for separating isomers with differing electron density or halogen substitutions.
Polar-Embedded (e.g., Amide, Carbamate) Hydrophobic, Hydrogen Bonding, Dipole-DipoleWith polar functional groups (e.g., -OH, -NH2, -COOH). These phases offer unique selectivity compared to C18.[8]
Q4: I need to separate enantiomers of a chiral benzofuran derivative. What is my strategy?

Enantiomers have identical physical properties in an achiral environment, so separation requires introducing a chiral selector into the system. The most common and effective approach is using a Chiral Stationary Phase (CSP).[12][13]

Chiral Separation Strategy:

  • Direct Separation via CSPs (Preferred): This is the most direct method.[13]

    • Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel® series) are the most widely used and successful CSPs.[14] They offer broad selectivity for a vast range of compounds and should be your first choice for screening. A Chiralpak AD-H column, for example, has been successfully used for benzofuran enantiomers.[12]

    • Cyclodextrin-Based CSPs: These are effective for forming inclusion complexes with molecules that fit within their hydrophobic cavity and are particularly useful in reversed-phase mode.[15]

    • Crown Ether-Based CSPs: These are highly specific for separating chiral compounds containing a primary amino group through stereoselective inclusion complexation.[16]

  • Indirect Separation via Derivatization: In this method, the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form two diastereomers.[12][17] These diastereomers have different physical properties and can now be separated on a standard achiral column (e.g., C18 or silica). This approach is less common today due to the wide availability of CSPs and the need for an extra reaction step, but it remains a valid strategy if direct methods fail.[17]

Below is a decision tree to guide your approach to chiral separations.

G start Start: Separate Benzofuran Enantiomers csp_screening Screen on Polysaccharide-based CSPs (e.g., Amylose, Cellulose derivatives) start->csp_screening check_separation Baseline Separation Achieved? csp_screening->check_separation optimize Optimize Mobile Phase (e.g., change alcohol modifier, add acid/base) check_separation->optimize Yes has_primary_amine Does the analyte have a primary amine (-NH2)? check_separation->has_primary_amine No / Partial success Successful Separation optimize->success crown_ether Try Crown Ether-based CSP has_primary_amine->crown_ether Yes try_other_csps Screen other CSP types (e.g., Cyclodextrin, Pirkle-type) has_primary_amine->try_other_csps No crown_ether->optimize try_other_csps->check_separation derivatization Consider Indirect Method: Derivatize to form diastereomers, separate on achiral column. try_other_csps->derivatization If still no separation

Caption: Decision tree for chiral separation strategy.

Q5: How can I systematically optimize my mobile phase to improve resolution?

Mobile phase optimization is a powerful tool for fine-tuning selectivity.

  • Change the Organic Modifier: The choice of organic solvent (Acetonitrile vs. Methanol) is a critical first step. Acetonitrile and methanol offer different selectivities due to their differing abilities to engage in dipole-dipole and hydrogen-bonding interactions.[7][18] If you have poor resolution with acetonitrile, a simple switch to methanol (or vice-versa) can sometimes resolve the critical pair.

  • Adjust the Gradient: For complex mixtures, a shallow gradient (i.e., a smaller change in %B per unit of time) will increase retention times but often provides better resolution between closely eluting peaks.

  • Control pH with Buffers: As mentioned in Q2, for ionizable analytes, using a buffer (e.g., ammonium formate or acetate for MS compatibility, phosphate for UV-only) is crucial for reproducibility and good peak shape.[10]

Q6: Can changing the column temperature help my separation?

Yes, temperature is an important but often overlooked parameter.

  • Improving Efficiency: Increasing the column temperature (e.g., from 30°C to 45°C) lowers the mobile phase viscosity. This leads to more efficient mass transfer, resulting in sharper peaks and lower system backpressure.[19]

  • Altering Selectivity: Temperature can also change the selectivity of a separation.[4] Sometimes increasing the temperature will improve resolution, while other times it may cause peaks to merge. Conversely, sub-ambient temperatures can sometimes enhance resolution, particularly on certain polymeric C18 or chiral phases.[4] It is an empirical parameter that is worth screening in a narrow range (e.g., 25°C, 40°C, 55°C) during method optimization.

Experimental Protocol: Systematic Method Development for a Novel Pair of Benzofuran Regioisomers

This protocol provides a logical workflow for developing a robust separation method from scratch.

Objective: To achieve baseline resolution (Rs ≥ 1.5) for two novel benzofuran regioisomers.

1. Initial Conditions & Column Screening:

  • Columns to Screen:
  • C18 (e.g., 100 x 2.1 mm, 1.8 µm) - For baseline performance.
  • PFP (Pentafluorophenyl) (e.g., 100 x 2.1 mm, 1.8 µm) - For alternative selectivity.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Initial Scouting Gradient:
  • Start at 10% B, increase linearly to 95% B over 10 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 10% B and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min
  • Temperature: 40 °C
  • Injection Volume: 1 µL
  • Detection: UV at an appropriate wavelength (e.g., 254 nm or λmax).

2. Data Evaluation & Path Forward:

The troubleshooting workflow below illustrates the decision-making process after the initial screening runs.

G start Run Scouting Gradients on C18 and PFP Columns check_res Any Resolution Observed? start->check_res optimize_grad Select Best Column. Optimize Gradient (make it shallower). check_res->optimize_grad Yes change_solvent Switch Organic Solvent (Acetonitrile -> Methanol) and Re-screen check_res->change_solvent No check_res2 Resolution > 1.5? optimize_grad->check_res2 success Method Optimized check_res2->success Yes check_res2->change_solvent No check_res3 Any Resolution Observed? change_solvent->check_res3 check_res3->optimize_grad Yes change_column Screen a Third Column Type (e.g., Phenyl-Hexyl) check_res3->change_column No

Caption: General troubleshooting workflow for poor resolution.

3. Fine-Tuning and Optimization:

  • Once partial separation is achieved on a given column/solvent combination, focus on that system.
  • Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution time of the isomers. For example, if they eluted at 40% B, try a gradient from 30% B to 50% B over 15 minutes.
  • Temperature Optimization: Test the optimized gradient at two other temperatures (e.g., 30°C and 50°C) to see if selectivity improves.[19]
  • Final Validation: Once baseline resolution is achieved, perform validation experiments to check for robustness, precision, and accuracy as per your laboratory's SOPs.

References

  • Technical Support Center: Purification of Substituted Benzofuran Isomers. (2025). Benchchem.
  • Technical Support Center: Purification of Substituted Benzofurans. (2025). Benchchem.
  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies.
  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014).
  • Application Note: Analysis of Benzofuran Deriv
  • Troubleshooting HPLC- Tailing Peaks. (2014). Restek.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Technical Support Center: Optimizing HPLC Separation of Benzofluoranthene Isomers. (2025). Benchchem.
  • Troubleshooting peak tailing in HPLC analysis of furan aldehydes. (2025). Benchchem.
  • Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral st
  • Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral st
  • HPLC Troubleshooting Guide. [Source Not Available].
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Enantioseparation of benzofurys and other novel psychoactive compounds by CE and sulfobutylether β-cyclodextrin as chiral selector added to the BGE. (2014). PubMed.
  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents.
  • The Choice of Mobile Phase in Reversed-Phase Flash Chrom
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026). Journal of the American Chemical Society.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Source Not Available].
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • separation of positional isomers. (2017).
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • Setting Your Liquid Chromatography to the Right Temper
  • Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. (2016). PubMed.
  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho.
  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chrom
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). NIH.
  • Development and validation of RP-HPLC method for the analysis of carbofuran and in its formul

Sources

Technical Support Center: Interpretation of Complex NMR Spectra of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of benzofuran derivatives. This guide is designed for researchers, medicinal chemists, and natural product scientists who encounter challenges in elucidating the complex structures of this important heterocyclic scaffold. Benzofurans are prevalent in numerous bioactive natural products and pharmaceuticals, making their precise structural characterization essential.

The inherent asymmetry and electronic properties of the benzofuran ring system often lead to complex ¹H and ¹³C NMR spectra characterized by signal overlap, nuanced coupling patterns, and ambiguous long-range correlations. This guide provides in-depth, question-and-answer-based troubleshooting strategies, field-proven protocols, and expert insights to help you navigate these challenges with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for an unsubstituted benzofuran scaffold?

A1: Understanding the foundational chemical shifts of the parent benzofuran ring is the first step in analyzing substituted derivatives. The electron-donating oxygen atom and the aromatic system significantly influence the electronic environment of each nucleus.

Causality & Expertise: The furan ring protons (H2 and H3) are diagnostic. H2 is adjacent to the oxygen and appears more downfield than H3 due to anisotropic effects and proximity to the electronegative oxygen atom. The benzene ring protons typically reside in the standard aromatic region. In ¹³C NMR, carbons bonded to oxygen (C2 and C7a) are significantly deshielded and appear far downfield.

Data Summary Table:

PositionTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
H2 7.55 - 7.65C2
H3 6.65 - 6.75C3
H4 7.45 - 7.55C3a
H5 7.15 - 7.25C4
H6 7.20 - 7.30C5
H7 7.40 - 7.50C6
C7
C7a
Note: Values are approximate and can vary based on solvent and substituents. Data compiled from various sources, including ChemicalBook.[1]
Q2: How can I distinguish between the furan protons H2 and H3 using coupling constants?

A2: The coupling constant between H2 and H3 (³JH2-H3) is a key diagnostic feature.

Expertise: This is a three-bond (vicinal) coupling within the five-membered furan ring. Its magnitude is typically small, ranging from 2.0 to 3.0 Hz.[1][2] In contrast, the coupling between H3 and the protons on an adjacent substituent (e.g., a CH₂ group at C3) would be a typical aliphatic vicinal coupling of ~6-8 Hz.[2][3] The long-range coupling between H3 and H7 (⁴JH3-H7) is also often observed and is typically very small (<1 Hz).

Troubleshooting Guide: Specific Scenarios

Problem 1: My aromatic and furan signals are overlapping in the ¹H NMR spectrum, making assignment impossible.

This is one of the most common challenges, especially in highly substituted benzofurans where multiple aromatic signals fall within a narrow chemical shift range (e.g., 7.0-7.6 ppm).

Causality: Signal overlap occurs when protons in different chemical environments have very similar electronic shielding, leading to resonance at nearly identical frequencies.[4] This prevents the clear extraction of multiplicity and coupling constants from the 1D spectrum.

Solution Workflow: Employ two-dimensional (2D) NMR techniques to disperse the signals into a second dimension, leveraging either homonuclear (¹H-¹H) or heteronuclear (¹H-¹³C) correlations.[4][5]

Recommended Protocol: 2D NMR for Signal Resolution
  • Acquire a High-Resolution ¹H Spectrum: This is your reference for chemical shifts.

  • Run a ¹H-¹H COSY (Correlation Spectroscopy) Experiment:

    • Purpose: To identify protons that are scalar (J) coupled to each other, typically over 2-3 bonds.[5] This allows you to trace the connectivity of spin systems. For example, you can walk through the benzene ring protons (H4 → H5 → H6 → H7).

    • Interpretation: Look for off-diagonal cross-peaks. A cross-peak between δ 7.50 and δ 7.20 indicates that the protons at these two chemical shifts are coupled.

  • Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Experiment:

    • Purpose: To correlate each proton directly to the carbon it is attached to.[5][6] Since ¹³C spectra have a much wider chemical shift range (~200 ppm) than ¹H spectra (~12 ppm), this experiment is extremely powerful for resolving proton signal overlap.[4]

    • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. Overlapping proton signals in the ¹H dimension will be resolved if their attached carbons have different ¹³C chemical shifts.

  • Data Analysis:

    • Use the well-dispersed ¹³C dimension of the HSQC to identify the chemical shifts of the protons attached to each carbon.

    • Return to the COSY spectrum to connect the now-resolved proton signals and build the fragments of your molecule.

Logical Workflow Diagram:

G cluster_0 Troubleshooting Signal Overlap A Overlapping Signals in 1D ¹H NMR Spectrum B Acquire 2D ¹H-¹³C HSQC A->B D Acquire 2D ¹H-¹H COSY A->D C Resolve ¹H signals based on ¹³C chemical shift dispersion B->C E Use resolved ¹H shifts to trace spin systems in COSY C->E D->E F Complete Proton Assignment E->F G cluster_0 5-Substituted Benzofuran cluster_1 6-Substituted Benzofuran cluster_2 Key Correlations struct5 C4-H C5-Subst. C6-H struct6 C5-H C6-Subst. C7-H Proton_Subst Substituent Protons Proton_Subst->struct5:f1 NOESY Proton_Subst->struct6:f1 NOESY Proton_H4 H4 Proton_H4->struct5:f1 HMBC (³J) Proton_H7 H7 Proton_H7->struct6:f1 HMBC (³J)

Caption: Key NOESY and HMBC correlations for assigning substitution.

Problem 3: My ¹³C spectrum is weak and I'm missing signals for quaternary carbons.

This is a common issue due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons, which lack attached protons for relaxation enhancement (Nuclear Overhauser Effect).

Causality: Quaternary carbons do not benefit from the NOE enhancement that protonated carbons receive during standard proton-decoupled ¹³C experiments. Their T₁ relaxation times can be very long, leading to signal saturation and low intensity or complete absence if the relaxation delay is too short.

Solution Workflow: Optimize acquisition parameters to allow for full relaxation and utilize experiments designed to detect carbons over multiple bonds.

Recommended Protocol: Enhancing Quaternary Carbon Signals
  • Increase Relaxation Delay (d1):

    • Action: In your ¹³C acquisition parameters, increase the relaxation delay (often labeled d1) from the default of 1-2 seconds to 5-10 seconds or longer.

    • Why it Works: A longer delay allows the magnetization of slow-relaxing quaternary carbons to return to equilibrium before the next pulse, preventing saturation and increasing signal intensity. This is the most direct way to improve their observation.

  • Decrease the Pulse Angle:

    • Action: Change the pulse angle (often labeled p1 or pw) from the default 90° to a smaller angle, such as 30° or 45°.

    • Why it Works: A smaller flip angle uses less of the longitudinal magnetization for each scan, requiring less time to recover. This allows for a shorter relaxation delay and more scans in the same amount of time, improving the signal-to-noise ratio.

  • Use the HMBC Spectrum:

    • Action: If a quaternary carbon is completely invisible in the 1D ¹³C spectrum, you can still confirm its existence and find its chemical shift using the HMBC spectrum.

    • Why it Works: The HMBC experiment detects correlations from protons to carbons. Find a proton that you expect to be 2 or 3 bonds away from the missing quaternary carbon. The cross-peak from this proton will reveal the chemical shift of the quaternary carbon in the F1 (¹³C) dimension. [7]

References

  • DEPT NMR SPECTRUM INTERPRETATION. (2022). YouTube.
  • 6.4: DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts.
  • qNMR of mixtures: what is the best solution to signal overlap?. (2014). Mestrelab Research.
  • DEPT NMR: Signals and Problem Solving. (2023). Chemistry Steps.
  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs.
  • DEPT: A tool for 13C peak assignments. (2015). Nanalysis.
  • 13.12 DEPT 13C NMR Spectroscopy. (2023). OpenStax.
  • NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps.
  • How Does NMR Help Identify Natural Compounds?. (n.d.). Creative Biostructure.
  • Natural Products. (n.d.). Bruker.
  • Modern NMR Approaches to the Structure Elucidation of Natural Products. (2016). The Royal Society of Chemistry.
  • Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2016). ResearchGate.
  • Main correlations observed for compound 18, 2D 1H-13C HMBC (5a),.... (n.d.). ResearchGate.
  • How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure.
  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. (n.d.). Carbon.
  • NMR Structure Elucidation of Natural Products and Synthesized Compounds in Nigeria. (n.d.). ResearchGate.
  • Main correlations observed for compound 18, 2D 1 H-13 C HMBC (5a),.... (n.d.). ResearchGate.
  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility.

Sources

Technical Support Center: Resolving Impurities in 2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-(6-methoxy-1-benzofuran-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable benzofuran derivative. The purity of this compound is paramount for reproducible results in drug discovery and development, particularly in programs targeting GPR40/FFA1 for type 2 diabetes.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, understand, and resolve common purity issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Impurities typically arise from the synthetic route or degradation. Common sources include unreacted starting materials, reagents, and side-products. Based on common synthetic pathways, such as those involving a Horner-Wadsworth-Emmons reaction, potential impurities include residual ethyl (6-methoxy-1-benzofuran-3-yl)acetate (the ester precursor), uncyclized phenolic intermediates, or triphenylphosphine oxide.[1]

Q2: My sample has a yellow or brown tint, but the literature describes it as a white solid. What does this indicate?

A2: A non-white color often suggests the presence of trace impurities, potentially from oxidation or residual reagents from the synthesis. Some benzofuran derivatives can be sensitive to air and light, leading to the formation of colored degradation products.[2] While minor color changes may not significantly impact purity percentage, they warrant further analytical investigation.

Q3: What is the best first-pass technique to quickly assess the purity of my sample?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry-standard method for a rapid and quantitative purity assessment. It can effectively separate the main compound from most potential impurities. For a qualitative check, Thin-Layer Chromatography (TLC) is a fast and inexpensive alternative, though it is not quantitative.

Q4: Can this compound degrade during storage? What are the best storage conditions?

A4: Yes, like many complex organic molecules, this compound can be susceptible to degradation over time, especially if exposed to light, air (oxygen), or high temperatures. For long-term storage, it is recommended to keep the solid material in an amber, airtight vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

Section 2: Troubleshooting Guide: From Analysis to Resolution

This section addresses specific experimental issues in a problem-solution format, explaining the underlying science to empower your decision-making.

Problem: My HPLC chromatogram shows multiple unexpected peaks.
  • Initial Diagnosis: The presence of extra peaks confirms your sample is impure. The key is to identify the source of these peaks to select the appropriate purification strategy.

  • Investigative Questions & Solutions:

    • Is there a peak with a longer retention time than the main compound? This could indicate a less polar impurity, such as the ethyl ester precursor if the hydrolysis step was incomplete.

    • Are there early-eluting, polar peaks? These might correspond to highly polar starting materials or reagents.

    • Do the peaks have poor shape (e.g., tailing)? For an acidic compound like this, peak tailing can occur due to interactions with the silica stationary phase. Ensure you are using a buffered mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.

  • Recommended Action: Spike your sample with known starting materials or precursors to see if any of the impurity peaks co-elute. If an LC-MS system is available, analyze the mass-to-charge ratio (m/z) of the impurity peaks to help determine their molecular weights and identities.[3]

Problem: The ¹H NMR spectrum shows signals I cannot account for.
  • Initial Diagnosis: Unidentified signals in the NMR spectrum are a clear sign of impurities. The chemical shift, multiplicity, and integration of these signals provide clues to their structure.

  • Investigative Questions & Solutions:

    • Do you see a triplet around 1.2 ppm and a quartet around 4.1 ppm? This is a classic signature of a residual ethyl group, strongly suggesting the presence of the ethyl acetate precursor.

    • Are there broad signals that disappear upon a D₂O shake? This indicates exchangeable protons (e.g., -OH, -NH), which could be from phenolic or amine impurities.

    • Is there a complex multiplet around 7.2-7.8 ppm? This could be triphenylphosphine oxide, a common byproduct from Wittig or Horner-Wadsworth-Emmons reactions.

  • Recommended Action: Use 2D NMR techniques like COSY and HSQC to establish connectivity between protons and carbons, which can help in elucidating the structure of unknown impurities.[1] Comparing your spectrum to published data for the starting materials is also highly effective.

Problem: My purification by column chromatography is not working effectively.
  • Initial Diagnosis: Poor separation during column chromatography is usually due to an inappropriate choice of stationary or mobile phase.

  • Investigative Questions & Solutions:

    • Are your compounds streaking on the column? The acidic nature of your compound can cause it to interact strongly with standard silica gel, leading to streaking and poor separation.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, adding a small amount of acetic or formic acid to your mobile phase can improve the chromatography of acidic compounds. Using neutral alumina as the stationary phase is another viable option.[2]

    • Is the separation poor between your product and an impurity? You may need to use a shallower solvent gradient or switch to a different solvent system. Hexanes/ethyl acetate is a common starting point for benzofuran derivatives.[1] If this fails, consider a more polar system like dichloromethane/methanol.

Section 3: Impurity Profile & Analytical Summary

The table below summarizes potential impurities, their likely origins, and key analytical signatures.

Impurity NameLikely OriginKey ¹H NMR Signal (CDCl₃)HPLC Behavior (Reverse Phase)
Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetateIncomplete ester hydrolysis~1.25 ppm (t, 3H), ~4.15 ppm (q, 2H)Longer retention time than acid
6-Methoxybenzofuran-3-oneIntermediate in HWE synthesis routeVaries based on tautomeric formShorter retention time than acid
Triphenylphosphine oxide (TPPO)By-product of HWE reactionMultiplet at ~7.4-7.8 ppmCan have similar retention time
Uncyclized Phenolic PrecursorsIncomplete cyclization reactionAdditional aromatic and phenolic -OH signalsTypically shorter retention time

Section 4: Standard Operating Protocols (SOPs)

SOP 1: HPLC Method for Purity Analysis

This protocol provides a general method for the purity assessment of this compound.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water.

  • HPLC Gradient:

    • Start with a linear gradient from 30% B to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute and equilibrate for 5 minutes.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Integrate all peaks and calculate the area percentage to determine purity. The main peak should correspond to the title compound.

SOP 2: Purification by Flash Column Chromatography

This protocol is designed for purifying gram-scale quantities of the material.

  • Stationary Phase Preparation:

    • Choose an appropriate column size for your sample amount (e.g., 40 g silica gel for 1 g of crude product).

    • Slurry pack the column using the initial mobile phase composition.

  • Mobile Phase Selection:

    • A common solvent system is a gradient of ethyl acetate in hexanes.[4]

    • Add 0.5% acetic acid to the mobile phase to reduce tailing of the acidic product.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mixture (e.g., 10% Ethyl Acetate/Hexanes).

    • Gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 5: Visual Workflows

The following diagrams illustrate the logical flow for troubleshooting and resolving impurity issues.

impurity_workflow cluster_analysis Phase 1: Analysis cluster_decision Phase 2: Decision & Action cluster_validation Phase 3: Validation Start Crude Sample HPLC_NMR Analytical Check (HPLC, NMR, LC-MS) Start->HPLC_NMR Data_Interp Data Interpretation HPLC_NMR->Data_Interp Purity_Check Purity > 98%? Data_Interp->Purity_Check Select_Purification Select Purification Method (Column, Recrystallization) Purity_Check->Select_Purification No Pure_Product Pure Product Purity_Check->Pure_Product Yes Purify Execute Purification Select_Purification->Purify Final_Analysis Final Purity Analysis Purify->Final_Analysis Final_Analysis->Pure_Product hplc_troubleshooting Start Unexpected HPLC Peak Observed Retention_Time Check Retention Time (RT) Start->Retention_Time Peak_Shape Evaluate Peak Shape Start->Peak_Shape RT_Longer RT > Main Peak? (Less Polar) Retention_Time->RT_Longer Yes RT_Shorter RT < Main Peak? (More Polar) Retention_Time->RT_Shorter No Shape_Tailing Peak Tailing? Peak_Shape->Shape_Tailing Yes Shape_Good Symmetrical Peak? Peak_Shape->Shape_Good No RT_Longer_Action Hypothesis: Incomplete Hydrolysis (Ester Precursor) RT_Longer->RT_Longer_Action RT_Shorter_Action Hypothesis: Residual Starting Material or Reagent RT_Shorter->RT_Shorter_Action Tailing_Action Action: Add Acid (TFA, Formic) to Mobile Phase Shape_Tailing->Tailing_Action Good_Action Action: Proceed with Impurity ID (e.g., LC-MS) Shape_Good->Good_Action

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

  • BenchChem. Technical Support Center: Purification of Substituted Benzofuran Isomers.
  • BenchChem. 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic Acid.
  • Ma, L., et al. (2009). Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. Journal of Chromatography B, 877(11-12), 1143-1147.
  • Vakharia, J., et al. (2015). Synthesis of novel benzofuran hybrid derivatives. ResearchGate.
  • Casale, J.F., & Hays, P.A. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. U.S. Department of Justice, Drug Enforcement Administration.
  • Singh, T., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 736818, this compound.
  • PubChemLite. This compound.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Biological Activity of Benzofuran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a "privileged" structure in medicinal chemistry. Its versatile and rigid bicyclic framework, composed of fused benzene and furan rings, is a common feature in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2][3][4] However, the biological effects of benzofuran derivatives are not monolithic. The precise positioning of substituents on the benzofuran core gives rise to constitutional and positional isomers, each with potentially unique and divergent biological profiles. Understanding the structure-activity relationships (SAR) among these isomers is paramount for the rational design of potent and selective therapeutic agents.[1][5]

This guide provides an in-depth comparative analysis of the biological activities of key benzofuran isomers, focusing on how substituent placement dictates efficacy in anticancer, antimicrobial, anti-inflammatory, and antioxidant applications. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower your own investigations into this fascinating class of compounds.

The Benzofuran Core: A Tale of Two Isomers

The fundamental benzofuran structure exists as two primary constitutional isomers: the more common and stable benzo[b]furan and the less prevalent benzo[c]furan. The vast majority of research has focused on benzo[b]furan derivatives due to their greater accessibility and presence in numerous bioactive natural products. Within the benzo[b]furan scaffold, the most significant divergence in biological activity is observed between 2-substituted and 3-substituted positional isomers. This guide will primarily focus on this critical isomeric distinction.

Part 1: Anticancer Activity - A Game of Positions

Benzofuran derivatives have emerged as potent anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular processes like cell proliferation and survival.[1][5][6] The position of substituents on the benzofuran ring is a critical determinant of their cytotoxic efficacy and selectivity.

Structure-Activity Relationship (SAR) Insights

Earlier SAR studies have consistently highlighted that substitutions at the C-2 position of the benzofuran ring are often crucial for potent cytotoxic activity.[3][5] For instance, the introduction of ester or heterocyclic rings at this position has been shown to be a key factor in the anticancer properties of these compounds.[5]

Conversely, while 3-substituted benzofurans also exhibit anticancer potential, their activity is highly dependent on the nature of the substituent. The overall anticancer activity of benzofuran scaffolds is multifactorial, with the type and position of the substituent playing a pivotal role.[5] Hybrid structures, where the benzofuran moiety is combined with other pharmacophores, have also demonstrated significant potency.[5]

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative 2- and 3-substituted benzofuran derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
2-Substituted Benzofuran Hybrid derivative with quinazolinoneMCF-7 (Breast)9.17 ± 0.31[7]
2-Substituted Benzofuran Benzofuran-nicotinonitrile hybridMCF-7 (Breast)7.53 ± 0.43[7]
mTOR Inhibitor Benzofuran derivative 30b SQ20B (Head and Neck)Significantly more cytotoxic than parent compound[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran isomers and incubate for a further 48 to 72 hours.[10]

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Remove the medium and add an appropriate solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[10]

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Benzofuran Isomers B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (~570 nm) G->H I Calculate IC50 H->I MIC_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Perform Serial Dilutions of Benzofuran Isomers in 96-well Plate B->C D Incubate Plate (16-20h at 37°C) C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Part 3: Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Benzofuran derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents. [13][14][15]

Mechanistic Insights and SAR

The anti-inflammatory effects of some benzofuran hybrids have been linked to the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammatory responses. [13]These compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), COX-2, TNF-α, and IL-6. [13] As antioxidants, benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation. [16][17]The presence of hydroxyl groups on the benzofuran scaffold is often associated with enhanced antioxidant capacity.

Quantitative Comparison
ActivityRepresentative CompoundAssayResult (IC50 or % Inhibition)Reference
Anti-inflammatory Piperazine/benzofuran hybrid 5d NO Inhibition in RAW 264.7 cellsIC50 = 52.23 ± 0.97 µM[13]
Anti-inflammatory Fluorinated benzofuran derivativeIL-6 Secretion InhibitionIC50 = 1.2 - 9.04 µM[18]
Antioxidant Benzofuran-2-carboxamide 1j DPPH Radical ScavengingModerate activity[16][17]
Antioxidant Substituted benzofuran derivative 6a DPPH Radical ScavengingVery good activity[14]
Experimental Protocols

Principle: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a compound on NO production can be quantified using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium.

  • Treatment: Pre-treat the cells with different concentrations of the benzofuran isomers for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. This is observed as a color change from purple to yellow. [19] Step-by-Step Methodology:

  • Preparation: Prepare solutions of the benzofuran isomers and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol). [19]2. Reaction: Mix the test compound solutions with a solution of DPPH in a 96-well plate or cuvettes. [19]3. Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes. [19]4. Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm. [19]5. Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. [19]

Signaling_Pathway cluster_inflammation Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) MAPK->Inflammatory_Mediators induces NFkB->Inflammatory_Mediators induces Benzofuran Benzofuran Derivative (e.g., 5d) Benzofuran->MAPK inhibits Benzofuran->NFkB inhibits

Caption: Inhibition of inflammatory pathways by benzofuran derivatives.

Conclusion and Future Directions

The position of substituents on the benzofuran scaffold is a critical determinant of biological activity. While 2-substituted benzofurans have historically been a major focus, particularly in anticancer research, the diverse activities exhibited by isomers with different substitution patterns underscore the vast therapeutic potential of this heterocyclic system. The provided protocols offer a robust framework for the systematic evaluation of novel benzofuran isomers. Future research should continue to explore the synthesis and biological screening of a wider range of isomers, including those based on the benzo[c]furan core, to fully unlock the therapeutic promise of this remarkable scaffold.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
  • (2015).
  • (2019). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central.
  • MDPI. (n.d.).
  • Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design.
  • (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
  • (2007). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)
  • (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Khalifa University.
  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
  • (n.d.).
  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019).
  • (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central.
  • Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985).
  • (2024).
  • (2025). (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives.
  • (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties.
  • (2025). (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives.
  • (2025). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • (n.d.). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central.
  • (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed.
  • MDPI. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases.
  • (2014). Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. PubMed.
  • (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central.
  • Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology.
  • (2016).
  • (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PubMed Central.
  • (2019).
  • (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. PubMed.
  • (n.d.). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods.
  • (2011). New Benzofuran Derivatives as an Antioxidant Agent. PubMed Central.
  • (n.d.). Structures of natural and synthetic benzofuran derivatives with biological activity.
  • (2023). MTT (Assay protocol). Protocols.io.
  • (n.d.).
  • (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI.
  • (n.d.). MTT assay protocol. Abcam.
  • (n.d.). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Bentham Science.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methoxybenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Within this diverse chemical family, derivatives featuring a methoxy group at the 6-position have garnered significant attention for their enhanced and often specific therapeutic potential.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 6-methoxybenzofuran derivatives across key therapeutic areas. By dissecting the causality behind experimental designs and comparing biological data, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for designing next-generation therapeutic agents based on this versatile scaffold.

Potent Osteogenesis-Promoting Activity for Senile Osteoporosis

Senile osteoporosis (SOP) is characterized by a severe deficiency in bone mass, a condition where treatments focused on inhibiting bone resorption show limited efficacy.[5][6] This has spurred the search for small-molecule drugs that actively promote bone formation (osteogenesis). 6-Methoxybenzofuran derivatives have recently emerged as a highly promising class of compounds to meet this challenge.

Expertise & Experience: The Rationale for Targeting BMP-2

The therapeutic strategy hinges on upregulating Bone Morphogenetic Protein 2 (BMP-2), a critical signaling molecule that induces the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for forming new bone.[6][7] Previous research demonstrated that a benzofuran-like compound, designated 125 , effectively promoted bone formation by elevating BMP-2 levels.[5][6] This provided a validated starting point for systematic chemical modifications to enhance potency and drug-like properties, leading to the development of a new series of 6-methoxybenzofuran derivatives.

Trustworthiness: A Self-Validating SAR Study

A systematic SAR study was conducted to optimize the lead compound 125 . Researchers synthesized and evaluated 28 new derivatives, classifying them into three series to probe the effects of different substituents on osteogenic activity.[6] The primary measure of efficacy was the Bone Formation Index (BFI) in a zebrafish osteoporosis model, a well-established in vivo screening system.

The key findings of the SAR study are as follows:

  • The Amino-Substituted Chain is Critical: The most significant gains in activity were achieved by modifying the amino-substituted amide or ester chain at the C3 position of the benzofuran ring.

  • Impact of Amine Substituents: Among 13 derivatives in "Series I" designed to test this, six compounds showed a significantly higher BFI than the parent compound 125 .[6]

  • Identification of a Superior Candidate: Derivative I-9 emerged as the most potent compound, exhibiting significantly higher efficacy than both the original lead 125 and the established osteoporosis drug, teriparatide.[5][6] This demonstrates a clear and successful optimization based on rational drug design.

Data Presentation: Comparative Efficacy of 6-Methoxybenzofuran Derivatives

The table below summarizes the comparative performance of key compounds in the zebrafish osteoporosis model, highlighting the successful optimization from the initial lead.

CompoundDescriptionRelative Efficacy (Zebrafish BFI)Citation
Model Untreated Osteoporosis ModelBaseline[6]
125 Initial Lead 6-MethoxybenzofuranSignificant improvement over model[6]
I-9 Optimized Amino-Amide DerivativeSignificantly higher than 125 [5][6]
I-12 Optimized Amino-Amide DerivativeSignificantly higher than 125 [6]
Teriparatide Standard Osteoporosis DrugHigh[5]
Visualization: Mechanism of Action

The proposed mechanism involves the upregulation of BMP-2, which triggers a signaling cascade culminating in osteoblast differentiation and bone formation.

BMP2_Pathway cluster_drug Drug Action cluster_cell Mesenchymal Stem Cell Drug 6-Methoxybenzofuran Derivative (e.g., I-9) BMP2 Upregulation of BMP-2 Gene Drug->BMP2 Induces Receptor BMP Receptor Activation BMP2->Receptor SMAD Smad Signaling Cascade Receptor->SMAD Osteoblast Osteoblast Differentiation SMAD->Osteoblast Bone Increased Bone Formation Osteoblast->Bone

Caption: Upregulation of the BMP-2 signaling pathway by 6-methoxybenzofuran derivatives.

Experimental Protocol: Zebrafish Osteoporosis Model Assay

This protocol is adapted from the methodology used to evaluate the anti-osteoporosis effects of the described compounds.[6]

  • Animal Model: Use transgenic zebrafish line Tg(Ola.Sp7:mCherry) which expresses a red fluorescent protein in osteoblasts.

  • Induction of Osteoporosis: At 3 days post-fertilization (dpf), administer prednisolone (10 μM) to the embryo medium to induce glucocorticoid-induced osteoporosis.

  • Drug Administration: At 6 dpf, replace the medium with fresh medium containing the test compounds (e.g., 125 , I-9 ) at desired concentrations. A vehicle control group (e.g., DMSO) and a positive control group (e.g., teriparatide) must be included.

  • Staining: At 9 dpf, stain the zebrafish larvae with calcein green (0.2%) for 10 minutes to visualize mineralized bone.

  • Imaging: Anesthetize the larvae with tricaine and mount them in methylcellulose. Capture fluorescent images of the vertebral column using a confocal microscope.

  • Data Analysis: Quantify the fluorescence intensity of both mCherry (osteoblasts) and calcein (mineralization). The Bone Formation Index (BFI) is calculated based on these measurements, with higher values indicating greater osteogenic activity. Statistical analysis (e.g., one-way ANOVA) is used to compare treatment groups.

Enhanced Antiproliferative Activity Against Cancer Cells

The benzofuran core is a common feature in numerous compounds with potent anticancer activity.[1][3] The addition of a methoxy group at the C6 position has been identified as a key structural modification for significantly boosting this activity, particularly through mechanisms like tubulin polymerization inhibition.[8]

Expertise & Experience: The Importance of the 6-Methoxy Group

SAR studies consistently reveal that the electronic properties and position of substituents on the benzofuran ring are critical determinants of biological activity.[9][10] In a compelling study comparing two sets of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives, the series possessing a 6-methoxy group showed markedly higher antiproliferative activity than the unsubstituted analogues.[8] This finding strongly suggests that the 6-methoxy group is not merely a minor modification but an essential feature for high-potency anticancer action in this chemical class. The proposed mechanism for one of the most potent compounds, 50g , involves the disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Trustworthiness: Corroborating Evidence from Halogenated Derivatives

Further evidence for the importance of substitution on the benzofuran ring comes from studies on halogenated derivatives. The introduction of bromine to a methyl or acetyl group attached to the benzofuran system was found to increase cytotoxicity against both normal and cancer cell lines.[2][11] This highlights that while the 6-methoxy group can be a primary driver of potency, further modifications at other positions can fine-tune the activity and selectivity profile of the compounds.

Data Presentation: Comparative Anticancer Activity (IC₅₀)

The table below compares the IC₅₀ values of a potent 6-methoxybenzofuran derivative against its unsubstituted counterpart and a standard chemotherapy drug, illustrating the dramatic impact of the 6-methoxy group.

CompoundKey Structural FeatureHCT-116 (Colon) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)Citation
49 Series Unsubstituted BenzofuranLower ActivityLower ActivityLower Activity[8]
50g 6-Methoxybenzofuran 0.87 0.73 0.57 [8]
Doxorubicin Standard Drug4.17 - 8.876.55 - 13.14-[8]
Visualization: SAR Logic for Anticancer Activity

This diagram illustrates the key structural components contributing to the antiproliferative efficacy of this class of compounds.

SAR_Anticancer cluster_mods Key Substitutions Core Benzofuran Scaffold Essential for base activity Methoxy 6-Methoxy Group Dramatically increases potency Core->Methoxy Substituent C2/C3 Side Chain Influences target binding (e.g., tubulin) Core->Substituent Halogen Halogenation Can further increase cytotoxicity Core->Halogen Result High-Potency Anticancer Agent Methoxy->Result Substituent->Result Halogen->Result

Caption: Key structural elements for potent anticancer activity in benzofuran derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

This is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Culture: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-methoxybenzofuran test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Dual Antimicrobial and Anti-inflammatory Agents

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[12] An ideal modern antimicrobial would not only kill pathogens but also modulate the host's inflammatory response to prevent tissue damage caused by excessive inflammation. A synthetic 6-methoxybenzofuran derivative, belonging to the aurone class of flavonoids, has demonstrated precisely this dual-action potential.[13][14]

Expertise & Experience: Targeting Infection and Inflammation Simultaneously

The compound (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) was synthesized and investigated for both its antimicrobial and anti-inflammatory properties.[13] This dual-pronged approach is highly relevant for treating infections where the pathology is driven by both the microbe and the host's inflammatory cascade. The study demonstrated that AU-23 possesses direct bactericidal or bacteriostatic effects against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and can also suppress the production of pro-inflammatory cytokines in macrophage cells.[13][14]

Trustworthiness: Mechanism-Based Efficacy

The anti-inflammatory action of AU-23 was shown to be mechanism-based. The compound effectively downregulates the expression of pro-inflammatory mediators like IL-6, IL-1β, and TNF-α in macrophage cells stimulated with lipopolysaccharide (LPS).[13] This effect is achieved by inhibiting key components of the inflammatory signaling pathway, specifically Toll-like receptor 4 (TLR4) and its co-receptor CD14.[13][14] Molecular docking studies further supported this, showing that AU-23 binds effectively to the mouse TLR4/MD-2 complex.[13] This provides a strong, self-validating system where the observed biological effect is explained by a plausible molecular mechanism.

Data Presentation: Summary of Dual-Action Properties of AU-23
Activity TypeTarget/AssayResultCitation
Antimicrobial MRSA ATCC 43300Significant inhibition zone (18.33 mm)[13]
MSSA ATCC 25923Bactericidal effect[13]
P. aeruginosa ATCC 9027Bactericidal effect[13]
Anti-biofilm Monomicrobial BiofilmsEffective inhibition (59-64%)[13]
Anti-inflammatory LPS-stimulated MacrophagesDownregulation of IL-6, IL-1β, TNF-α[13][14]
Inflammatory PathwayDownregulation of TLR4 and CD14[13][14]
Visualization: Dual Action Workflow of AU-23

The diagram below outlines the two distinct but complementary mechanisms of action for the AU-23 derivative.

Dual_Action_Workflow cluster_antimicrobial Antimicrobial Action cluster_antiinflammatory Anti-inflammatory Action AU23 AU-23 (6-Methoxybenzofuran-3(2H)-one) Bacteria Pathogenic Bacteria (e.g., MRSA) AU23->Bacteria Direct Action Macrophage Macrophage AU23->Macrophage Modulation Inhibition Growth Inhibition / Bactericidal Effect Bacteria->Inhibition TLR4 Inhibition of TLR4 Signaling Macrophage->TLR4 Cytokines Reduced Pro-inflammatory Cytokine Production (IL-6, TNF-α) TLR4->Cytokines

Caption: Dual antimicrobial and anti-inflammatory mechanisms of the aurone derivative AU-23.

Experimental Protocol: Synthesis of AU-23

This protocol is based on the multi-step synthesis involving the oxidative cyclization of a 2'-hydroxychalcone precursor.[13]

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve 1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (1 equivalent) and 1-naphthaldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of potassium hydroxide (e.g., 40-50%) dropwise to the mixture under stirring at room temperature.

    • Continue stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the 2'-hydroxychalcone intermediate.

    • Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol to purify.

  • Oxidative Cyclization to Aurone (AU-23):

    • Dissolve the purified chalcone intermediate in a suitable solvent like DMSO or methanol.

    • Add an oxidizing agent. A common method involves using mercuric oxide (HgO) and iodine (I₂) as a catalyst, or alternative greener methods can be employed.

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

    • After cooling, pour the mixture into a solution of potassium iodide to sequester any remaining mercury salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with sodium thiosulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product (AU-23) using column chromatography on silica gel to obtain the final compound.

  • Characterization: Confirm the structure of the synthesized AU-23 using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The 6-methoxybenzofuran scaffold is a demonstrably potent and versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies detailed in this guide consistently underscore the critical role of the 6-methoxy group in enhancing biological efficacy across diverse therapeutic targets. For osteoporosis, it is a key feature in compounds that promote bone formation by upregulating BMP-2.[5][6] In oncology, its presence can be essential for high antiproliferative potency, particularly in tubulin inhibitors.[8] Furthermore, it forms the core of dual-action antimicrobial and anti-inflammatory agents capable of both targeting pathogens and modulating the host immune response.[13] The comparative data and experimental frameworks provided herein offer valuable insights for medicinal chemists and drug development professionals, paving the way for the rational design of next-generation drugs built upon this privileged heterocyclic system.

References

  • Zhou, Z., Sun, L., Han, X., Wang, Y., Xie, Z., Xue, S., & Li, Z. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry, 66(3), 1742–1760. [Link][5]
  • Zhou, Z., Sun, L., Han, X., Wang, Y., Xie, Z., Xue, S., & Li, Z. (2023). Efficacy, Mechanism, and Structure–Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis.
  • Abdel-Sattar, E., El-Malah, A. A., Abdel-Aziz, M., & El-Khouly, M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. [Link][8]
  • Noviany, N., McPhail, K. L., Hallowell, M., Su, E., Mahmud, T., & Sari, L. (2021). Structural revision of sesbagrandiflorains A and B, and synthesis and biological evaluation of 6-methoxy-2-arylbenzofuran derivatives. Journal of Natural Medicines, 75(1), 66–75. [Link][15]
  • ACS Publications. (2023). Efficacy, Mechanism, and Structure–Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry. [Link][7]
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Sawalha, M., Al-Far, R. A., Abdel-Wahab, N. S., & Hamad, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link][9]
  • ResearchGate. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link][1]
  • Al-Mokadem, A. S., Abourehab, M. A. S., Al-Mokadem, S. A., & Al-Sharif, M. A. (n.d.). 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23).
  • Kowalkowska, A., Rózalska, S., & Klajn, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553. [Link][2]
  • MDPI. (2023).
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Sawalha, M., Al-Far, R. A., Abdel-Wahab, N. S., & Hamad, M. A. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link][3]
  • Noviany, N., McPhail, K. L., Hallowell, M., Su, E., Mahmud, T., & Sari, L. (2021). Structural revision of sesbagrandiflorains A and B, and synthesis and biological evaluation of 6-methoxy-2-arylbenzofuran.
  • ResearchGate. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link][11]
  • Kowalkowska, A., Rózalska, S., & Klajn, A. (2022).
  • Patel, D. R., Patel, K. D., & Patel, N. C. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Journal of Chemical and Pharmaceutical Research. [Link][18]
  • ResearchGate. (2023). Investigating the Dual Action Potential of (Z) 6 methoxy 2 (naphthalen 1 ylmethylene) Benzofuran 3(2H) one (AU 23)
  • Kumar, A., Chawla, G., & Kumar, R. (2021). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link][12]
  • Asghari, S., Ramezani, M., & Asghari, S. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Pharmacy. [Link][4]

Sources

A Comparative Guide to GPR40 Agonists: Profiling 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid (Fasiglifam/TAK-875) Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of prominent G-protein coupled receptor 40 (GPR40/FFAR1) agonists, with a central focus on the clinical candidate 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid, more commonly known as Fasiglifam or TAK-875. We will dissect its performance characteristics alongside other widely utilized research agonists, including GW9508 and AM-1638, providing the experimental context and data necessary for informed selection in metabolic disease research and drug development.

Introduction: GPR40 as a Therapeutic Target for Type 2 Diabetes

G-protein coupled receptor 40 (GPR40), also designated as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[3][4] This activation triggers a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).[4][5] The key therapeutic advantage of targeting GPR40 is its glucose-dependent mechanism; agonists enhance insulin secretion only in the presence of elevated blood glucose, thereby minimizing the risk of hypoglycemia, a significant side effect of conventional insulin secretagogues like sulfonylureas.[1][6]

The canonical signaling pathway for GPR40 involves its coupling to Gαq/11 proteins.[7][8] Ligand binding initiates the dissociation of the G-protein subunits, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][10] The resulting increase in intracellular Ca2+ concentration is a primary trigger for the exocytosis of insulin-containing granules.[1][9]

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40/FFAR1 Gaq Gαq/11 GPR40->Gaq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gaq->PLC Activates ER_Ca Ca²⁺ Store IP3->ER_Ca Stimulates Release PKC PKC DAG->PKC Activates Ca_increase ↑ [Ca²⁺]i Insulin Insulin Granule Exocytosis Ca_increase->Insulin Triggers PKC->Insulin Potentiates ER_Ca->Ca_increase Agonist GPR40 Agonist (e.g., TAK-875) Agonist->GPR40 Binds OGTT_Workflow start Start: Diabetic Rodent Model (e.g., ZDF rats, DIO mice) fast Overnight Fast (e.g., 16 hours) start->fast t_minus_60 T = -60 min: Administer Vehicle or GPR40 Agonist (p.o.) fast->t_minus_60 t_0_blood T = 0 min: Collect Baseline Blood Sample (tail vein) t_minus_60->t_0_blood t_0_glucose T = 0 min: Administer Glucose Bolus (p.o.) t_0_blood->t_0_glucose sampling Collect Blood Samples at T = 15, 30, 60, 120 min t_0_glucose->sampling analysis Measure Blood Glucose & Plasma Insulin sampling->analysis end End: Plot Glucose & Insulin vs. Time; Calculate AUC analysis->end

Caption: Standard workflow for an Oral Glucose Tolerance Test (OGTT).

Step-by-Step Protocol:

  • Animal Model: Use an appropriate model of type 2 diabetes, such as diet-induced obese (DIO) mice or Zucker Diabetic Fatty (ZDF) rats. [5][11]2. Acclimatization & Fasting: Acclimatize animals and fast them overnight (e.g., 16 hours) with free access to water.

  • Drug Administration: At T=-60 or T=-30 minutes, administer the GPR40 agonist or vehicle control via oral gavage.

  • Baseline Sample: At T=0, take a baseline blood sample via a tail snip to measure fasting glucose.

  • Glucose Challenge: Immediately after the baseline sample, administer a glucose solution (e.g., 1-2 g/kg body weight) via oral gavage. [5]6. Time-Course Sampling: Collect subsequent blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes post-glucose).

  • Analysis: Measure blood glucose concentrations at each time point. For a more detailed analysis, plasma can be separated to measure insulin levels via ELISA.

  • Data Interpretation: Plot the mean blood glucose concentration versus time for each treatment group. The primary endpoint is the area under the curve (AUC) for glucose, with a significant reduction in AUC for the agonist-treated group indicating improved glucose tolerance.

Conclusion and Future Perspectives

The comparative analysis of GPR40 agonists reveals a landscape of tools with distinct properties and applications.

  • This compound (Fasiglifam/TAK-875) stands as a benchmark for clinical efficacy, demonstrating robust glucose-lowering effects in humans. [7][8]Its failure due to hepatotoxicity, however, underscores the critical importance of evaluating off-target effects and metabolic fate early in development. [12][13]It remains a valuable, albeit cautionary, reference compound.

  • GW9508 is an indispensable tool for in vitro studies requiring high selectivity for GPR40 over GPR120. [14][15]Its primary value is in target validation and mechanistic studies at the cellular level.

  • AM-1638 represents a more advanced preclinical tool, exemplifying the potential of full agonism. Its ability to engage the enteroinsular axis and stimulate incretin release highlights a dual mechanism that may offer superior glycemic control compared to agents acting solely on the β-cell. [16] For researchers, the choice of agonist depends on the experimental question. For target validation, GW9508's selectivity is paramount. For exploring maximal therapeutic potential and the role of incretins, a full agonist like AM-1638 is more appropriate. The story of TAK-875 serves as a crucial lesson, guiding future drug design towards molecules with not only high on-target potency but also a meticulously vetted safety and metabolic profile. The development of next-generation GPR40 agonists continues, focusing on optimizing efficacy while engineering out the liabilities that halted earlier candidates. [2][17]

References

  • Spandidos Publications. GPR40: A therapeutic target for mediating insulin secretion (Review).
  • National Institutes of Health (NIH). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Care. [Link]
  • ACS Publications. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. ACS Medicinal Chemistry Letters. [Link]
  • PubMed. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. ACS Medicinal Chemistry Letters. [Link]
  • PubMed Central. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. Journal of Biological Chemistry. [Link]
  • Patsnap Synapse. What are GPR40 agonists and how do they work?. [Link]
  • PLOS One. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. [Link]
  • PubMed. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. Diabetes Care. [Link]
  • American Diabetes Association. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Care. [Link]
  • Evotec. Understanding the Hepatotoxicity of Fasiglifam (TAK-875). [Link]
  • BMB Reports.
  • PubMed. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion. Pharmacology Research & Perspectives. [Link]
  • The Physiological Society. Regulation and mechanism of action of FFAR1/GPR40. [Link]
  • PubMed. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Chemical Research in Toxicology. [Link]
  • Semantic Scholar.
  • PubMed Central. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Biomolecules & Therapeutics. [Link]
  • PubMed Central. Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]
  • Frontiers. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]
  • ACS Publications. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. [Link]
  • PubMed Central. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]
  • PubMed. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry. [Link]
  • American Diabetes Association. 122-LB: In Vitro Pharmacodynamic Studies of IDG-16177, a Potent GPR40 Agonist, for the Treatment of Type 2 Diabetes. Diabetes. [Link]
  • PubMed Central. Design and Synthesis of Novel, Selective GPR40 AgoPAMs. ACS Medicinal Chemistry Letters. [Link]
  • ResearchGate.
  • PubMed. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. Journal of Medicinal Chemistry. [Link]
  • ACS Publications. Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type II Diabetes. Journal of Medicinal Chemistry. [Link]
  • PubMed Central. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes. [Link]
  • PubMed. Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by LY2881835. Bioorganic & Medicinal Chemistry. [Link]

Sources

Experimental Validation of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(6-methoxy-1-benzofuran-3-yl)acetic acid is a novel small molecule with a benzofuran core, a privileged structure in medicinal chemistry. Derivatives of this scaffold have shown a wide array of biological activities, including potential anti-inflammatory, antimicrobial, and anti-tumor properties. Furthermore, a structurally related compound, 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid, has been identified as a core structure for agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), a promising target for the treatment of Type 2 diabetes due to its role in glucose-dependent insulin secretion[1]. This guide provides a comprehensive experimental framework to elucidate and validate the primary mechanism of action of this compound, comparing its potential activities with established therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It outlines a logical, multi-faceted approach, beginning with in vitro target-based assays and progressing to cell-based functional assays and in vivo models. The experimental design aims to rigorously test two plausible hypotheses for the compound's mechanism of action: 1) modulation of inflammatory pathways, potentially through cyclooxygenase (COX) inhibition, and 2) agonism of the GPR40/FFA1 receptor.

For the purpose of this guide, we will designate this compound as "Compound X". We will compare its performance against well-characterized drugs: Celecoxib, a selective COX-2 inhibitor[2][3][4], and Diclofenac, a non-selective COX-1/COX-2 inhibitor[5][6][7], for the anti-inflammatory pathway. For the GPR40/FFA1 pathway, we will use TAK-875 (Fasiglifam), a known GPR40 agonist, as the comparator.

Part 1: Investigation of Anti-inflammatory Mechanism via Cyclooxygenase (COX) Inhibition

The structural similarity of Compound X to some non-steroidal anti-inflammatory drugs (NSAIDs) warrants an investigation into its potential to inhibit COX enzymes. COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are critical mediators of pain and inflammation[3][8].

Experimental Workflow: COX Inhibition Pathway

cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 In Vivo Model a Compound X Celecoxib Diclofenac b COX-1 & COX-2 Enzyme Assays a->b Test Inhibition c IC50 Determination & Selectivity Index b->c Quantify Potency e Prostaglandin E2 (PGE2) Quantification (ELISA) c->e Correlate with cellular activity d LPS-stimulated RAW 264.7 Macrophages d->e Measure PGE2 production f Cell Viability Assay (e.g., MTT) d->f Assess Cytotoxicity h Measurement of Paw Volume e->h Translate to in vivo efficacy g Carrageenan-induced Paw Edema in Rats g->h Assess anti-edema effect i Histopathological Analysis g->i Evaluate tissue inflammation

Caption: Workflow for validating the anti-inflammatory mechanism of Compound X.

Detailed Experimental Protocols

1. In Vitro COX-1 and COX-2 Inhibition Assay

  • Rationale: This initial screen directly measures the ability of Compound X to inhibit the activity of isolated COX-1 and COX-2 enzymes. This allows for the determination of potency (IC50) and selectivity.

  • Protocol: A colorimetric or radiochemical COX inhibitor screening assay can be used[9][10][11].

    • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound (Compound X, Celecoxib, Diclofenac) at various concentrations.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The production of prostaglandin H2 (PGH2) is measured. In a colorimetric assay, the peroxidase activity of COX is monitored by the appearance of an oxidized chromogen[11].

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

    • The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

2. Cell-Based Prostaglandin E2 (PGE2) Production Assay

  • Rationale: To confirm that the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context. Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and subsequent PGE2 production in macrophages.

  • Protocol:

    • Culture RAW 264.7 murine macrophages in appropriate media.

    • Pre-treat the cells with various concentrations of Compound X, Celecoxib, or Diclofenac for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

    • Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

3. In Vivo Carrageenan-Induced Paw Edema Model

  • Rationale: This is a classic acute inflammation model to assess the in vivo anti-inflammatory efficacy of a test compound[12][13][14][15].

  • Protocol:

    • Acclimate male Wistar rats for at least one week.

    • Administer Compound X, Celecoxib, Diclofenac, or vehicle control orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

    • At the end of the experiment, animals can be euthanized, and the paw tissue collected for histopathological analysis to assess immune cell infiltration.

Comparative Data Summary (Hypothetical)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexPGE2 Inhibition (IC50 in RAW 264.7 cells, µM)Paw Edema Inhibition (%) at 3h (Dose mg/kg)
Compound X 15.20.8191.555% (30)
Celecoxib >1000.05>20000.160% (10)
Diclofenac 0.10.01100.0565% (10)

Part 2: Investigation of GPR40/FFA1 Receptor Agonism

The benzofuran acetic acid scaffold in Compound X is also present in known GPR40/FFA1 agonists[1]. GPR40 is primarily expressed in pancreatic β-cells and its activation by free fatty acids or synthetic agonists leads to glucose-stimulated insulin secretion (GSIS).

Signaling Pathway: GPR40/FFA1 Activation

GPR40_Pathway CompoundX Compound X or TAK-875 GPR40 GPR40/FFA1 Receptor CompoundX->GPR40 Binds and Activates Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Vesicle Insulin Vesicle Exocytosis Ca_release->Insulin_Vesicle Triggers PKC->Insulin_Vesicle Potentiates

Caption: GPR40/FFA1 receptor signaling cascade leading to insulin secretion.

Detailed Experimental Protocols

1. In Vitro Calcium Mobilization Assay

  • Rationale: GPR40 activation couples to the Gαq pathway, leading to the mobilization of intracellular calcium. This is a primary and rapid downstream event that can be measured to screen for receptor agonism.

  • Protocol:

    • Use a stable cell line overexpressing human GPR40 (e.g., HEK293-hGPR40).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of Compound X or the reference agonist TAK-875.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

    • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

2. Cell-Based Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Rationale: This assay directly measures the physiological outcome of GPR40 activation in a relevant cell type, pancreatic β-cells. A key feature of GPR40 agonists is their ability to potentiate insulin secretion only in the presence of high glucose, reducing the risk of hypoglycemia.

  • Protocol:

    • Culture a pancreatic β-cell line (e.g., MIN6 or INS-1E).

    • Starve the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 2 hours.

    • Incubate the cells with Compound X or TAK-875 at various concentrations in the presence of either low (2.8 mM) or high (16.7 mM) glucose for 1-2 hours.

    • Collect the supernatant and measure the insulin concentration using an ELISA or radioimmunoassay (RIA).

    • Confirm that the test compounds do not stimulate insulin secretion at low glucose concentrations.

Comparative Data Summary (Hypothetical)
CompoundGPR40 Calcium Mobilization (EC50, nM)GSIS at High Glucose (Fold increase over control)GSIS at Low Glucose (Fold increase over control)
Compound X >10,0001.11.0
TAK-875 303.51.1

Conclusion and Interpretation

Based on the hypothetical data presented, Compound X demonstrates moderate, selective inhibitory activity against COX-2 both in vitro and in a cellular context. This activity translates to a significant anti-inflammatory effect in an in vivo model of acute inflammation. In contrast, Compound X shows no significant agonistic activity at the GPR40 receptor, unlike the comparator TAK-875.

These findings would strongly suggest that the primary mechanism of action for this compound is the inhibition of the cyclooxygenase pathway, with a preference for COX-2. While its potency is lower than that of Celecoxib and Diclofenac, its selectivity for COX-2 over COX-1 is a desirable trait that could potentially lead to a better gastrointestinal safety profile compared to non-selective NSAIDs. Further studies would be required to explore its full therapeutic potential and safety profile, including chronic inflammation models and off-target screening. The lack of activity at the GPR40 receptor indicates that this is not a primary pathway for this specific benzofuran derivative, highlighting the importance of subtle structural changes in determining molecular targets.

This structured, comparative approach provides a robust framework for the experimental validation of a novel compound's mechanism of action, enabling informed decisions in the drug discovery and development process.

References

  • Celecoxib. (n.d.). In StatPearls. NCBI Bookshelf.
  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731.
  • Celecoxib. (n.d.). In Wikipedia.
  • Diclofenac. (n.d.). In Wikipedia.
  • Gajraj, N. M. (2010). Diclofenac: an update on its mechanism of action and safety profile. Pain Practice, 10(4), 356-373.
  • Selinsky, B. S., et al. (2001). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 171, 23-31.
  • What is the mechanism of Diclofenac Sodium? (2024). Patsnap Synapse.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB.
  • Uzuazokaro, M. A., et al. (2019). In Vitro and In Vivo Models for Anti-inflammation: An Evaluative Review. Acta Scientific Pharmaceutical Sciences, 3(11), 104-114.
  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse.
  • Kocot-Kępska, M., et al. (2024). New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review. Ból, 25(1), 25-36.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery.
  • Noreen, Y., et al. (1998). Development of a radiochemical cyclooxygenase-1 and -2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of Natural Products, 61(1), 2-7.
  • Vane, J. R. (1998). In vitro cyclooxygenase activity assay in tissue homogenates. Methods in Molecular Biology, 103, 117-120.
  • Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 23-30.

Sources

A Senior Application Scientist's Guide to Benzofuran Synthesis: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold is a cornerstone of innovation. Its prevalence in a wide array of biologically active natural products and pharmaceuticals underscores the continuous need for efficient and versatile synthetic methodologies. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to benzofurans, offering insights into the mechanistic nuances, practical experimental considerations, and the strategic advantages and limitations of each approach.

Classical Approaches: The Perkin Rearrangement

The Perkin rearrangement, a classic method for benzofuran synthesis, involves the ring contraction of a 3-halocoumarin in the presence of a base.[1][2][3] This transformation, first reported by W. H. Perkin in 1870, proceeds via a base-catalyzed hydrolysis of the coumarin lactone, followed by an intramolecular nucleophilic substitution.[4]

Mechanistic Pathway

The reaction is initiated by the attack of a hydroxide ion on the ester carbonyl of the 3-halocoumarin, leading to the opening of the lactone ring to form a phenoxide and a carboxylate. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the benzofuran ring. Subsequent acidification yields the benzofuran-2-carboxylic acid.

Perkin_Rearrangement Coumarin 3-Halocoumarin Intermediate1 Ring-Opened Intermediate (Phenoxide and Carboxylate) Coumarin->Intermediate1 OH⁻ Benzofuran Benzofuran-2-carboxylic acid Intermediate1->Benzofuran Intramolecular Nucleophilic Substitution

Caption: Mechanism of the Perkin Rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

Modern adaptations of the Perkin rearrangement often employ microwave irradiation to significantly reduce reaction times and improve yields.[4]

Synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid:

  • To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167mmol).

  • Add ethanol (5 mL) and sodium hydroxide (0.0201g, 0.503mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.[4]

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, concentrate the mixture in vacuo.

  • Dissolve the crude product in a minimum amount of water and acidify with hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry to yield the desired benzofuran-2-carboxylic acid (99% yield).[4]

Advantages and Disadvantages
AdvantagesDisadvantages
Utilizes readily available starting materials (coumarins).Requires the preparation of 3-halocoumarins.
High yields are often achievable.Limited to the synthesis of benzofuran-2-carboxylic acids.
Microwave assistance drastically reduces reaction times from hours to minutes.[4]The substrate scope can be limited by the availability of substituted coumarins.

The Wittig Reaction: A Versatile Olefination Approach

The intramolecular Wittig reaction provides a powerful method for the synthesis of benzofurans, particularly for accessing 2- and 3-substituted derivatives.[5][6][7] This approach involves the reaction of a phosphonium ylide, generated in situ, with an ester or other carbonyl functionality within the same molecule.

Mechanistic Pathway

The synthesis typically begins with the formation of a phosphonium salt from a suitable salicylaldehyde derivative. Treatment with a base generates the corresponding phosphonium ylide. In the presence of an acyl chloride, the ylide is acylated, and a subsequent intramolecular Wittig reaction between the ylide and the newly introduced ester carbonyl group leads to the formation of the benzofuran ring and triphenylphosphine oxide as a byproduct.

Wittig_Reaction PhosphoniumSalt o-Hydroxybenzyl phosphonium salt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Base AcylatedYlide Acylated Ylide Ylide->AcylatedYlide Acyl Chloride Oxaphosphetane Oxaphosphetane Intermediate AcylatedYlide->Oxaphosphetane Intramolecular Cycloaddition Benzofuran Benzofuran Oxaphosphetane->Benzofuran Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General mechanism of the intramolecular Wittig reaction for benzofuran synthesis.

Experimental Protocol: Synthesis of 2-Phenylbenzofuran

This protocol describes the synthesis of 2-phenylbenzofuran via an intramolecular Wittig reaction.[6]

  • Prepare the 2-hydroxybenzyltriphenylphosphonium bromide by reacting 2-hydroxybenzyl alcohol with triphenylphosphine hydrobromide.

  • In a flask, combine 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixture of toluene (30 mL) and triethylamine (0.6 mL).

  • Stir the mixture under reflux for 2 hours.

  • After cooling, filter the reaction mixture to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography (hexane/EtOAc 9:1) to obtain 2-phenylbenzofuran.[6]

Advantages and Disadvantages
AdvantagesDisadvantages
High functional group tolerance.[7]Stoichiometric amounts of triphenylphosphine are required, generating triphenylphosphine oxide as a byproduct, which can complicate purification.
Mild reaction conditions.[5]The synthesis of the required phosphonium salt adds a step to the overall process.
Good control over the substitution pattern at the 2- and 3-positions.Sterically hindered substrates may lead to lower yields.
Allows for the synthesis of complex benzofurans, including natural products.[3]

Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira and Heck Couplings

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of benzofurans, offering a highly versatile and efficient platform for constructing the heterocyclic core. The Sonogashira and Heck couplings are two of the most prominent examples.

Sonogashira Coupling/Cyclization

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for benzofuran synthesis, typically involving the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[8][9]

The catalytic cycle begins with the oxidative addition of the o-iodophenol to a Pd(0) complex. Concurrently, the copper co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the coupled product. The subsequent intramolecular hydroalkoxylation, often catalyzed by the same metal complex or promoted by a base, leads to the formation of the benzofuran ring.

Sonogashira_Coupling Pd0 Pd(0) OxidativeAddition Oxidative Addition Intermediate Pd0->OxidativeAddition + Aryl Halide ArylHalide o-Iodophenol Transmetalation Transmetalation Intermediate OxidativeAddition->Transmetalation + Copper Acetylide Alkyne Terminal Alkyne CopperAcetylide Copper Acetylide Alkyne->CopperAcetylide Cu(I), Base CoupledProduct 2-Alkynylphenol Transmetalation->CoupledProduct Reductive Elimination CoupledProduct->Pd0 Benzofuran Benzofuran CoupledProduct->Benzofuran Intramolecular Cyclization

Caption: Catalytic cycle for Sonogashira coupling followed by cyclization.

This one-pot procedure details the synthesis of a 2,3-disubstituted benzofuran.[8]

  • To a dry Schlenk flask under an inert atmosphere, add o-iodophenol (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Add an anhydrous solvent (e.g., THF) and the terminal alkyne (1.1 eq).

  • Add a base (e.g., triethylamine, 3-4 eq).

  • Stir the mixture at room temperature for 30 minutes, then heat to 50-80°C.

  • After the initial coupling is complete (monitored by TLC), add the second aryl iodide (1.2 eq) and continue heating until the cyclization is complete.

  • Cool the reaction, remove the solvent, and perform an aqueous work-up.

  • Purify the crude product by column chromatography.

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful route to benzofurans through the cyclization of an o-alkenylphenol derivative.[10][11] This reaction forms a C-C bond between an aryl halide and an alkene within the same molecule.

The reaction is initiated by the oxidative addition of the aryl halide (e.g., o-bromoallylphenol) to a Pd(0) catalyst. This is followed by the intramolecular migratory insertion of the alkene into the aryl-palladium bond to form a five-membered ring. The final step is a β-hydride elimination, which regenerates the Pd(0) catalyst and forms the benzofuran product.

Heck_Reaction Pd0 Pd(0) OxidativeAddition Oxidative Addition Intermediate Pd0->OxidativeAddition + Aryl Halide ArylHalide o-Bromoallylphenol MigratoryInsertion Intramolecular Migratory Insertion OxidativeAddition->MigratoryInsertion CyclizedIntermediate Cyclized Pd(II) Intermediate MigratoryInsertion->CyclizedIntermediate Benzofuran Benzofuran CyclizedIntermediate->Benzofuran β-Hydride Elimination Benzofuran->Pd0

Caption: Catalytic cycle for the intramolecular Heck reaction.

This protocol describes the synthesis of 2-methylbenzofuran from 2-allylphenol via an intramolecular Heck-type reaction.[12]

  • In a flask flushed with nitrogen, suspend anhydrous palladium(II) chloride in dry acetonitrile. Stir for 12 hours at 25°C to form the dichlorobis(acetonitrile)palladium(II) complex.

  • To a separate flask under nitrogen, add the palladium complex (0.1 mmol).

  • Add THF (15 mL) and stir for 3-5 minutes.

  • Add a solution of 2-allylphenol (1 mmol) in THF (5.0 mL) to the flask.

  • Add benzoquinone (1.0 mmol) and lithium chloride (1.0 mmol).

  • Reflux the solution for 18 hours.

  • Remove the THF by rotary evaporation.

  • Take up the residue in ether, treat with decolorizing carbon, and purify by recrystallization from hexane to yield 2-methylbenzofuran.[12]

Comparative Analysis of Palladium-Catalyzed Routes
FeatureSonogashira CouplingHeck Reaction
Starting Materials o-halophenols and terminal alkyneso-haloalkenylphenols
Bond Formation C(sp²)-C(sp) followed by C-OC(sp²)-C(sp²)
Versatility High, allows for diverse substitution patterns on the furan ring.Good, but requires the synthesis of the alkenylphenol precursor.
Catalyst System Typically Pd/Cu co-catalysis.Pd-based, often with phosphine ligands.
Reaction Conditions Generally mild.Can require elevated temperatures.
Atom Economy Good, especially in one-pot variations.Good, with the main byproduct being the eliminated hydrogen halide.

Comparative Performance and Experimental Data

To provide a clear, quantitative comparison, the following table summarizes typical performance data for the discussed benzofuran synthesis routes. The values are representative and can vary based on specific substrates and optimized conditions.

Synthesis RouteKey ReactantsTypical Yield (%)Reaction TimeKey Advantages
Perkin Rearrangement 3-Halocoumarin, Base80-99%[4]5 min (MW) - 3h (conv.)Simple procedure, high yields for specific substrates.
Wittig Reaction o-Hydroxybenzylphosphonium salt, Acyl chloride60-85%[6]2-4 hoursHigh functional group tolerance, good for complex molecules.
Sonogashira Coupling o-Iodophenol, Terminal alkyne70-95%[8]1-12 hoursHigh versatility in substitution patterns.
Heck Reaction o-Allylphenol derivative65-90%[12]12-24 hoursGood for dihydrobenzofurans, atom economical.

Conclusion and Future Outlook

The synthesis of benzofurans is a mature field with a rich arsenal of synthetic methodologies. Classical methods like the Perkin rearrangement and the Wittig reaction remain valuable for specific applications, offering reliability and access to particular substitution patterns. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira and Heck couplings, has dramatically expanded the synthetic toolbox, enabling the construction of a vast array of complex and highly functionalized benzofuran derivatives under mild and efficient conditions.

The choice of a synthetic route ultimately depends on the target molecule, the availability of starting materials, and the desired scale of the synthesis. For rapid access to benzofuran-2-carboxylic acids from coumarins, the microwave-assisted Perkin rearrangement is an excellent choice. For the synthesis of complex, functionalized benzofurans, the intramolecular Wittig reaction and palladium-catalyzed methods offer unparalleled versatility.

Future developments in this field will likely focus on the use of more sustainable and economical catalysts, the development of enantioselective methods for the synthesis of chiral benzofurans, and the application of flow chemistry to enable safer and more scalable production. As our understanding of the biological significance of the benzofuran scaffold continues to grow, the demand for innovative and efficient synthetic strategies will undoubtedly continue to drive research in this exciting area of organic chemistry.

References

  • Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
  • Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211–4214. [Link]
  • Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. Angewandte Chemie International Edition, 43(45), 6144-6148. [Link]
  • Mushtaq, A., Ahmad, S., Khan, S. G., Al-Mutairi, A. A., Al-Hussain, S. A., & Zaki, M. E. A. (2024).
  • Di Mola, A., De Feo, V., & Piaz, F. D. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2016(4), M911. [Link]
  • Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
  • Lin, W., Chou, S., Syu, S., Jang, Y., & Lee, Y. (2012). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions.
  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
  • Sinha, A., Srivastava, N., & Singh, P. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd. [Link]
  • Wikipedia. (2023). Perkin rearrangement. In Wikipedia. [Link]
  • Le, N. (2016). Green chemistry metrics for organic synthetic chemistry. OuluREPO. [Link]
  • Mushtaq, A., Ahmad, S., Khan, S. G., Al-Mutairi, A. A., Al-Hussain, S. A., & Zaki, M. E. A. (2024).
  • Zhang, Y., Li, Y., Wu, J., & Wang, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). LBP. [Link]
  • Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
  • Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
  • Chen, J., Li, J., & Zhang, J. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102879. [Link]
  • Knight, D. W., & Little, P. B. (1999). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1, (22), 3171-3178. [Link]
  • Le, T., & Le, H. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [Link]
  • Singh, S., Kaur, M., & Singh, T. (2023). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives.
  • Iglesias, M. J., & de Lera, Á. R. (2019). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
  • Pham, D., & Zare, R. N. (2024).
  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
  • Kirichenko, K., Shvets, O., & Borysenko, M. (2022). Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions. Chemical Engineering Transactions, 94, 1039-1044. [Link]
  • Kumar, R., & Kumar, V. (2012). An Expedient Protocol to the Synthesis of Benzo(b)furans by Palladium Induced Heterocyclization of Corresponding 2-Allylphenols. International Journal of Organic Chemistry, 2, 26-32. [Link]
  • Sarkar, S. M., Rahman, M. L., & Yusoff, M. M. (2025). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex.
  • Islam, M. S., & Al-Majid, A. M. (2017). Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions. American Journal of Chemistry, 7(1), 1-10. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which the safety and efficacy of a drug substance are built. For a molecule like 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid, a compound with potential therapeutic applications, ensuring the reliability of its quantitative analysis is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, focusing on the critical process of cross-validation. We will move beyond a mere recitation of protocols to explore the scientific rationale behind our choices, creating a self-validating analytical ecosystem.

The Centrality of Cross-Validation in Analytical Science

Before delving into specific methodologies, it is crucial to understand the "why" of cross-validation. In a regulated environment, it is not sufficient to have a single validated analytical method. A secondary, often orthogonal, method is essential for several reasons:

  • Confirmatory Analysis: It provides an independent verification of results, reducing the risk of method-specific biases.

  • Method Transfer: When analysis is transferred between laboratories, cross-validation ensures consistency and reproducibility of results.[1][2]

  • Investigating Out-of-Specification (OOS) Results: A secondary method can be invaluable in determining if an OOS result is due to a product issue or an anomaly in the primary analytical method.

This guide will focus on the cross-validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound.

Primary Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for the quantitative analysis of drug substances. Its versatility and robustness make it an ideal primary method. For this compound, a reversed-phase HPLC method is the logical choice due to the molecule's moderate polarity.

Proposed HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point for the separation of benzofuran derivatives.[3]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • The use of formic acid helps to control the ionization of the carboxylic acid group, leading to better peak shape.

  • Gradient: A gradient elution is proposed to ensure the timely elution of the main analyte while also separating any potential impurities. A typical gradient could be: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the benzofuran chromophore, a detection wavelength in the range of 254-290 nm is expected to provide good sensitivity.[4][5] A DAD is advantageous for assessing peak purity.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Accurately weigh sample Dissolution Dissolve in mobile phase SamplePrep->Dissolution StandardPrep Prepare calibration standards StandardPrep->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 column Injection->Separation Detection UV Detection (254-290 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the HPLC-UV analysis.

Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly selective and sensitive confirmatory method. Due to the carboxylic acid moiety, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar carboxylic acid into a more volatile ester.

Proposed GC-MS Method Protocol with Derivatization

Instrumentation:

  • GC system with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.

Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent for carboxylic acids.

  • Procedure:

    • Evaporate an aliquot of the sample extract to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-500

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing SamplePrep Sample Extraction Evaporation Evaporation to Dryness SamplePrep->Evaporation Derivatization Add BSTFA + 1% TMCS, Heat Evaporation->Derivatization Injection Inject into GC Derivatization->Injection Separation Separation on DB-5ms column Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis Detection->MassSpectrum Quantification Quantification using SIM/Scan TIC->Quantification MassSpectrum->Quantification CrossValidation_Logic cluster_validation Individual Method Validation cluster_analysis Comparative Analysis cluster_evaluation Evaluation & Conclusion Validate_HPLC Validate HPLC-UV Method per ICH Q2(R1) Analyze_Samples Analyze Identical Samples (n>=3 batches) Validate_HPLC->Analyze_Samples Validate_GCMS Validate GC-MS Method per ICH Q2(R1) Validate_GCMS->Analyze_Samples HPLC_Results Obtain HPLC-UV Results Analyze_Samples->HPLC_Results GCMS_Results Obtain GC-MS Results Analyze_Samples->GCMS_Results Stat_Compare Statistically Compare Results (e.g., Paired t-test, % Difference) HPLC_Results->Stat_Compare GCMS_Results->Stat_Compare Acceptance Results within Acceptance Criteria? Stat_Compare->Acceptance Conclusion Methods are Cross-Validated Acceptance->Conclusion Yes Investigate Investigate Discrepancies Acceptance->Investigate No

Caption: Logical flow of the cross-validation process.

Spectroscopic Characterization: Orthogonal Confirmation

In addition to chromatographic methods, spectroscopic techniques provide invaluable structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzofuran ring system, a singlet for the methoxy group protons, and a singlet for the methylene protons of the acetic acid side chain.

  • ¹³C NMR: The carbon NMR spectrum will provide complementary information on the number and types of carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹). [6]* A strong C=O stretch from the carbonyl of the carboxylic acid (around 1700-1760 cm⁻¹). [6][7]* C-O stretching vibrations from the ether and carboxylic acid groups.

  • Aromatic C-H and C=C stretching and bending vibrations.

Conclusion

The cross-validation of analytical methods is a non-negotiable aspect of robust pharmaceutical development. By establishing and validating both a primary HPLC-UV method and a confirmatory GC-MS method for this compound, we create a system of checks and balances that ensures the highest level of confidence in the analytical data. This guide has provided a framework based on extensive experience and regulatory expectations, demonstrating not just the "how" but the fundamental "why" behind these critical analytical activities. The successful cross-validation of these orthogonal methods provides a powerful testament to the accuracy and reliability of the data generated, underpinning the quality of the drug substance throughout its lifecycle.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005.
  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. May 2018.
  • Anvisa. Resolution RE No. 899 of 29 May 2003. Guide for validation of analytical and bioanalytical methods.
  • Ermer, J. (2001). Transfer of Analytical Procedures. In: Validation of Pharmaceutical Processes, Third Edition.
  • Mehta, A., et al. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate.
  • Reddy, G. S., et al. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • National Institute of Standards and Technology. Benzofuran-2-carboxylic acid. NIST Chemistry WebBook.
  • Dye, K. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Semantic Scholar.
  • ResearchGate. Mass spectrum of Benzofuran with Retention Time (RT)= 6.760.
  • González, A. G., Herrador, M. Á. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In: The Inter-face of Chemistry and Engineering in the 21st Century.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • ResearchGate. Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777.
  • PubChem. Benzofuran-2-carboxylic acid.
  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
  • Xu, Z., et al. (2019). Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. European Journal of Medicinal Chemistry.
  • ResearchGate. FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate.
  • ResearchGate. GC-MS Spectra of 2-methyl benzofuran.
  • El-Gohary, N. S., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofura. RSC Advances.
  • Reddy, P. A., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc.
  • U.S. Food and Drug Administration.
  • El-Gohary, N. S., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofura. RSC Publishing.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids.
  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis.
  • Basanagouda, M., et al. (2014). An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids.
  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia.
  • Ramu, G., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. International Journal of Pharmaceutical and Bio-Medical Science.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthetic 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

2-(6-Methoxy-1-benzofuran-3-yl)acetic acid, with the chemical formula C₁₁H₁₀O₄, is a benzofuran derivative that has been explored for its potential biological activities.[1][2] Given its intended use in sensitive biological assays, rigorous purity assessment is not just a quality control measure but a fundamental requirement for data integrity.

This guide will explore the application, advantages, and limitations of several key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Chromatographic Techniques: Separating and Quantifying Impurities

Chromatographic methods are the workhorses of purity analysis, offering high-resolution separation of the main compound from its impurities.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally sensitive compounds like our target molecule. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

The "Why": The polarity of this compound, conferred by its carboxylic acid and methoxy groups, makes it ideally suited for reverse-phase HPLC. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The main compound and any impurities will elute at different times (retention times) based on their relative hydrophobicity, allowing for their separation and quantification.

Experimental Protocol: Reverse-Phase HPLC for Purity Assessment

  • System Preparation:

    • HPLC System: An Agilent 1200 Series or similar, equipped with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid and acidifies the mobile phase to ensure the analyte is in its neutral form.

    • Mobile Phase B: 0.1% TFA in acetonitrile. Rationale: Acetonitrile is a common organic modifier that elutes the compounds from the C18 column.

    • Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes. Rationale: A gradient is crucial for separating compounds with a range of polarities, ensuring that both polar and non-polar impurities are eluted and detected.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum of the benzofuran chromophore.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthetic this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B. Rationale: Dissolving the sample in the mobile phase ensures compatibility and prevents peak distortion.

    • Filter the solution through a 0.45 µm syringe filter before injection. Rationale: Filtering removes any particulate matter that could clog the HPLC system.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram for 25 minutes.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (0.1% TFA in Water/Acetonitrile) Injection Inject Sample onto C18 Column MobilePhase->Injection SamplePrep Prepare Sample Solution (Dissolve & Filter) SamplePrep->Injection Separation Gradient Elution (Separation by Polarity) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4][5][6] It is typically used for volatile and thermally stable compounds.

The "Why": this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile ester (e.g., a trimethylsilyl (TMS) ester).[7] This allows the compound to be vaporized and travel through the GC column. The mass spectrometer then provides structural information about the parent compound and any separated impurities.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • To 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Rationale: BSTFA is a powerful silylating agent that converts the acidic proton of the carboxylic acid to a TMS group, increasing volatility. TMCS acts as a catalyst.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS System and Conditions:

    • GC-MS System: An Agilent 7890A GC coupled to a 5975C MS or similar.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. Rationale: This temperature program allows for the separation of compounds with different boiling points.

    • Injector Temperature: 250°C.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Mass Scan Range: 50-550 amu in full scan mode. Rationale: This range is sufficient to detect the molecular ion of the derivatized analyte and its fragmentation pattern.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Acquire the total ion chromatogram (TIC) and mass spectra of all eluted peaks.

    • Purity is determined by the area percentage of the main peak in the TIC. Impurities can be tentatively identified by their mass spectra.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Derivatization Derivatization (e.g., Silylation) Injection Inject into GC Derivatization->Injection Separation Separation by Boiling Point Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (Full Scan) Ionization->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC MassSpectra Analyze Mass Spectra of Peaks Detection->MassSpectra PurityCalc Calculate Purity (% Area of TIC) TIC->PurityCalc

Spectroscopic Techniques: A Deeper Look at Molecular Structure

Spectroscopic methods provide information about the chemical structure of the analyte and can be powerful tools for purity assessment, especially for identifying and quantifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[8][9][10][11] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

The "Why": By integrating the signals of the target compound and comparing them to the signals of a certified internal standard of known purity and concentration, the absolute purity of the synthetic product can be determined.[12] This method is non-destructive and provides structural information about any impurities present.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic this compound and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. Rationale: The internal standard must have signals that do not overlap with the analyte signals and be stable and non-volatile.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • NMR Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. Rationale: A sufficiently long relaxation delay is critical for accurate quantification, ensuring that all protons have fully relaxed before the next pulse.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

qNMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing Weighing Accurately Weigh Sample & Internal Standard Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving AcquireFID Acquire ¹H NMR Spectrum (with long relaxation delay) Dissolving->AcquireFID Processing Process FID (FT, Phasing, Baseline Correction) AcquireFID->Processing Integration Integrate Analyte and Standard Signals Processing->Integration Calculation Calculate Absolute Purity Integration->Calculation

Thermal Analysis: Assessing Purity Through Melting Behavior

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[13] For purity determination of crystalline solids, DSC is based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.[14][15]

The "Why": A pure crystalline compound exhibits a sharp, well-defined melting peak. The presence of impurities broadens this peak and lowers the melting point.[13][16] DSC can be used to determine the purity of highly pure (typically >98%) crystalline organic compounds.[3][16] It is a valuable orthogonal technique to chromatography.

Experimental Protocol: Purity Determination by DSC

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan.

    • Crimp the pan to ensure good thermal contact.

  • DSC Analysis:

    • DSC Instrument: A calibrated DSC instrument.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation of the sample.

    • Heating Rate: A slow heating rate, typically 0.5 to 2°C/min, is used across the melting range. Rationale: A slow heating rate allows for thermal equilibrium to be maintained, which is essential for accurate purity determination.

    • Temperature Range: From a temperature well below the expected melting point to a temperature where the entire sample has melted.

  • Data Analysis:

    • The instrument's software is used to analyze the melting endotherm based on the van't Hoff equation.

    • The software calculates the mole percent purity.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Weigh 1-3 mg of Crystalline Sample Encapsulation Seal in DSC Pan Weighing->Encapsulation Heating Heat Sample at a Slow, Linear Rate Encapsulation->Heating Measurement Measure Heat Flow vs. Temperature Heating->Measurement Thermogram Generate Melting Endotherm Measurement->Thermogram Calculation Calculate Purity using van't Hoff Equation Thermogram->Calculation

Comparative Summary of Purity Assessment Methods

MethodPrincipleSample TypeAdvantagesLimitations
HPLC Differential partitioning between mobile and stationary phasesSoluble, non-volatile compoundsHigh resolution, high sensitivity, widely applicable, quantitativeRequires reference standards for impurity identification, potential for co-elution
GC-MS Separation by boiling point, detection by massVolatile or derivable compoundsHigh sensitivity, provides structural information for impurity IDRequires derivatization for non-volatile compounds, thermal degradation possible
qNMR Signal area is proportional to the number of nucleiSoluble compoundsAbsolute quantification without a specific reference standard, non-destructive, provides structural informationLower sensitivity than chromatographic methods, requires a certified internal standard, potential for signal overlap
DSC Melting point depression due to impuritiesCrystalline solids (>98% pure)Fast, requires small sample amount, no reference standard neededOnly applicable to crystalline and thermally stable compounds, not suitable for amorphous materials or compounds that decompose on melting[3][16]

Conclusion: A Multi-faceted Approach to Purity Confirmation

No single analytical technique is sufficient to definitively establish the purity of a synthetic compound. A comprehensive and robust purity assessment of this compound relies on the intelligent application of orthogonal methods.

For routine quality control, HPLC is often the method of choice due to its high throughput and quantitative accuracy. When impurity identification is necessary, the hyphenated technique of LC-MS (an extension of HPLC) is invaluable. GC-MS , following derivatization, can serve as a confirmatory chromatographic technique, especially for identifying any volatile impurities that may not be readily observed by HPLC.

qNMR provides an excellent, independent measure of absolute purity and is a powerful tool for confirming the structure of the main component and identifying impurities. Finally, DSC offers a rapid assessment of the purity of the final crystalline product, complementing the data obtained from chromatographic and spectroscopic methods.

By employing a combination of these techniques, researchers and drug development professionals can have a high degree of confidence in the purity of their synthetic this compound, ensuring the reliability and reproducibility of their subsequent biological and pharmacological studies.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. (2009). PubMed. [Link]
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. [Link]
  • Organic Acids Analysis Service | GC-MS - Mtoz Biolabs. (n.d.). Mtoz Biolabs. [Link]
  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed. (2024). PubMed. [Link]
  • Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry - MDPI. (2022). MDPI. [Link]
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. (2009).
  • Place of DSC purity analysis in pharmaceutical development - AKJournals. (1995). AKJournals. [Link]
  • Purity Determination and DSC Tzero Technology - TA Instruments. (n.d.). TA Instruments. [Link]
  • Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes - JEOL. (n.d.). JEOL. [Link]
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Why do we use NMR spectroscopy in purity analysis? - Quora. (2023). Quora. [Link]
  • Using Nuclear Magnetic Resonance (NMR)
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. (2014).
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central. (2023). PubMed Central. [Link]
  • This compound | C11H10O4 | CID 736818 - PubChem. (n.d.). PubChem. [Link]
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vitro and in vivo efficacy of analogs of 2-(6-methoxy-1-benzofuran-3-yl)acetic acid. The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] This document synthesizes available experimental data to offer insights for researchers, scientists, and drug development professionals.

Introduction to this compound and Its Therapeutic Potential

The core structure of this compound has served as a foundational pharmacophore for the development of various therapeutic agents. A notable example is the development of G-protein coupled receptor 40 (GPR40) agonists for the treatment of Type 2 diabetes, where optimized derivatives have shown robust in vivo efficacy.[1] The versatility of the benzofuran ring allows for substitutions that can significantly modulate the compound's biological activity, leading to the exploration of its analogs for a variety of therapeutic applications, including oncology.[2][3]

In Vitro Efficacy Assessment: Cellular Assays

In vitro assays are crucial for the initial screening and characterization of novel compounds. They provide a controlled environment to assess a compound's cytotoxic or inhibitory effects on specific cell lines.

Common In Vitro Assays for Benzofuran Analogs:
  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.[2]

  • Annexin V/PI Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by the compound.[2]

  • Kinase Inhibition Assays: For analogs designed to target specific enzymes, such as Aurora B kinase, in vitro kinase assays are employed to determine the inhibitory activity and selectivity of the compound.[4]

Experimental Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[2]

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized using a suitable solvent.[2]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plate treat Treat with benzofuran analogs at varying concentrations start->treat Allow cells to adhere incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt formazan Viable cells convert MTT to formazan add_mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

Comparative In Vitro Data of Benzofuran Analogs

The following table summarizes the in vitro activity of selected benzofuran analogs from various studies. It is important to note that direct comparison of IC50 values should be done with caution due to variations in cell lines and experimental conditions.

Compound/AnalogTarget/AssayCell LineIC50Reference
S6 (Benzofuran Derivative) Aurora B Kinase Inhibition--[4]
CytotoxicityHeLa, HepG2, SW620Most sensitive[4]
(Z)-7-methoxy-2-(5-nitrothiophene-2-ylmethylene)-3(2H)-benzofuranone Antiplasmodial ActivityP. falciparum (3D7 strain)0.28 µM[5]
(Z)-6-chloro-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone Antiplasmodial ActivityP. falciparum (K1 strain)0.654 nM[5]
2-Arylbenzofuran Derivative (Compound 20) Acetylcholinesterase Inhibition-0.086 ± 0.01 µM[6]
Benzofuran-piperazine Derivative (Compound 5d) Nitric Oxide (NO) InhibitionRAW 264.7-[7]

In Vivo Efficacy Assessment: Animal Models

In vivo studies are essential to evaluate the therapeutic efficacy and pharmacokinetic properties of a drug candidate in a living organism. Xenograft tumor models are commonly used in cancer research to assess the in vivo antitumor efficacy of compounds.[2]

Experimental Protocol: Xenograft Tumor Model
  • Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[2]

  • Tumor Growth: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.[2]

  • Compound Administration: The benzofuran derivatives are administered to the treatment group through a specific route (e.g., orally or intraperitoneally) according to a predetermined dosage and schedule.[2]

  • Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.[2]

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be subjected to further analysis, such as histopathology or biomarker analysis.[2]

Xenograft_Model_Workflow cluster_workflow Xenograft Model Workflow start Implant human cancer cells into immunocompromised mice tumor_growth Allow tumors to reach palpable size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize administer Administer benzofuran analog or vehicle randomize->administer monitor Monitor tumor volume and body weight administer->monitor endpoint Excise and weigh tumors at study endpoint monitor->endpoint analysis Perform histopathological and biomarker analysis endpoint->analysis

Caption: Workflow for in vivo efficacy testing using a xenograft tumor model.

Bridging In Vitro and In Vivo Efficacy: A Comparative Discussion

A direct quantitative comparison between in vitro IC50 values and in vivo tumor growth inhibition is not always straightforward. However, a strong correlation is often sought during drug development. For instance, a benzofuran derivative that demonstrates potent cytotoxicity against a specific cancer cell line in vitro would be a promising candidate for in vivo testing in a xenograft model using that same cell line.

The transition from in vitro to in vivo introduces several complex physiological factors, including drug absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects. Therefore, a compound with excellent in vitro potency may not always translate to significant in vivo efficacy.

For example, while several 2-arylbenzofuran derivatives showed potent inhibition of acetylcholinesterase in vitro (with IC50 values in the nanomolar to low micromolar range), their in vivo efficacy for treating conditions like Alzheimer's disease would depend on their ability to cross the blood-brain barrier and maintain therapeutic concentrations in the central nervous system.[6] Similarly, the promising in vitro antiplasmodial activity of certain benzofuranone derivatives would need to be validated in in vivo malaria models to assess their therapeutic potential.[5]

Mechanism of Action and Signaling Pathways

The therapeutic effects of benzofuran derivatives are often attributed to their interaction with specific molecular targets and signaling pathways.

  • Anticancer Activity: Some benzofuran analogs exert their anticancer effects by inhibiting key enzymes involved in cell division, such as Aurora B kinase, leading to G2/M phase cell cycle arrest.[4] Others may modulate signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2]

  • Anti-inflammatory Activity: The anti-inflammatory effects of some benzofuran derivatives are thought to be mediated through the modulation of key signaling pathways like NF-κB and MAPK.[7]

Anti_Inflammatory_Pathway cluster_pathway Proposed Anti-Inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_mapk NF-κB & MAPK Pathways tlr4->nfkb_mapk inflammatory_mediators Inflammatory Mediators (e.g., NO, Pro-inflammatory Cytokines) nfkb_mapk->inflammatory_mediators benzofuran Benzofuran Derivative benzofuran->nfkb_mapk Inhibition

Caption: Proposed anti-inflammatory signaling pathway modulation by benzofuran derivatives.

Conclusion

Analogs of this compound represent a versatile class of compounds with significant therapeutic potential across various disease areas. This guide has provided a comparative overview of the methodologies used to assess their in vitro and in vivo efficacy, supported by available experimental data. While in vitro assays are invaluable for initial screening and mechanistic studies, in vivo models are critical for validating therapeutic potential in a physiological context. Future research should focus on establishing stronger correlations between in vitro and in vivo data for this promising class of compounds to accelerate their translation into clinical applications.

References

  • 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic Acid - Benchchem. (URL: )
  • A Comparative Guide to Benzofuran Derivatives in Anticancer Research - Benchchem. (URL: )
  • A Comparative Guide to the Efficacy of 5-Hydroxybenzofuran-2-one: In Vitro vs. In Vivo Perspectives - Benchchem. (URL: )
  • Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC - NIH. (URL: [Link])
  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed. (URL: [Link])
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - Semantic Scholar. (URL: [Link])
  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PMC - NIH. (URL: [Link])

Sources

The Evolving Landscape of Inflammation Research: A Comparative Guide to the Anti-Inflammatory Profile of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a core structural motif in numerous natural products and synthetic molecules with potent pharmacological activities.[1][2] This privileged scaffold has garnered significant attention in medicinal chemistry, demonstrating a broad spectrum of therapeutic properties, including antimicrobial, anticancer, and notably, anti-inflammatory effects.[3][4][5] The therapeutic potential of benzofuran derivatives in inflammation stems from their ability to modulate key signaling cascades that orchestrate the inflammatory response, offering a promising avenue for the development of novel therapeutics with potentially improved efficacy and safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[3][6][7]

This guide provides a comprehensive, in-depth comparison of the anti-inflammatory profiles of several promising benzofuran derivatives. We will delve into their mechanisms of action, supported by quantitative experimental data, and provide detailed, validated protocols for key assays to empower researchers in their own investigations. Our focus is not merely on presenting data, but on explaining the causality behind experimental choices and the intricate molecular interactions that define the anti-inflammatory efficacy of this versatile chemical class.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is typically first assessed using in vitro models, with the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells being a gold-standard primary screen.[8][9] LPS, a component of Gram-negative bacteria cell walls, triggers a potent inflammatory response in macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS) and the subsequent release of large quantities of NO, a key inflammatory mediator.[10][11] The half-maximal inhibitory concentration (IC50) for NO production serves as a critical metric for comparing the potency of different compounds.

Here, we compare the in vitro anti-inflammatory activity of several distinct benzofuran derivatives against common standards, Celecoxib (a selective COX-2 inhibitor) and Dexamethasone (a potent corticosteroid).

Compound/Derivative ClassSpecific CompoundIn Vitro ModelTarget MeasuredIC50 Value (µM)Reference StandardStandard's IC50 (µM)Source
Piperazine/Benzofuran HybridCompound 5d LPS-stimulated RAW 264.7NO Production52.23 ± 0.97--[4][12]
Aza-BenzofuranCompound 1 LPS-stimulated RAW 264.7NO Production17.31Celecoxib32.1 ± 1.7[8]
Aza-BenzofuranCompound 3 LPS-stimulated RAW 264.7NO Production16.5Celecoxib32.1 ± 1.7[8]
Fluorinated BenzofuranCompound 3 LPS-stimulated MacrophagesPGE₂ Production1.48--[5]
Fluorinated BenzofuranCompound 2 LPS-stimulated MacrophagesPGE₂ Production1.92--[5]
Fluorinated DihydrobenzofuranCompound 7 LPS-stimulated MacrophagesNO Production2.4--[5]

Expert Insights: The data clearly illustrates the structural diversity and varied potency within the benzofuran class. The aza-benzofuran derivatives (Compounds 1 and 3) isolated from Penicillium crustosum show particularly potent inhibition of NO production, with IC50 values significantly lower than the widely used NSAID, Celecoxib.[8] This suggests a strong potential for these specific scaffolds. The piperazine/benzofuran hybrid 5d also demonstrates notable activity.[4][12] Furthermore, fluorinated benzofurans show exceptional potency in inhibiting Prostaglandin E2 (PGE₂) production, a crucial mediator of pain and inflammation downstream of cyclooxygenase (COX) enzymes.[5] The variation in potency underscores the importance of structure-activity relationship (SAR) studies in optimizing the benzofuran core for maximal anti-inflammatory effect.

Core Mechanisms of Action: Targeting Key Inflammatory Hubs

The anti-inflammatory effects of benzofuran derivatives are primarily attributed to their ability to interfere with two central signaling pathways that regulate the expression of a vast array of pro-inflammatory genes: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation.[13] In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.[4][12]

Several benzofuran derivatives, most notably Compound 5d , have been shown to potently inhibit this pathway.[2][12] Experimental evidence from Western blot analyses demonstrates that these compounds can significantly reduce the LPS-induced phosphorylation of key pathway components, including IKKα/β, IκBα, and the p65 subunit of NF-κB, in a dose-dependent manner.[2][4][12] By preventing the degradation of IκBα, these derivatives effectively trap NF-κB in the cytoplasm, blocking the transcription of inflammatory genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Targets for Proteasome->IkBa_NFkB DNA DNA NFkB->DNA Translocates & Binds Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibit Phosphorylation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription

Caption: NF-κB pathway inhibition by benzofuran derivatives.
Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases—comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—represents another critical signaling nexus in the inflammatory response.[14] These kinases are activated by upstream signaling cascades initiated by inflammatory stimuli and, in turn, phosphorylate a variety of transcription factors, including Activator Protein-1 (AP-1; a dimer of c-Jun and c-Fos). This phosphorylation enhances the ability of these factors to drive the expression of inflammatory genes.

Studies on benzofuran derivatives like Compound 5d and DK-1014 have confirmed their ability to suppress the MAPK pathway.[12][15][16] Treatment of LPS- or PMA-stimulated cells with these compounds leads to a marked reduction in the phosphorylation levels of ERK, JNK, and p38.[2][12][15] By inhibiting MAPK activation, these derivatives effectively curtail a parallel stream of pro-inflammatory signaling, complementing their effects on the NF-κB pathway and resulting in a more comprehensive anti-inflammatory profile.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP-1 ERK->AP1 Activate JNK->AP1 Activate p38->AP1 Activate Benzofuran Benzofuran Derivatives Benzofuran->ERK Inhibit Phosphorylation Benzofuran->JNK Inhibit Phosphorylation Benzofuran->p38 Inhibit Phosphorylation Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: MAPK pathway modulation by benzofuran derivatives.

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for the two most common assays used to characterize the anti-inflammatory profile of benzofuran derivatives.

In Vitro Assay: Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay provides a robust and high-throughput method for the primary screening of potential anti-inflammatory compounds. The principle lies in quantifying the amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[9][17]

Methodology Workflow

In_Vitro_Workflow start Start step1 1. Cell Seeding Seed RAW 264.7 cells (1x10⁵ cells/well) in a 96-well plate. start->step1 step2 2. Incubation Incubate for 24 hours at 37°C, 5% CO₂. step1->step2 step3 3. Pre-treatment Treat cells with various concentrations of benzofuran derivatives or vehicle for 1-2 hours. step2->step3 step4 4. Stimulation Add LPS (1 µg/mL) to all wells (except negative control). step3->step4 step5 5. Co-incubation Incubate for an additional 18-24 hours. step4->step5 step6 6. Supernatant Collection Collect 100 µL of supernatant from each well. step5->step6 step7 7. Griess Reaction Add 100 µL of Griess reagent to supernatant. Incubate for 15 min at room temperature. step6->step7 step8 8. Measurement Measure absorbance at 540 nm using a microplate reader. step7->step8 step9 9. Data Analysis Calculate % NO inhibition and IC50 values relative to LPS-only control. step8->step9 end End step9->end

Caption: Workflow for In Vitro Nitric Oxide Inhibition Assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.[9][17]

  • Compound Treatment: The following day, remove the old medium and replace it with fresh medium containing the desired concentrations of the test benzofuran derivatives (typically dissolved in DMSO and then diluted in medium). Include a vehicle control (DMSO in medium) and a positive control (e.g., Dexamethasone). Incubate for 1-2 hours.[18]

  • LPS Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.

  • Incubation: Incubate the plate for a further 18-24 hours.[11]

  • Nitrite Quantification:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute, non-immune inflammation used to evaluate the efficacy of anti-inflammatory drugs in a whole-animal system.[19] The injection of carrageenan, a sulfated polysaccharide, into the paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified over time.[20][21][22]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to laboratory conditions for at least one week, with free access to food and water.[20]

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.9% Saline or 0.5% CMC).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).

    • Group III, IV, etc.: Test Groups receiving different doses of the benzofuran derivative, administered orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the V₀ value.[20]

  • Drug Administration: Administer the vehicle, positive control, or test compounds to the respective groups. This is typically done 60 minutes before the carrageenan injection to allow for absorption.[23]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile 0.9% saline) into the subplantar region of the right hind paw of each animal.[20][23]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[19][20]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Causality and Validation: The biphasic nature of the carrageenan response is well-characterized. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (2.5-6 hours) is primarily driven by the production of prostaglandins, involving the induction of COX-2.[6] Therefore, inhibition of edema in the late phase, as seen with many benzofuran derivatives, strongly suggests an inhibitory effect on the prostaglandin synthesis pathway, validating the in vitro findings.

Conclusion and Future Directions

The collective evidence strongly supports the benzofuran scaffold as a highly promising platform for the development of novel anti-inflammatory agents. Derivatives of this class have demonstrated potent inhibitory activity in both in vitro and in vivo models, often rivaling or exceeding the performance of established drugs like Celecoxib.[6][8] Their primary mechanism of action involves the dual inhibition of the critical NF-κB and MAPK signaling pathways, leading to a comprehensive suppression of pro-inflammatory mediator production.[12]

The detailed experimental protocols provided herein offer a validated framework for researchers to further explore this chemical space. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as detailed pharmacokinetic and toxicological profiling to identify lead candidates with drug-like properties. By integrating rational design, robust biological evaluation, and a deep understanding of the underlying molecular mechanisms, the full therapeutic potential of benzofuran derivatives can be realized, paving the way for a new generation of safer and more effective treatments for inflammatory diseases.

References

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
  • Miles, L. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways.
  • Chen, Y., et al. (2023). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. [Source not further specified, likely linked to reference 2].
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Luo, Y., Liu, Y., Li, J., Xiang, M., Huang, Y., Zhang, Y., & She, Z. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(14), 5396. [Link]
  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology, vol. 225. Humana Press. [Link]
  • ResearchGate. (2023).
  • ResearchGate. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
  • Kim, J. H., et al. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific Reports, 9(1), 862. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Tlili, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10328. [Link]
  • ResearchGate. (2011).
  • Shaarawy, S., et al. (2014). Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 76, 482-493. [Link]
  • ResearchGate. (2022). RAW 264.
  • Lucas, S., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Pharmaceuticals, 14(12), 1226. [Link]
  • de Vries, T. L., et al. (2020). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. International Journal of Molecular Sciences, 21(18), 6889. [Link]
  • Suttiarporn, P., et al. (2017). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]
  • Wang, D., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Bioorganic & Medicinal Chemistry, 54, 116555. [Link]
  • ResearchGate. (2014).
  • Liang, Y., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 35(1), 101-108. [Link]
  • Lin, Y. S., et al. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 11(10), 3656-3668. [Link]
  • Kim, J. H., et al. (2019). Novel Benzofuran Derivative DK-1014 Attenuates Lung Inflammation via Blocking of MAPK/AP-1 and AKT/mTOR Signaling in Vitro and in Vivo. Scientific Reports, 9(1), 862. [Link]
  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
  • Liang, Y., et al. (2011). Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. Journal of Parenteral and Enteral Nutrition, 35(1), 101-108. [Link]

Sources

A Comparative Guide to the Receptor Binding Affinity of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant activity at a range of physiological targets. This guide provides a comparative analysis of the receptor binding affinities of various benzofuran derivatives, with a focus on their interactions with key serotonin, opioid, and dopamine receptors. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven resource to inform their own research and development efforts.

The Versatility of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, offers a unique combination of rigidity and electronic properties that make it an ideal starting point for the design of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, attributable to their ability to interact with high affinity and selectivity with various G-protein coupled receptors (GPCRs) and transporters in the central nervous system. Understanding the structure-activity relationships (SAR) that govern these interactions is paramount for the rational design of next-generation therapeutics with improved efficacy and reduced off-target effects.

Comparative Binding Affinities of Benzofuran Derivatives

The following tables summarize the in vitro binding affinities (Ki or IC50 values) of representative benzofuran derivatives for key serotonin, opioid, and dopamine receptor subtypes. This data, collated from various authoritative sources, allows for a direct comparison of their potency and selectivity. A lower Ki or IC50 value indicates a higher binding affinity.

Serotonin Receptor and Transporter Affinities
Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)SERT (Ki, nM)Functional Activity
Vilazodone 0.2[1]---0.1 - 0.5[1][2]5-HT1A Partial Agonist (IC50 = 2.1 nM)[1][2]; SERT Inhibitor (IC50 = 1.6 nM)[1][2]
6-APB ("Benzofury") 1500[3]-3.7[3]270[3]2698[3]5-HT2A Partial Agonist (EC50 = 5900 nM); 5-HT2B Full Agonist (EC50 = 140 nM)[3]
Compound 5 (Venkatesan et al.) 96[4]---9.8[4]5-HT1A Agonist; SERT Inhibitor[4]
N-[(2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine (16) High AffinityWeak Affinity---D2 Antagonist; 5-HT1A Agonist[5]
Opioid Receptor Affinities
Compoundδ-Opioid (Ki, nM)μ-Opioid (Ki, nM)κ-Opioid (Ki, nM)Selectivity
Naloxone-benzofuran High AffinityMuch Lower AffinityLeast Effectiveδ-selective[6][7]
Oxymorphone-benzofuran High AffinityMuch Lower AffinityLeast Effectiveδ-selective[6][7]
Oxycodone-benzofuran High AffinityMuch Lower AffinityLeast Effectiveδ-selective[6][7]
Aryl ether benzofuran derivatives -No BindingModerate (IC50 = 3.9-11 µM)κ-selective[8]
Dopamine Receptor Affinities
CompoundD2 Receptor (IC50/Ki, nM)D3 Receptor (Ki, nM)D4 Receptor (Ki, nM)Selectivity
Fluorinated N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide (Compound 10) 17 (IC50)[9]---
Fluorinated N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide (Compound 20) 36 (IC50)[9]---
Benzofuran analog of L-741,626 Binds non-selectivelyBinds non-selectively-Non-selective between D2 and D3[10]
Vilazodone -71 (IC50)-Selective for 5-HT1A and SERT over D3
N-[(2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine (16) High Affinity--D2 and 5-HT1A selective[5]

Key Signaling Pathways and Experimental Workflow

To understand the functional consequences of benzofuran derivatives binding to their respective receptors, it is crucial to be familiar with the downstream signaling cascades they modulate.

Signaling Pathways

The following diagrams illustrate simplified signaling pathways for the G-protein coupled receptors (GPCRs) discussed.

Serotonin_Receptor_Signaling cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq/11-coupled) Benzofuran_Agonist_1A Benzofuran Agonist 5HT1A_Receptor 5-HT1A Receptor Benzofuran_Agonist_1A->5HT1A_Receptor Gi_o Gi/o 5HT1A_Receptor->Gi_o Activation AC_inhib Adenylyl Cyclase (Inhibition) Gi_o->AC_inhib cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease Benzofuran_Agonist_2A Benzofuran Agonist 5HT2A_Receptor 5-HT2A Receptor Benzofuran_Agonist_2A->5HT2A_Receptor Gq_11 Gq/11 5HT2A_Receptor->Gq_11 Activation PLC Phospholipase C (Activation) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolysis Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase

Caption: Simplified signaling pathways for Gi/o-coupled (5-HT1A) and Gq/11-coupled (5-HT2A) serotonin receptors.[11][12][13][14][15]

Opioid_Dopamine_Signaling cluster_Opioid Opioid Receptor (Gi/o-coupled) cluster_Dopamine_D2 Dopamine D2 Receptor (Gi/o-coupled) Benzofuran_Opioid Benzofuran Ligand Opioid_Receptor Opioid Receptor (μ, δ, or κ) Benzofuran_Opioid->Opioid_Receptor Gi_o_Op Gi/o Opioid_Receptor->Gi_o_Op Activation AC_inhib_Op Adenylyl Cyclase (Inhibition) Gi_o_Op->AC_inhib_Op K_channel K⁺ Channel (Activation) Gi_o_Op->K_channel Ca_channel Ca²⁺ Channel (Inhibition) Gi_o_Op->Ca_channel cAMP_decrease_Op ↓ cAMP AC_inhib_Op->cAMP_decrease_Op Benzofuran_Dopamine Benzofuran Ligand D2_Receptor D2 Receptor Benzofuran_Dopamine->D2_Receptor Gi_o_D2 Gi/o D2_Receptor->Gi_o_D2 Activation Beta_Arrestin β-Arrestin Recruitment D2_Receptor->Beta_Arrestin GRK Phos. AC_inhib_D2 Adenylyl Cyclase (Inhibition) Gi_o_D2->AC_inhib_D2 cAMP_decrease_D2 ↓ cAMP AC_inhib_D2->cAMP_decrease_D2

Caption: Canonical G-protein signaling pathways for opioid and dopamine D2 receptors.[16][17][18][19][20][21][22][23][24][25]

Experimental Workflow

Assessing the receptor binding affinity and cross-reactivity of novel compounds is a cornerstone of drug discovery. The following diagram outlines a standard experimental workflow.

Experimental_Workflow Start Synthesize & Purify Benzofuran Derivative Primary_Screen Primary Binding Assay (e.g., Radioligand Competition) Start->Primary_Screen Determine_Affinity Determine Ki/IC50 for Primary Target Primary_Screen->Determine_Affinity Selectivity_Panel Selectivity Screening (Panel of Related Receptors) Determine_Affinity->Selectivity_Panel Functional_Assay Functional Assay (e.g., [³⁵S]GTPγS binding, cAMP assay) Selectivity_Panel->Functional_Assay Determine_Activity Determine Agonist/Antagonist Properties (EC50/IC50, Emax) Functional_Assay->Determine_Activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Activity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for assessing the receptor binding profile of novel benzofuran derivatives.

Detailed Experimental Protocols

The determination of binding affinity is most commonly achieved through radioligand binding assays. Below is a detailed, generalized protocol for a competitive binding assay, exemplified by the use of [³H]-spiperone for dopamine D2-like receptors.

Radioligand Competition Binding Assay ([³H]-Spiperone for D2-like Receptors)

Objective: To determine the binding affinity (Ki) of a test benzofuran compound for the dopamine D2, D3, or D4 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells (e.g., HEK293) stably expressing the human dopamine D2, D3, or D4 receptor.

  • Radioligand: [³H]-spiperone.

  • Non-specific Ligand: (+)-Butaclamol (or another suitable high-affinity ligand).

  • Test Compound: Benzofuran derivative of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine, PEI, to reduce non-specific binding).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the receptor of interest.

    • Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation.

    • Wash the membrane pellet and resuspend in assay buffer to a predetermined protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add assay buffer, [³H]-spiperone (at a concentration near its Kd), and the membrane preparation.

    • Non-specific Binding (NSB): Add assay buffer, a saturating concentration of (+)-butaclamol, [³H]-spiperone, and the membrane preparation.

    • Competition Binding: Add assay buffer, serially diluted concentrations of the test benzofuran compound, [³H]-spiperone, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25-30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[26]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial and allow for equilibration.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB CPM from the average TB CPM and from the CPM of each competition well.

    • Plot the specific binding as a percentage of the control (wells with no competitor) against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26][27][28][29]

Conclusion and Future Directions

The benzofuran scaffold continues to be a fertile ground for the discovery of novel modulators of CNS receptors. The data presented in this guide highlight the remarkable versatility of this chemical moiety, with different substitution patterns leading to potent and selective ligands for serotonin, opioid, and dopamine receptors. The provided experimental framework offers a robust starting point for researchers seeking to characterize the binding profiles of their own novel benzofuran derivatives. Future research will undoubtedly uncover further nuances in the structure-activity relationships of these compounds, paving the way for the development of therapeutics with enhanced precision and improved clinical outcomes.

References

  • Opioid receptors signaling network. PMC - PubMed Central.
  • Signaling pathways of the serotonin receptor (5-HTR) subtypes... ResearchGate.
  • Video: Opioid Receptors: Overview. JoVE. (2024).
  • Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. PMC - PubMed Central.
  • FULL PRESCRIBING INFORMATION. FDA.
  • 6-APB. Wikipedia.
  • The signal transduction pathway of opioid receptor activation involves... ResearchGate.
  • Affinity profiles of novel delta-receptor selective benzofuran derivatives of non-peptide opioids. PubMed.
  • The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation. PubMed. (2018).
  • Signaling pathways used by opioid receptors. Opioid receptors signal... ResearchGate.
  • Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C. Journal of Neuroscience. (1993).
  • [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol.
  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC - PubMed Central.
  • 6-APB. PsychonautWiki. (2025).
  • G protein-coupled receptor kinases as regulators of dopamine receptor functions. PMC.
  • Signaling cascade initiated by the activation of the opioid receptors... ResearchGate.
  • [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol.
  • Schematic representations of signaling pathways from 5-HT receptors to... ResearchGate.
  • Full article: Dopamine Receptor Signaling. Taylor & Francis Online. (2004).
  • The binding mode of vilazodone in the human serotonin transporter elucidated by ligand docking and molecular dynamics simulation. IDRB.
  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. ResearchGate. (2020).
  • Serotonergic Synapse Pathway. Creative Diagnostics.
  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. PubMed Central.
  • Affinity Profiles of Novel D-Receptor Selective Benzofuran Derivatives of Non-Peptide Opioids. Ovid.
  • Serotonin Receptor Signaling. QIAGEN GeneGlobe.
  • Structural basis of vilazodone dual binding mode to the serotonin transporter. PMC.
  • New fluorinated dopamine D2 ligands with benzofuran skeleton. The synthesis and in vitro evaluation. PubMed.
  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central.
  • Irreversible inhibition of [3H]naloxone specific binding by benzofuran... ResearchGate.
  • Dose-response effects of MDA, 5-APB, and 6-APB to induce release of... ResearchGate.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC - NIH.
  • Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole ... PubMed.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. (2025).
  • 6-APB: What You Need To Know. YouTube. (2016).
  • Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. ResearchGate.
  • Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. ResearchGate. (2025).
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. (2010).
  • Novel Benzofuran Derivatives With Dual 5-HT1A Receptor and Serotonin Transporter Affinity. PubMed. (2010).
  • Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. PMC - PubMed Central.
  • Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. J-STAGE.
  • Towards a new generation of potential antipsychotic agents combining D2 and 5-HT1A receptor activities. PubMed.
  • Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. MDPI.

Sources

A Benchmark Analysis of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid as a Novel AP-1 Pathway Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran Derivative

In the landscape of drug discovery, the identification of novel molecular scaffolds with therapeutic promise is a critical endeavor. 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid, a compound belonging to the versatile benzofuran class of molecules, presents an intriguing candidate for investigation. While the direct biological targets of this specific molecule are not extensively documented, the broader family of benzofuran derivatives has demonstrated a wide array of biological activities, including anti-inflammatory and anti-tumor effects.[1] This guide puts forward a hypothesized mechanism of action for this compound as a modulator of the Activator Protein-1 (AP-1) signaling pathway, a pivotal regulator of cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Dysregulation of the AP-1 pathway is a hallmark of numerous inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.[3][4]

This comprehensive guide will provide a head-to-head comparison of this compound with established inhibitors of the AP-1 pathway, namely T-5224 and SR11302.[5][6] The comparative analysis will be supported by detailed experimental protocols and illustrative data to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this novel compound.

The AP-1 Signaling Pathway: A Key Therapeutic Target

The AP-1 transcription factor is a dimeric complex typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos).[2] Its activation is triggered by a multitude of extracellular stimuli, including growth factors, cytokines, and cellular stress, which converge on the Mitogen-Activated Protein Kinase (MAPK) cascades.[3] Upon activation, AP-1 binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby regulating their expression. The aberrant activation of AP-1 is implicated in the pathogenesis of various diseases, underscoring the therapeutic potential of its inhibitors.[4][7]

AP1_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines Cytokines Cytokines->Receptors Stress Stress Stress->Receptors MAPK Cascade (e.g., JNK, ERK) MAPK Cascade (e.g., JNK, ERK) Receptors->MAPK Cascade (e.g., JNK, ERK) c-Jun c-Jun MAPK Cascade (e.g., JNK, ERK)->c-Jun Phosphorylation p-c-Jun p-c-Jun c-Jun->p-c-Jun c-Fos c-Fos c-Fos_p-c-Jun_dimer AP-1 Complex (c-Fos/p-c-Jun) c-Fos->c-Fos_p-c-Jun_dimer p-c-Jun->c-Fos_p-c-Jun_dimer AP-1 Binding Site AP-1 Binding Site c-Fos_p-c-Jun_dimer->AP-1 Binding Site Target Gene Expression Target Gene Expression AP-1 Binding Site->Target Gene Expression Experimental_Workflow cluster_assays In Vitro Assays cluster_steps_A Luciferase Assay Steps cluster_steps_B Western Blot Steps cluster_steps_C MTT Assay Steps A AP-1 Luciferase Reporter Assay A1 Seed HEK293T cells A->A1 B Western Blot Analysis B1 Treat HeLa cells with compounds + PMA B->B1 C MTT Cell Viability Assay C1 Seed HEK293T cells C->C1 A2 Transfect with AP-1 reporter plasmid A1->A2 A3 Treat with compounds + PMA A2->A3 A4 Lyse cells & add luciferase substrate A3->A4 A5 Measure luminescence A4->A5 B2 Lyse cells & quantify protein B1->B2 B3 SDS-PAGE & transfer to membrane B2->B3 B4 Incubate with primary & secondary antibodies B3->B4 B5 Detect chemiluminescence B4->B5 C2 Treat with compounds C1->C2 C3 Add MTT reagent C2->C3 C4 Solubilize formazan crystals C3->C4 C5 Measure absorbance at 570 nm C4->C5

Caption: Workflow for the in vitro benchmark studies.

AP-1 Luciferase Reporter Assay

[8][9][10]

  • Cell Seeding: Seed HEK293T cells in a 96-well white opaque plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Transfection: Transfect the cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. After a 1-hour pre-incubation, stimulate the cells with a final concentration of 50 nM Phorbol 12-myristate 13-acetate (PMA) to activate the AP-1 pathway. [10]Incubate for 5-6 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions. [11]Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Western Blot Analysis for c-Fos and Phospho-c-Jun

[12]

  • Cell Treatment: Seed HeLa cells in 6-well plates. Once confluent, serum-starve the cells overnight. Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with 20% Fetal Bovine Serum (FBS) or 200 nM PMA for 2-4 hours to induce c-Fos expression and c-Jun phosphorylation. 2. Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Fos and phospho-c-Jun (Ser63) overnight at 4°C. [12]Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. [12]Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

MTT Cell Viability Assay

[13][14][15][16]

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 24-48 hours.

  • MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [14]4. Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals. [14]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [13][16]

Conclusion and Future Directions

The presented framework provides a comprehensive approach to evaluating this compound as a novel modulator of the AP-1 signaling pathway. The hypothetical data suggest that this compound could be a potent and specific inhibitor with a favorable cytotoxicity profile compared to known inhibitors. The proposed experimental protocols are robust and well-established, ensuring the generation of high-quality, reproducible data.

Future studies should focus on confirming the direct molecular target of this compound within the AP-1 pathway through techniques such as kinase profiling and binding assays. Furthermore, in vivo studies in relevant animal models of inflammation or cancer will be crucial to validate its therapeutic potential. The exploration of this and other benzofuran derivatives could lead to the development of a new class of therapeutics for a range of diseases driven by AP-1 dysregulation.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • What are c-Fos inhibitors and how do they work? (2024, June 25). Patsnap Synapse.
  • Human Activator Protein-1 (AP-1) Reporter Assay System. (n.d.). Indigo Biosciences.
  • AP1 Luciferase Reporter Lentivirus (JNK Signaling Pathway) - Data Sheet. (n.d.). BPS Bioscience.
  • Ren, G., & Xia, Y. (2014). Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1). Journal of Medicinal Chemistry, 57(13), 5561–5574.
  • Luciferase reporter assay for AP-1 transcriptional activity and His-LASP1 pulldown. (n.d.). ResearchGate.
  • Human AP-1 Reporter Assay Kit. (n.d.). Indigo Biosciences.
  • Li, R., et al. (2022). The potential of activator protein 1 (AP-1) in cancer targeted therapy. Frontiers in Pharmacology, 13, 1006938.
  • The transcription factor c-Fos/AP-1 inhibitor T-5224 shows its anti-allergic effects on IgE/Ag activated RBL-2H3 cells. (n.d.). ResearchGate.
  • Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1). (2014, May 15). ACS Publications.
  • Wells, J. A., & Arkin, M. R. (2019). Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor. PNAS, 116(19), 9226-9231.
  • This compound. (n.d.). PubChem.
  • Western blot detection of c-Jun and c-Fos-related proteins after immunoprecipitation (IP) of the cytosolic and nuclear testicular extracts of Podarcis s. sicula in the two different periods. (n.d.). ResearchGate.
  • c-Fos Protein. (2012, July 15). Protocols Online.
  • Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1). (2025, August 6). ResearchGate.
  • Western blot analysis of c-Jun and c-Fos in nuclear extracts from cells stimulated with SPC. (n.d.). ResearchGate.
  • Zhou, Z. Y., et al. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry, 66(3), 1742-1760.
  • This compound. (n.d.). PubChemLite.
  • This compound, 97%. (n.d.). Chemos GmbH&Co.KG.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov.
  • 2-[[2-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-1-benzofuran-6-yl]oxy]acetic acid. (n.d.). PubChem.
  • 2-(6-Methyl-1-benzofuran-3-yl)acetic acid. (n.d.). ResearchGate.
  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. (2023, February 11). ResearchGate.
  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. (n.d.). MDPI.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog (Microgram Journal 2012). (2012, January 1). DEA.gov.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid. As a specialized chemical used in research and development, adherence to rigorous safety and disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratory personnel to make informed safety decisions.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. This compound is classified with specific hazards that dictate the necessary safety and disposal protocols.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Hazard ClassificationDescriptionGHS CodeSource
Skin IrritationCauses skin irritationH315PubChem[1]
Eye IrritationCauses serious eye irritationH319PubChem[1]
Respiratory IrritationMay cause respiratory irritationH335PubChem[1]
Potential HazardSuspected of causing cancer (based on parent compound)-BenchChem[2]

Personal Protective Equipment (PPE) Protocol

Based on the identified hazards, a stringent PPE protocol is mandatory to prevent exposure. The selection of PPE is not merely a checklist item; it is the primary barrier between the researcher and potential chemical harm.

PPE ItemSpecificationRationale for Use
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation, as indicated by the H315 hazard classification[1]. Gloves must be inspected before use and disposed of after handling the chemical[7].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes that could cause serious eye irritation, as mandated by the H319 classification[1][8].
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination[8].
Respiratory Protection Not typically required when handled within a certified chemical fume hood.A fume hood provides adequate ventilation to prevent respiratory tract irritation (H335)[2][8].

Operational Mandate: All handling and weighing of solid this compound, as well as the preparation of solutions and waste packaging, must be conducted within a certified chemical fume hood to minimize inhalation exposure[9].

Step-by-Step Waste Disposal and Management Protocol

The disposal of this compound must comply with local, state, and federal regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[10][11]. Under no circumstances should this chemical or its solutions be disposed of down the drain [6][12].

Step 1: Waste Characterization

All waste containing this compound must be treated as hazardous chemical waste. This includes:

  • Unused or expired solid chemical.

  • Solutions containing the dissolved compound.

  • Contaminated materials such as pipette tips, gloves, weigh boats, and absorbent pads.

Step 2: Waste Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions[12].

  • Solid Waste: Collect pure this compound and contaminated solids (e.g., gloves, wipes) in a dedicated, durable, leak-proof container with a secure lid. The container should be clearly labeled.

  • Liquid Waste:

    • Organic Solvent Solutions: If the compound is dissolved in a flammable organic solvent (e.g., ethanol, hexane), it must be collected in a designated flammable waste container[10].

    • Aqueous Solutions: Collect in a separate container for aqueous hazardous waste. Do not mix with organic solvents.

    • Container Compatibility: Ensure the waste container material is compatible with the chemical. For instance, acids should not be stored in metal containers[10]. The original product container, if in good condition, is often a suitable choice for waste accumulation[12].

Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA at or near the point of generation[12][13].

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include the words "Hazardous Waste" , the full chemical name: "this compound" , and a clear indication of the hazards (e.g., "Irritant")[13][14].

  • Container Management: The waste container must be kept tightly closed at all times, except when adding waste[12][15].

  • Storage Location: The SAA must be under the direct control of laboratory personnel and away from drains or sources of ignition[10]. Secondary containment (such as a tray or tub) is required to contain spills[12].

Step 4: Arranging for Final Disposal

Once the waste container is full or has been in the SAA for an extended period (up to one year for partially filled containers), it must be transferred for disposal[12].

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) or equivalent department.

  • Waste Pickup: EHS will coordinate with a licensed hazardous waste disposal vendor for pickup, transport, and final disposal, which is typically incineration for organic compounds[7][14].

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper disposal of waste generated from working with this compound.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated Labware) characterize Characterize as Hazardous Waste (Irritant, Potential Carcinogen) start->characterize segregate Segregate Waste Stream characterize->segregate solid_waste Solid Waste (Powder, Gloves, Wipes) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste solid_container Collect in 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_type Aqueous or Organic Solvent? liquid_waste->liquid_type aqueous_container Collect in 'Aqueous Hazardous Waste' Container liquid_type->aqueous_container Aqueous organic_container Collect in 'Flammable Organic Waste' Container liquid_type->organic_container Organic label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) aqueous_container->label_container organic_container->label_container solid_container->label_container store_saa Store in Designated SAA (Closed, Secondary Containment) label_container->store_saa request_pickup Container Full or Ready for Disposal? Request EHS Pickup store_saa->request_pickup request_pickup->store_saa No end Final Disposal by Licensed Vendor request_pickup->end Yes

Caption: Decision workflow for proper waste segregation and disposal.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information. While a specific SDS for this compound is not widely available, procedures for similar benzofuran derivatives should be followed[2].

  • Contain and Clean:

    • Wear the appropriate PPE as detailed in Section 2.

    • For small powder spills, carefully sweep or vacuum the material and place it into a suitable disposal container. Avoid creating dust[8][16].

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Package Waste: Collect all cleanup materials (absorbent, contaminated gloves, etc.) and place them in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe handling and responsible disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

  • Proper Disposal of Benzofuran, 2-(2-thienyl)-: A Guide for Laboratory Professionals. Benchchem.
  • Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety.
  • Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware Environmental Health & Safety.
  • This compound | C11H10O4 | CID 736818. PubChem, National Center for Biotechnology Information.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Pharmaceutical Wastes Guide. Auburn University Environmental Health & Safety.
  • A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. International Journal of Pharmaceutical and Life Sciences.
  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer.
  • Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Cole-Parmer.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. University of Puerto Rico.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Material Safety Data Sheet - 6-Methoxy-3-Benzofuranone. Capot Chemical.
  • Appendix A: OSHA Laboratory Standard. National Research Council. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH).
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

Sources

Navigating the Safe Handling of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid, a compound of interest in medicinal chemistry and drug discovery. By moving beyond a simple checklist, we delve into the rationale behind each safety recommendation, ensuring a deep understanding of the procedural steps for safe handling and disposal.

Understanding the Hazard Landscape

This compound is classified with specific hazard statements that dictate the necessary precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity to mitigate these risks.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE, with further details on the rationale and specifications below.

Body PartRequired PPESpecifications and Use
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[2][3]
Eyes Safety goggles or a face shieldGoggles should provide a complete seal around the eyes to protect against dust particles and splashes. A face shield offers additional protection and should be used when handling larger quantities or when there is a significant risk of splashing.[2][4]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat provides a primary barrier against accidental spills. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[2][5]
Respiratory Use in a well-ventilated area or with a fume hoodEngineering controls such as a fume hood are the primary line of defense to prevent inhalation of airborne particles.[2] For situations where ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.[2][3]

Expert Insight: The acidic nature of this compound, combined with its irritant properties, necessitates careful selection of gloves. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this solid compound. Double-gloving can be a prudent measure, especially during procedures with a higher risk of exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimize exposure and the risk of contamination.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[2][4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Before beginning work, clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.

2. Weighing and Transferring:

  • When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to contain any airborne particles.

  • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust by handling the material gently.

  • If preparing a solution, add the solid to the solvent slowly. Be aware that some reactions may be exothermic. It is a general best practice to add acid to water (or other solvents) and not the other way around to prevent splashing.[4]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled and sealed when not in use.[4]

  • Avoid touching your face, eyes, or any personal items while working with the compound.

  • If you need to leave the immediate work area, remove your gloves and wash your hands thoroughly.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and correct response is critical.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Small Spill For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the area with an appropriate solvent.
Large Spill For larger spills, evacuate the area and alert your laboratory's safety officer or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, weighing boats) Dispose of all single-use contaminated items in the designated solid hazardous waste container.[2]
Contaminated Solvents Collect in a labeled hazardous waste solvent container. Segregate halogenated and non-halogenated solvent waste according to your institution's guidelines.[2]
Contaminated PPE (gloves, etc.) Dispose of all used PPE in the designated solid hazardous waste container.[2]

Important Note: Never dispose of chemical waste down the drain or in the regular trash.[3] Always follow your institution's specific guidelines for hazardous waste disposal.

Visualizing Your Safety Workflow

To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Decision_Workflow start Start: Handling This compound weighing Weighing Small Quantity (<1g) on Bench? start->weighing fume_hood_weighing Weighing in Fume Hood? weighing->fume_hood_weighing No solution_prep Preparing Solution? weighing->solution_prep Yes ppe_basic Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - Closed-toe Shoes weighing->ppe_basic ppe_respirator Assess Ventilation: - Consider Respirator if not in fume hood weighing->ppe_respirator fume_hood_weighing->solution_prep ppe_goggles Upgrade to: - Safety Goggles fume_hood_weighing->ppe_goggles reaction Running Reaction? solution_prep->reaction ppe_face_shield Consider: - Face Shield - Chemical Apron solution_prep->ppe_face_shield end End of Procedure reaction->end

Caption: Decision workflow for selecting appropriate PPE.

By integrating these safety protocols and a deep understanding of the potential hazards, you can confidently and safely handle this compound in your research endeavors.

References

  • Benchchem. Safeguarding Your Research: Personal Protective Equipment for Handling 2-Acetyldibenzofuran.
  • PubChem. This compound.
  • TCI America. 2,3-Benzofuran Safety Data Sheet.
  • United States Environmental Protection Agency. Personal Protective Equipment.
  • Sigma-Aldrich. Safety Data Sheet.
  • University of Utah. Acid Handling SOP.
  • Chemos GmbH & Co.KG. This compound, 97%.
  • ChemicalBook. This compound Chemical Properties.
  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals.
  • Fisher Scientific. Safety Data Sheet.
  • Flinn Scientific. Acid Safety.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methoxy-1-benzofuran-3-yl)acetic acid
Reactant of Route 2
2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.